Anacardic Acid

Catalog No.
S518869
CAS No.
16611-84-0
M.F
C22H36O3
M. Wt
348.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anacardic Acid

CAS Number

16611-84-0

Product Name

Anacardic Acid

IUPAC Name

2-hydroxy-6-pentadecylbenzoic acid

Molecular Formula

C22H36O3

Molecular Weight

348.5 g/mol

InChI

InChI=1S/C22H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h15,17-18,23H,2-14,16H2,1H3,(H,24,25)

InChI Key

ADFWQBGTDJIESE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

6-(8(Z),11(Z),14-pentadecatrienyl)salicylic acid, 6-(8,11,14-pentadecatrienyl)salicylic acid, 6-nonadecyl salicylic acid, 6-pentadecyl salicylic acid, 6-pentadecylsalicylic acid, anacardic acid

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O

The exact mass of the compound Anacardic acid is 348.2664 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 623096. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Anacardic Acids - Supplementary Records. It belongs to the ontological category of hydroxybenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Polyketides [PK] -> Phenolic lipids [PK15] -> Anacardic acids and derivatives [PK1504]. However, this does not mean our product can be used or applied in the same or a similar way.

anacardic acid natural sources Anacardiaceae

Author: Smolecule Technical Support Team. Date: February 2026

Natural Sources within Anacardiaceae

The primary commercial source of anacardic acid is Cashew Nut Shell Liquid (CNSL). Its specific composition can vary significantly depending on the plant species and processing methods [1].

The table below outlines key plant sources within the Anacardiaceae family that contain this compound or related bioactive compounds.

Plant Species Part of Plant Key Compounds/Notes
Cashew (Anacardium occidentale) Nut Shell [2] [3] [1] Richest source; ~70% of natural CNSL is anacardic acids [2] [1].
Mango (Mangifera indica) Stem Bark [4] Aqueous extract (Vimang); contains polyphenols, demonstrates anti-inflammatory effects [4].
Indian Marking Nut (Semicarpus anacardium) Fruit/Shell [5] Contains anacardic acids as part of phenolic lipid mixture [5].
Pistachio (Pistacia vera) Shell [5] Contains anacardic acids as part of phenolic lipid mixture [5].
Lannea velutina Leaves [6] Used traditionally for inflammation; rich in phenols (e.g., myricetin, gallic acid) [6].
Sorindeia juglandifolia Leaves [6] Used traditionally for inflammation; rich in phenols (e.g., gallic acid, ethyl gallate) [6].
Rhus species [7] Various Documented in traditional medicine; contains bioactive flavonoids and acids.
Schinus species [7] Various Documented in traditional medicine; contains bioactive flavonoids and acids.

Biological Activities and Potential Therapeutic Applications

This compound exhibits a wide range of biological activities mediated through specific molecular mechanisms, making it a promising candidate for therapeutic development.

The table below summarizes its core biological activities and mechanisms.

Biological Activity Key Mechanisms of Action Experimental Evidence/Notes
Antimicrobial [1] Potent against Gram-positive bacteria [3] [1]; disrupts microbial membranes/cellular processes. Most active against Streptococcus mutans and Propionibacterium acnes [1]; effectiveness depends on side chain unsaturation [1].
Anticancer [8] [9] [5] Inhibits histone acetyltransferases (HATs) like p300 and Tip60 [9] [5]; induces apoptosis; inhibits NF-κB signaling [9] [5]. Sensitizes cancer cells to radiation [9]; suppresses tumor necrosis factor (TNF)-α-induced anti-apoptotic proteins [9] [5].
Anti-inflammatory [8] [4] [9] Suppresses production of NO, PGE2; inhibits expression of iNOS, COX-2, and pro-inflammatory cytokines [4]; inhibits NF-κB pathway [9]. In vivo models (e.g., rat paw edema) show significant inhibition of inflammation [6].
Antioxidant [1] Inhibits ROS-producing enzymes like xanthine oxidase and lipoxygenase [9]. Contributes to anti-inflammatory and cardioprotective effects [9].

Advanced Extraction and Analytical Techniques

Modern analytical techniques are crucial for standardizing extracts and understanding the impact of processing on this compound composition.

  • Extraction Methods: The choice of method significantly impacts the chemical profile. Solvent extraction (e.g., Soxhlet) yields "natural CNSL" rich in anacardic acids, while thermal methods (e.g., roasting, steaming, mechanical pressing) cause decarboxylation, converting anacardic acids to cardanol [10] [1]. Supercritical CO₂ extraction is a green alternative that avoids thermal degradation [1].

  • Lipidomics Analysis: Non-targeted lipidomics reveals that CNSL's lipid fingerprint is complex, containing glycerophospholipids, fatty acyls, and prenol lipids beyond its known phenolic lipids. Pre-treatment methods significantly alter this profile [10].

G cluster_legend Key Outcome Raw Cashew Nut Raw Cashew Nut Pre-treatment Pre-treatment Raw Cashew Nut->Pre-treatment Solvent Extraction Solvent Extraction Raw Cashew Nut->Solvent Extraction Roasting Roasting Pre-treatment->Roasting Hot Oil Steaming Steaming Pre-treatment->Steaming High-Pressure Steam CNSL (Thermally Degraded) CNSL (Thermally Degraded) Roasting->CNSL (Thermally Degraded) Steaming->CNSL (Thermally Degraded) Mechanical Pressing Mechanical Pressing CNSL (Thermally Degraded)->Mechanical Pressing CNSL (Thermally Degraded)->Solvent Extraction Technical CNSL (High Cardanol) Technical CNSL (High Cardanol) Mechanical Pressing->Technical CNSL (High Cardanol) Solvent Extraction->Technical CNSL (High Cardanol) Natural CNSL (High this compound) Natural CNSL (High this compound) Solvent Extraction->Natural CNSL (High this compound) Precipitation & Acidification Precipitation & Acidification Natural CNSL (High this compound)->Precipitation & Acidification Isolated Anacardic Acids Isolated Anacardic Acids Precipitation & Acidification->Isolated Anacardic Acids

> CNSL processing pathways and compositional outcomes

Experimental Protocol for Electrochemical Transformation

Electrochemical methods offer a "green" route for valorizing this compound into organic acids and polymeric materials [2].

Objective: To investigate the electrochemical transformation of this compound into low-molecular-weight organic acids and polymeric materials [2].

Key Methodology:

  • Preparation: Dissolve this compound in ethanol with sodium hydroxide (NaOH) as a supporting electrolyte [2].
  • Cyclic Voltammetry (CV): Run 10 successive cycles at a scan rate of 10 mV/s. This identifies irreversible oxidation processes [2].
  • Analysis:
    • HPLC: Identify and quantify resultant organic acids (e.g., propionic, formic, oxalic, lactic, acetic acids) [2].
    • FTIR Spectroscopy: Monitor chemical transformations, noting changes in phenol and carboxylic acid bands [2].
    • Electrochemical Impedance Spectroscopy (EIS): Analyze charge transfer processes and determine that the oxidation is controlled by diffusion-adsorption [2].

Mechanism Insight: The CV data suggests a sequence: this compound → phenoxyl radicals → hydroquinones/benzoquinones → ring-opening → organic acids. A competing polymerization pathway leads to polymeric material formation [2].

G This compound This compound Phenoxyl Radicals Phenoxyl Radicals This compound->Phenoxyl Radicals Electrochemical Oxidation (E1 = 1.24 V) Hydroquinones/\nBenzoquinones Hydroquinones/ Benzoquinones Phenoxyl Radicals->Hydroquinones/\nBenzoquinones Further Oxidation (E2 = 1.49 V) Polymerization\n(Nucleation Loop at ~1.91 V) Polymerization (Nucleation Loop at ~1.91 V) Phenoxyl Radicals->Polymerization\n(Nucleation Loop at ~1.91 V) Ring Cleavage Ring Cleavage Hydroquinones/\nBenzoquinones->Ring Cleavage Oxidation (E3 = 1.73 V) Low MW Organic Acids\n(Propionic, Formic, etc.) Low MW Organic Acids (Propionic, Formic, etc.) Ring Cleavage->Low MW Organic Acids\n(Propionic, Formic, etc.) Polymeric Material Polymeric Material Polymerization\n(Nucleation Loop at ~1.91 V)->Polymeric Material FTIR & Visual Analysis FTIR & Visual Analysis Polymeric Material->FTIR & Visual Analysis Low MW Organic Acids Low MW Organic Acids HPLC Analysis HPLC Analysis Low MW Organic Acids->HPLC Analysis Cyclic Voltammetry (CV) Cyclic Voltammetry (CV) Electrochemical Impedance\nSpectroscopy (EIS) Electrochemical Impedance Spectroscopy (EIS) CV & EIS CV & EIS Process Kinetics & \nCharge Transfer Data Process Kinetics & Charge Transfer Data CV & EIS->Process Kinetics & \nCharge Transfer Data

> Electrochemical transformation pathway of this compound

Conclusion and Research Outlook

Anacardic acids from the Anacardiaceae family represent a promising and sustainable resource for developing new therapeutic agents. Future research should focus on:

  • Optimizing Extraction: Using green techniques like supercritical CO₂ to improve yield and purity while preserving the native structure of anacardic acids [1].
  • Preclinical Studies: Conducting more in vivo studies to validate efficacy, determine pharmacokinetics, and establish safe dosage levels [8].
  • Drug Delivery Systems: Exploring nanostructured formulations to enhance bioavailability, efficacy, and targeted delivery [7].
  • Structure-Activity Relationship (SAR): Systematically synthesizing and testing derivatives to develop more potent and stable drug candidates [1].

References

Comprehensive Technical Analysis of Anacardic Acid Structure-Activity Relationship for Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

This whitepaper presents a systematic analysis of the structure-activity relationship (SAR) of anacardic acid and its derivatives, focusing on their therapeutic potential against cancer, antibiotic-resistant bacteria, and other diseases. This compound, a natural phenolic lipid derived from cashew nut shell liquid (CNSL), demonstrates diverse bioactivities but faces limitations including high lipophilicity and low bioavailability. Through rational structural modifications, researchers have developed derivatives with enhanced pharmacological properties and target specificity. This report synthesizes current research findings, provides detailed experimental protocols, and identifies promising directions for future drug development campaigns based on this compound scaffold optimization. The information presented herein is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecular scaffold for therapeutic applications.

Introduction to this compound and Its Natural Occurrence

Chemical Structure and Sources

Anacardic acids are salicylic acid derivatives featuring a mixed aromatic and aliphatic structure with a 15-carbon alkyl side chain at the C6 position of the phenolic ring. These compounds are primarily extracted from the cashew nut shell (Anacardium occidentale), where they constitute approximately 60-65% of natural cashew nut shell liquid (CNSL) when extracted via cold solvent methods [1]. The alkyl side chain exists with varying degrees of unsaturation: approximately 5-8% saturated (C15:0), 48-49% monoene (C15:1), 16-17% diene (C15:2), and 29-30% triene (C15:3) in natural CNSL [1]. This variation in side chain unsaturation profoundly influences the compound's biological activity and physicochemical properties.

Biosynthesis and Extraction

The biosynthesis of anacardic acids in plants follows a pathway similar to that of other phenolic lipids, originating from the polyketide pathway.- The extraction methodology significantly impacts this compound composition, with thermal processing leading to decarboxylation that converts anacardic acids to cardanol [1]. Industrial-scale isolation typically employs the Paramashivappa method, which involves precipitation as calcium anacardate followed by acidification to regenerate this compound [1]. More recently, supercritical carbon dioxide extraction has emerged as an efficient alternative, enabling isolation of high-purity this compound (82% of total content) under optimized conditions of 50°C and 300 bar pressure [2].

Structural Activity Relationship (SAR) Fundamentals

The structure-activity relationship of this compound derivatives revolves around the balanced amphipathic nature of the molecule, consisting of a hydrophilic "head" (salicylic acid moiety) and a hydrophobic "tail" (alkyl side chain). Extensive SAR studies have revealed that modifications to either region significantly influence biological activity, specificity, and pharmacokinetic properties [1] [3].

Role of the Hydrophilic Head Group

The salicylic acid moiety serves as a critical pharmacophore responsible for target recognition and binding interactions. Key findings regarding head group modifications include:

  • The carboxylic acid group at position 1 enables hydrogen bonding with biological targets and influences acidity, which affects membrane permeability and protein binding [1] [3].
  • The ortho-positioning of the carboxylic acid relative to the phenolic hydroxyl group creates a chelation site that enhances metal-binding capacity and contributes to antioxidant activity [1].
  • The phenolic hydroxyl group at position 2 participates in redox reactions, contributing to the compound's antioxidant properties and enabling hydrogen bond formation [1].
  • Methylation of the phenolic group generally reduces antioxidant activity but may enhance antibacterial specificity in certain contexts [4].
  • Substitution patterns on the aromatic ring significantly influence target affinity, with certain derivatives showing enhanced specificity for enzymes like SUMO E1 [4].
Role of the Hydrophobic Tail

The alkyl side chain length, degree of unsaturation, and branching profoundly impact membrane interaction, cellular uptake, and lipophilicity:

  • Optimal chain length for antibacterial activity typically ranges between C13-C15, with either complete saturation or specific unsaturation patterns [1] [3].
  • Increased unsaturation generally enhances antioxidant activity but may reduce chemical stability and increase susceptibility to oxidation [1].
  • Branching in the alkyl chain, particularly dimethyl branching near the terminus, can significantly enhance antibacterial potency against resistant strains like MRSA [2].
  • The side chain geometry influences membrane fluidity disruption, with linear chains penetrating lipid bilayers more effectively than highly branched alternatives [3].
Quantitative SAR Data Summary

Table 1: Structural Features and Corresponding Biological Activities of this compound Derivatives

Structural Feature Biological Activity Correlation Optimal Structure Potency (MIC/IC₅₀)
Side chain unsaturation Antibacterial vs S. mutans Triene (C15:3) MIC = 1.56 µg/mL [1]
Side chain length Antibacterial vs S. mutans C15 MIC = 0.78 µg/mL [2]
Branching Anti-MRSA activity 4',8'-Dimethylnonyl MIC = 0.78 µg/mL [2]
Head group modification SUMO E1 inhibition Native salicylic acid IC₅₀ = 2.1 µM [4]
Side chain cyclization Anti-MRSA activity Cyclododecyl Moderate activity [2]

Table 2: Influence of Alkyl Chain Unsaturation on Antibacterial Activity (MIC in µg/mL)

Bacterial Strain Saturated (C15:0) Monoene (C15:1) Diene (C15:2) Triene (C15:3) Standard Drug
S. mutans ATCC 25175 >800 [1] 6.25 [1] 3.13 [1] 1.56 [1] Vancomycin (1) [1]
S. aureus ATCC 12598 >800 [1] 100 [1] 25 [1] 6.25 [1] Methicillin (1.56) [1]
P. acnes ATCC 11827 0.78 [1] 0.78 [1] 0.78 [1] 0.78 [1] Amoxicillin (0.117) [1]

Experimental Protocols and Methodologies

Derivative Design and Synthesis

The synthesis of this compound derivatives typically follows a modular approach focusing on separate modifications to the head group and tail region:

  • Side chain modification: The variable alkyl chains can be introduced through Wittig reactions between salicylaldehyde derivatives and appropriate phosphonium salts, followed by oxidation of the aldehyde to carboxylic acid [2]. Challenges in this route include the need for protecting groups and the sensitivity of the Wittig reaction to carboxylic acid functionalities, which can be addressed by using sodium salts of the acids to improve yields [2].

  • Head group modification: Directed ortho-metalation reactions using tertiary amides as strong ortho-directing groups enable specific substitution patterns on the aromatic ring [2]. Subsequent cleavage of the directing group reveals the final product. This method allows for systematic variation of substituents on the phenolic ring while maintaining the carboxylic acid functionality essential for activity.

  • Purification and characterization: Final compounds are typically purified using column chromatography, often with silver nitrate-impregnated silica gel to separate derivatives based on unsaturation [1]. Structural confirmation employs NMR spectroscopy (complete proton and carbon assignments), HPLC analysis for purity assessment, and mass spectrometry for molecular weight verification [1].

Molecular Docking and Virtual Screening

Recent SAR studies against SUMO E1 have employed sophisticated computational approaches for initial screening:

  • Virtual library generation: 129 this compound derivatives were identified and prepared using the Mcule database for initial screening [4].
  • Molecular docking: Screening was performed using AutoDock 4.0 with binding energy calculations to identify promising candidates [4].
  • ADMET profiling: Potential hits were further evaluated using the SwissADME virtual platform to assess pharmacokinetic properties including solubility, logP, and toxicity profiles [4].
  • Molecular dynamics: Top candidates underwent more rigorous 100 ns simulation runs to evaluate complex stability and hydrogen bonding interactions over time [4].

This integrated computational approach enabled identification of 24 promising hits from the initial library, with top candidates including 2-(Carboxymethyl)-6-hydroxybenzoic acid and 2-(7-Carboxyheptyl)-6-hydroxybenzoic acid, which exhibited enhanced binding energy and ADMET properties against SUMO E1 [4].

Biological Activity Assessment

Standardized assays for evaluating this compound derivative activity include:

  • Antibacterial testing: Minimum Inhibitory Concentration (MIC) determinations against Gram-positive bacteria including S. mutans, S. aureus, and MRSA strains following CLSI guidelines [1] [3].
  • Anticancer assays: Cell viability measurements using MTT or similar assays against cancer cell lines, complemented by mechanistic studies on apoptosis induction and caspase activation [2].
  • Enzyme inhibition studies: IC₅₀ determinations for specific molecular targets including SUMO E1, histone acetyltransferases, and lipoxygenases using purified enzyme systems [4] [3].
  • Antioxidant activity: DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays to quantify free radical neutralization capacity [1].
  • Toxicity screening: Cytotoxicity assessments against normal cell lines and Artemia salina lethality tests for preliminary toxicity profiling [1].

SAR by Biological Activity and Therapeutic Applications

Anticancer Activity and SUMO E1 Inhibition

The SUMOylation pathway has emerged as a promising therapeutic target for cancer treatment, with this compound demonstrating potent inhibition of SUMO E1 (IC₅₀ = 2.1 µM) [4]. Recent SAR studies have focused on addressing the inherent limitations of natural this compound, particularly its high lipophilicity and low bioavailability. Through systematic structural modifications, researchers have identified derivatives with improved drug-like properties:

  • The top-performing SUMO E1 inhibitors identified through virtual screening include 2-Methoxy-6-(5-phenyl-pentyl)-benzoic acid and 2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid, which exhibited enhanced binding energy and favorable ADMET properties [4].
  • Molecular dynamics simulations revealed that these derivatives maintain stable hydrogen bonding interactions with key residues in the SUMO E1 active site throughout 100 ns simulation runs, confirming the stability of the protein-ligand complexes [4].
  • For histone acetyltransferase (HAT) inhibition, the aromatic head group and alkyl chain length both contribute to activity, with C18:1 derivatives showing particularly potent effects [3].
Antibacterial Activity and Anti-MRSA Applications

The amphipathic nature of anacardic acids enables disruption of bacterial membranes, making them particularly effective against Gram-positive bacteria, including drug-resistant strains. Key SAR findings for antibacterial activity include:

  • Optimal side chain length for anti-MRSA activity is C15 with specific branching patterns, as demonstrated by 6-(4',8'-dimethylnonyl)salicylic acid showing MIC of 0.78 µg/mL against S. mutans [2].
  • The degree of unsaturation correlates with activity against certain pathogens, with triene derivatives (C15:3) being most potent against S. mutans (MIC = 1.56 µg/mL) while saturated chains show better activity against P. acnes (MIC = 0.78 µg/mL) [1].
  • Branched side chains generally outperform linear chains for anti-MRSA activity, likely due to optimized membrane disruption capabilities [3].
  • The carboxylic acid group is essential for activity, as esterification or amide formation typically reduces antibacterial potency, though may improve selectivity [3].
Antioxidant and Other Biological Activities

The salicylic acid moiety contributes significantly to the antioxidant properties of anacardic acids through free radical scavenging mechanisms:

  • Increasing unsaturation in the side chain enhances antioxidant activity, with the triene derivative (C15:3) demonstrating superior DPPH radical scavenging compared to saturated or monoene analogs [1].
  • The phenolic hydroxyl group is essential for hydrogen donation and radical stabilization, with methylation of this group significantly reducing antioxidant capacity [1].
  • For antifungal activity, an inverse structure-activity relationship is observed compared to antioxidant effects, with the monoene (C15:1) being most active, suggesting molecular linearity plays an important role in membrane disruption [1].
  • Against Helicobacter pylori, a mixture of saturated anacardic acids (C15:0, C16:0, C17:0, C19:0) demonstrated potent antibacterial activity (MIC = 10 µg/mL), indicating potential application in treating gastric ulcers [2].

Research Workflow Visualization

The experimental design for investigating this compound SAR follows a systematic approach that integrates computational and experimental methods:

G cluster_comp Computational Phase cluster_exp Experimental Phase Start Study Design Phase Comp1 Virtual Library Generation (129 derivatives) Start->Comp1 Comp2 Molecular Docking (AutoDock 4.0) Comp1->Comp2 Comp3 Binding Energy Analysis Comp2->Comp3 Comp4 ADMET Profiling (SwissADME) Comp3->Comp4 Comp5 Molecular Dynamics (100 ns simulation) Comp4->Comp5 Exp1 Compound Synthesis & Purification Comp5->Exp1 Top Candidates Exp2 Structural Characterization (NMR, HPLC, MS) Exp1->Exp2 Exp3 In Vitro Bioassays (MIC, IC₅₀, Cytotoxicity) Exp2->Exp3 Exp4 Mechanistic Studies (Apoptosis, Membrane Effects) Exp3->Exp4 Exp5 SAR Analysis & Hit Identification Exp4->Exp5 End Validation & Further Development Exp5->End Lead Compounds

Diagram 1: Integrated workflow for this compound SAR studies combining computational and experimental approaches

Conclusion and Future Perspectives

The systematic investigation of this compound structure-activity relationships has yielded significant insights into optimizing this natural product scaffold for therapeutic applications. Key advances include the identification of specific structural features that enhance potency against challenging targets like SUMO E1 and MRSA while improving drug-like properties. The integrated approach combining computational screening with experimental validation has proven highly effective in identifying promising candidates from extensive derivative libraries.

Future research directions should focus on:

  • Expanding the exploration of head group modifications beyond salicylic acid to include other heterocyclic systems while maintaining the essential pharmacophore features [4].
  • Optimizing the balance between lipophilicity and aqueous solubility through introduction of polar substituents or pro-drug strategies to enhance bioavailability [4] [1].
  • Investigating combination therapies that leverage the multiple biological activities of this compound derivatives for synergistic effects, particularly in oncology applications [4] [3].
  • Advancing in vivo studies to validate the therapeutic potential of lead compounds identified through in vitro and computational screening [4] [1].

The continued exploration of this compound SAR holds significant promise for developing novel therapeutic agents against increasingly prevalent drug-resistant infections and complex diseases like cancer, leveraging nature's chemical diversity as a foundation for rational drug design.

References and Additional Resources

  • Kumar, G. et al. (2024). Structure Activity Relationship Studies of this compound Derivatives Targeting Sumo E1. SSRN Electronic Journal. [4]
  • PMC (2015). Potential Biological Applications of Bio-Based Anacardic Acids. International Journal of Molecular Sciences, 16(4):8569-8590. [1]
  • Kubo, I. et al. (2007). Molecular design of anti-MRSA agents based on the this compound scaffold. Bioorganic & Medicinal Chemistry, 15(18):6236-6241. [3]
  • Science.gov (2024). Sample records for this compound derivatives. [2]

References

anacardic acid historical discovery and analysis

Author: Smolecule Technical Support Team. Date: February 2026

Historical Discovery and Traditional Use

The history of anacardic acid is deeply rooted in traditional medicine. It was initially isolated from the cashew nut shell oil of Anacardium occidentale [1]. For a long time, extracts from the cashew tree, including its leaves and nut shells, have been used in various folk medicine systems to treat a range of conditions such as inflammation, infectious abscesses, asthma, and ulcers [2].

A significant milestone in its modern scientific discovery was the reporting of this compound as the first natural product inhibitor of histone acetyltransferases (HATs) in the early 2000s [1]. This discovery opened up a major new field of investigation into its epigenetic-modifying and anti-cancer properties.

Chemical Structure and Biosynthesis

Anacardic acids are phenolic lipids with a specific chemical structure: 2-hydroxy-6-alkylbenzoic acid [3]. They are structurally similar to aspirin (acetylsalicylic acid) and salicylic acid, sharing the salicylic acid core [1] [3].

  • Structural Variants: The "alkyl" side chain is a 15-carbon chain that can exist in different states of unsaturation: fully saturated, or as a monoene, diene, or triene [2] [4]. This variation influences the compound's physical properties and bioactivity.
  • Biosynthetic Pathway: Based on labeling studies, anacardic acids are synthesized in plants through a type III polyketide synthase pathway. This enzyme combines a fatty acid CoA ester with acetate units from malonyl-CoA to form the final molecule [3] [5].

The table below summarizes the typical composition of natural cashew nut shell liquid (CNSL), the primary source of anacardic acids [4] [6]:

Compound Class Typical Proportion in Natural CNSL
This compound Phenolic lipid 60% - 65%
Cardol Alkyl resorcinol 15% - 20%
Cardanol Phenolic lipid ~10%
2-Methylcardol Phenolic lipid Traces

Biological Activities and Mechanisms of Action

This compound exhibits a wide range of bioactivities by interacting with multiple cellular targets. The diagram below illustrates its two primary signaling pathways involved in anti-cancer and anti-inflammatory effects.

The following table summarizes its key mechanisms and resulting biological effects:

Target / Mechanism Biological Effect Potential Application
Inhibits HATs (p300, PCAF, Tip60) [1] [7] Alters gene expression; suppresses NF-κB pathway; induces apoptosis [1] [8] Cancer therapy, anti-inflammation
Inhibits IκBα kinase (IKK) [8] Blocks NF-κB activation, potentiating apoptosis [8] Cancer therapy, anti-inflammation
Inhibits Lipoxygenase (LOX) [1] Reduces LDL oxidation, preventing atherosclerosis [1] Cardiovascular protection
Inhibits Xanthine Oxidase [1] Represses superoxide anion production [1] Antioxidant
Activates S1PR4 on Neutrophils [2] Stimulates ROS and NET production, enhancing bacterial killing [2] Anti-infective / antibiotic adjuvant

Quantitative Data on Antibacterial Activity

The antibacterial efficacy of this compound is strongly influenced by the saturation level of its alkyl side chain. The data below, primarily against Gram-positive bacteria, shows this structure-activity relationship [4]:

Bacterial Species This compound (Saturated, 1a) This compound (Monoene, 1b) This compound (Diene, 1c) This compound (Triene, 1d) Common Antibiotic (for comparison)
S. mutans (ATCC 25175) >800 µg/mL 6.25 µg/mL 3.13 µg/mL 1.56 µg/mL Ampicillin: 0.15 µg/mL
S. aureus (ATCC 12598) >800 µg/mL 100 µg/mL 25 µg/mL 6.25 µg/mL Penicillin G: 0.049 µg/mL
P. acnes (ATCC 11827) 0.78 µg/mL 0.78 µg/mL 0.78 µg/mL 0.78 µg/mL Amoxicillin: 0.117 µg/mL

Experimental Protocols for Key Assays

Protocol 1: Assessing Neutrophil Activation and NETosis

This protocol is used to study the immunomodulatory effects of this compound on the innate immune response [2].

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.
  • Treatment: Resuspend neutrophils in an appropriate buffer and treat with this compound (a typical study used a concentration range of 5-80 µM). Use Phorbol 12-myristate 13-acetate (PMA) as a positive control for activation.
  • ROS Detection:
    • Use a fluorescent probe like CM-H2DCFDA.
    • Incubate cells with the probe for 30 minutes at 37°C.
    • Analyze fluorescence intensity via flow cytometry or a fluorescence plate reader over time.
  • NET Quantification:
    • Stimulate neutrophils on a coverslip.
    • Fix cells and stain for DNA (e.g., with Sytox Green) and a neutrophil elastase antibody.
    • Visualize and quantify NET structures using fluorescence microscopy.
  • Inhibition Studies: To confirm mechanism, pre-treat neutrophils for 1 hour with:
    • DPI (10 µM), an NADPH oxidase inhibitor.
    • CYM50358 (1-10 µM), a selective S1PR4 antagonist.
    • Wortmannin (100 nM), a PI3K inhibitor.
Protocol 2: Evaluating Anti-Cancer Activity via NF-κB Pathway Inhibition

This method outlines how to investigate the suppression of the NF-κB pathway, a key mechanism in this compound's anti-cancer action [8].

  • Cell Culture and Treatment: Use cancer cell lines (e.g., myeloid, lung, prostate). Pre-treat cells with this compound (e.g., 25-100 µM) for a few hours, then stimulate with TNF-α to activate the NF-κB pathway.
  • Apoptosis Assay:
    • Use Annexin V/propidium iodide (PI) staining.
    • Analyze cells by flow cytometry 24-48 hours post-treatment.
  • Western Blot Analysis:
    • Extract proteins from treated and control cells.
    • Probe for:
      • Phospho-IκBα and total IκBα (to assess degradation).
      • Acetylated p65 and total p65.
      • NF-κB target proteins (e.g., Bcl-2, Survivin, COX-2).
  • NF-κB Reporter Gene Assay:
    • Transfect cells with an NF-κB-responsive luciferase reporter plasmid.
    • Treat with this compound and a stimulant like TNF-α.
    • Measure luciferase activity after 6-8 hours.
  • Gene Silencing Validation: Use siRNA to knock down p300 in cells. Repeat treatment and NF-κB assays to confirm the role of this HAT in the mechanism.

Future Directions and Applications

Research into this compound continues to evolve, exploring new applications and overcoming challenges:

  • Agricultural Applications: In geraniums, anacardic acids provide pest resistance by acting as a physical "sticky trap" and a toxin. Bioengineering this trait into crop plants is a promising area of research [3] [5].
  • Drug Discovery & Challenges: Its chemical structure serves as a lead compound for designing more potent and selective HAT inhibitors and other bioactive molecules [9] [7] [5]. A key challenge is its high lipophilicity, which can lead to poor physiochemical properties, prompting the development of synthetic analogs with improved solubility and cell permeability [5].
  • Novel Applications: Beyond medicine, this compound is being investigated as a capping agent for nanomaterials and as a component in biofuels, though its high acidity can cause operational issues in engines [10] [4] [6].

References

Comprehensive Technical Guide: Biosynthesis of Anacardic Acids by Type III Polyketide Synthases

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Anacardic acids represent a class of phenolic lipids with demonstrated bioactivities ranging from antimicrobial and anticancer to anti-adipogenic effects. These compounds are synthesized through a biosynthetic pathway that combines elements of fatty acid metabolism and type III polyketide synthesis, presenting unique opportunities for bioengineering and therapeutic development. This whitepaper provides an in-depth technical analysis of the molecular machinery responsible for anacardic acid biosynthesis, with particular focus on the structure-function relationships of type III polyketide synthases (PKSs). We detail experimental methodologies for investigating these pathways, catalog bioactivity profiles with quantitative data, and explore metabolic engineering strategies for scalable production. The fundamental understanding of these systems enables their manipulation for both basic research and applied pharmaceutical development, positioning type III PKSs as versatile biocatalysts for generating novel therapeutic compounds.

Introduction to Anacardic Acids and Type III PKSs

Chemical Structure and Natural Occurrence

Anacardic acids (2-hydroxy-6-alkylbenzoic acids) are phenolic lipids characterized by a salicylic acid core substituted with alkyl chains of varying lengths (typically C15, C17, or C13) and degrees of unsaturation [1] [2]. These compounds are structurally analogous to aspirin and salicylic acid, sharing the common phenolic acid backbone but distinguished by their lipophilic side chains. Anacardic acids are found in a limited number of plant families including Anacardiaceae (cashew, pistachio, Indian marking nut), Geraniaceae (geranium), Ginkgoaceae (ginkgo), and Myristicaceae [1]. In most species, they exist as complex mixtures with related phenolic lipids such as cardols (alkyl resorcinols), cardanols, and urushiols [1].

The structural diversity of anacardic acids primarily arises from variations in their alkyl side chains, including differences in chain length (commonly 13, 15, or 17 carbons) and the number/position of double bonds [1]. This structural variation directly influences their physical properties and bioactivities. For instance, in geranium (Pelargonium × hortorum), the presence of monounsaturated 22:1ω5 and 24:1ω5 anacardic acids results in fluid trichome secretions that provide pest resistance through both physical entrapment and toxicity, while more saturated analogs produce solid secretions that are less effective [1] [2].

Type III Polyketide Synthases: Overview and Distinctive Features

Type III polyketide synthases represent a distinct class of PKSs that differ fundamentally from type I and II systems in their architecture and mechanism [3] [4] [5]. Unlike the modular, multi-domain type I PKSs and dissociable type II PKS complexes, type III PKSs are homodimeric enzymes with relatively simple structure, typically comprising 40-45 kDa subunits that form identical active sites [4] [5]. These enzymes utilize a catalytic triad consisting of cysteine, histidine, and asparagine residues to perform iterative decarboxylative condensations between a starter molecule (typically a CoA-thioester) and extender units (primarily malonyl-CoA) [6] [4].

The mechanistic simplicity of type III PKSs belies their remarkable product diversity, which stems from variations in three key parameters: (1) starter substrate selection, (2) number of elongation cycles, and (3) cyclization mechanism of the poly-β-keto intermediate [6] [4]. Type III PKSs lack the integrated acyl carrier protein (ACP) domains found in type I and II systems, instead directly utilizing CoA-thioesters without ACP intermediation [5]. This structural simplicity makes them particularly amenable to protein engineering and heterologous expression in microbial systems for biotechnological applications [3] [5].

Biosynthesis Mechanism of Anacardic Acids

The Hybrid Metabolic Pathway

The biosynthesis of anacardic acids represents a metabolic intersection where primary fatty acid metabolism converges with specialized polyketide synthesis [1] [2]. Early radiolabeling studies using [1- or 2-¹⁴C] acetate in Ginkgo biloba demonstrated that the benzoic acid ring originates through a polyketide mechanism that incorporates a fatty acid as the starter unit [1] [2]. These experiments revealed that the carboxyl carbon of the precursor fatty acid is incorporated into the aromatic ring structure, consistent with the activity of a type III PKS utilizing C2→C7 aldol condensation [2].

The proposed biosynthetic pathway initiates with the formation of fatty acyl-CoA esters through primary metabolic pathways. These serve as starter units for a type III PKS that catalyzes condensation with one or more malonyl-CoA extender units [1]. The resulting polyketide intermediate undergoes cyclization and aromatization to form the characteristic 2-hydroxy-6-alkylbenzoic acid structure. In geranium glandular trichomes, specific ω5 fatty acids (16:1Δ¹¹ and 18:1Δ¹³) serve as precursors to the pest-resistance-associated anacardic acids (22:1ω5 AnAc and 24:1ω5 AnAc) [2]. Notably, the fatty acid composition in these trichomes does not directly reflect the this compound profile, suggesting the existence of metabolically channeled pools of fatty acyl precursors dedicated to this compound biosynthesis [2].

Table 1: Fatty Acid Precursors and Their this compound Products in Geranium

Fatty Acid Precursor Chain Length & Unsaturation This compound Product Chain Length & Unsaturation Relative Abundance in Pest-Resistant Lines
16:1Δ¹¹ 16 carbons, monounsaturated 22:1ω5 AnAc 22 carbons, monounsaturated High
18:1Δ¹³ 18 carbons, monounsaturated 24:1ω5 AnAc 24 carbons, monounsaturated High
16:0 16 carbons, saturated 22:0 AnAc 22 carbons, saturated Low
18:0 18 carbons, saturated 24:0 AnAc 24 carbons, saturated Low
Type III PKS Catalytic Mechanism

The type III PKS enzymes responsible for this compound biosynthesis employ a conserved catalytic mechanism that begins with the loading of a fatty acyl-CoA starter substrate onto the active site cysteine residue via a thioester linkage [6] [4] [5]. This priming step is followed by iterative decarboxylative Claisen condensations with malonyl-CoA extender units, each cycle adding two carbon atoms to the growing polyketide chain [4]. The number of elongation cycles varies depending on the specific PKS enzyme and desired chain length of the final product.

Following chain elongation, the enzyme-tethered linear poly-β-keto intermediate undergoes regiospecific cyclization through intramolecular Claisen or aldol condensation to form the aromatic ring system [6] [4]. For this compound synthesis, cyclization typically proceeds through C2-C7 aldol condensation, positioning the hydroxyl group ortho to the carboxyl function [1] [2]. The crystal structures of various type III PKSs reveal that their active site architectures control substrate selection, polyketide chain length, and cyclization specificity through subtle variations in cavity size and residue composition [4] [5].

G Start Fatty Acyl-CoA Starter Step1 Loading onto Active Site Cys Start->Step1 Step2 First Decarboxylative Condensation with Malonyl-CoA Step1->Step2 Step3 Additional Elongation Cycles (Number varies by enzyme) Step2->Step3 Step4 Linear Poly-β-keto Intermediate Step3->Step4 Step5 C2-C7 Aldol Cyclization Step4->Step5 Step6 Aromatization Step5->Step6 Product This compound Step6->Product

Figure 1: Catalytic Mechanism of Type III PKS in this compound Biosynthesis - The enzyme catalyzes sequential decarboxylative condensations followed by specific cyclization to form the phenolic core

Type III PKSs: Structural and Functional Diversity

Active Site Architecture and Product Diversity

The remarkable diversity of polyketide products generated by type III PKSs stems from relatively minor variations in their active site architectures [4]. Structural analyses reveal that these enzymes share a conserved αβαβα fold, with each monomer containing an independent active site located between lower and upper domains [4] [5]. The catalytic triad (Cys-His-Asn) resides between the active-site cavity and a CoA-binding tunnel connected to the protein surface [4] [5].

The product specificity of type III PKSs is governed by several key structural determinants: (1) the volume and shape of the active site cavity, which controls polyketide chain length; (2) the composition and arrangement of residues lining the starter substrate pocket, which influences substrate selection; and (3) hydrogen-bonding networks that direct the cyclization regiochemistry of the poly-β-keto intermediate [4]. For instance, the "aldol-switch" hydrogen bond network involving Ser338-H₂O-Thr132-Glu192 in stilbene synthases redirects cyclization from the typical Claisen-type to aldol-type condensation, generating stilbenes instead of chalcones [4] [5].

Table 2: Key Type III PKS Families and Their Characteristic Products

PKS Family Starter Substrate Extender Units Cyclization Mechanism Primary Product Biological Activities of Products
Chalcone Synthase (CHS) p-Coumaroyl-CoA 3 × Malonyl-CoA C6-C1 Claisen Chalcones Antioxidant, antimicrobial, anti-inflammatory, anticancer [6]
Stilbene Synthase (STS) p-Coumaroyl-CoA 3 × Malonyl-CoA C2-C7 Aldol Stilbenes (e.g., Resveratrol) Antioxidant, cardioprotective, anti-aging [5]
Curcuminoid Synthase (CUS) p-Coumaroyl-CoA Malonyl-CoA + β-Keto Acid One-pot C6-C7-C6 Assembly Diarylheptanoids (e.g., Curcumin) Anti-inflammatory, anticancer, antioxidant [4]
This compound Synthase Fatty Acyl-CoA Malonyl-CoA C2-C7 Aldol Anacardic Acids Antimicrobial, anticancer, pesticide [1] [2]
Benzophenone Synthase (BPS) Benzoyl-CoA 3 × Malonyl-CoA C6-C1 Claisen Benzophenones Antimicrobial, protease inhibitory [6] [4]
Structural Basis for Functional Divergence

Comparative structural analyses of various type III PKSs have identified specific residues that control substrate selectivity and cyclization specificity [4]. For example, in chalcone synthase from Medicago sativa, Phe215 serves as a "gatekeeper" residue that helps orient substrates during polyketide chain elongation [5]. Substitutions at positions corresponding to Thr197, Gly256, and Phe265 in CHS significantly impact the size and shape of the active site cavity, thereby influencing the number of elongation cycles and the ultimate chain length of the polyketide product [4].

The structural plasticity of type III PKSs enables their engineering for altered or novel functions. Site-directed mutagenesis studies have demonstrated that even single amino acid substitutions can dramatically alter product profiles [4] [5]. For instance, mutation of the gatekeeper phenylalanine in CHS to less bulky residues expands the active site cavity, allowing for the utilization of bulkier starter substrates and extended polyketide chain lengths [4]. This structural flexibility, combined with the relative simplicity of type III PKSs compared to type I and II systems, makes them excellent targets for enzyme engineering and combinatorial biosynthesis approaches aimed at producing novel polyketides with potential therapeutic applications [3] [4] [5].

Experimental Methodologies for Type III PKS Research

Trichome Isolation and Enzyme Assays

The investigation of this compound biosynthesis in geranium has been facilitated by the development of protocols for isolating glandular trichomes, the primary sites of this compound production and secretion in this species [1] [2]. The standard methodology involves gentle abrasion of leaf surfaces followed by filtration and differential centrifugation to collect intact trichomes [1]. This approach yields metabolically active trichome cells that can be used for radiolabeling studies, enzyme activity assays, and transcriptomic analyses [1] [2].

Enzyme activity assays for type III PKSs typically involve incubation of trichome extracts or recombinant enzymes with potential starter acyl-CoA substrates and [²¹⁴C]-malonyl-CoA, followed by extraction and analysis of reaction products using TLC, HPLC, or LC-MS techniques [1] [2]. These assays have demonstrated that geranium trichome extracts can incorporate specific fatty acids into the corresponding anacardic acids, confirming the role of type III PKSs in this pathway [2]. For example, feeding experiments with [¹⁴C]-labeled fatty acid methyl esters showed incorporation of 16:1Δ¹¹ and 18:1Δ¹³ fatty acids into 22:1ω5 AnAc and 24:1ω5 AnAc, respectively [2].

Heterologous Expression and Protein Engineering

Heterologous expression in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae has become a cornerstone methodology for characterizing type III PKSs [3]. These systems allow for the production of recombinant enzymes without interference from endogenous plant metabolism, facilitating detailed biochemical characterization [3]. The general approach involves cloning PKS genes into appropriate expression vectors, transforming into host cells, inducing protein expression, and purifying the recombinant enzymes for in vitro assays or whole-cell biotransformation studies [3].

Protein engineering strategies for type III PKSs include both structure-guided rational design and directed evolution approaches [4] [5]. Rational design leverages crystallographic information to make targeted mutations in active site residues that control substrate specificity, polyketide chain length, or cyclization regiochemistry [4]. For example, structure-based mutagenesis has successfully converted chalcone synthase into stilbene synthase by introducing mutations that create the "aldol-switch" hydrogen bonding network [5]. Directed evolution approaches involve generating random mutagenesis libraries and screening for desired activities, often using high-throughput colorimetric or spectroscopic assays [5]. These engineering efforts have yielded type III PKS variants with broadened substrate acceptance, altered chain length specificity, and novel cyclization activities, expanding the repertoire of accessible polyketide structures [4] [5].

G A Gene Identification (Transcriptomics/Genomics) B Heterologous Expression (E. coli, S. cerevisiae) A->B C Protein Purification B->C D In vitro Enzyme Assays (Starter/Extender Variations) C->D F Structural Studies (X-ray Crystallography) C->F E Product Characterization (LC-MS, NMR) D->E G Active Site Engineering (Site-directed Mutagenesis) F->G H Functional Characterization of Variants G->H H->D

Figure 2: Experimental Workflow for Type III PKS Characterization - Integrated approach combining heterologous expression, biochemical assays, and protein engineering

Bioactivity and Therapeutic Potential of Anacardic Acids

Antimicrobial and Pesticidal Activities

Anacardic acids demonstrate significant antimicrobial properties against both Gram-positive bacteria and fungi [1]. Structure-activity relationship studies indicate that bioactivity depends on alkyl chain length and saturation, with the most active compounds typically featuring C15 chains [1]. Notably, anacardic acids exhibit synergistic effects with conventional antibiotics; for example, they potentiate the activity of methicillin against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting bacterial fatty acid synthesis and other essential pathways [1].

The pesticidal activity of anacardic acids has been extensively characterized in geranium, where they provide resistance against small pests such as aphids, whiteflies, and spider mites through a dual mechanism: physical entrapment in viscous trichome secretions and direct toxicity [1] [2]. Bioassay experiments with Colorado potato beetle larvae have demonstrated that specific this compound mixtures (particularly 22:1ω5 AnAc and 24:1ω5 AnAc at 40:60 ratio) significantly reduce larval weight gain and development at concentrations of 1 mg/mL [2]. The proposed mechanisms for this pesticidal activity include inhibition of key insect enzymes such as tyrosinase (essential for molting) and disruption of prostaglandin signaling pathways [2].

Anticancer and Anti-adipogenic Mechanisms

Anacardic acids exhibit promising anticancer properties through multiple mechanisms of action. They function as non-competitive inhibitors of several histone acetyltransferases (HATs), including p300/CBP, PCAF, and Tip60 [1] [2]. This inhibition modulates gene expression patterns and impacts DNA damage response pathways, potentially sensitizing cancer cells to radiation therapy [1] [2]. Additionally, anacardic acids target the NF-κB signaling pathway by interfering with both the acetylation and nuclear localization of the RelA subunit, thereby abrogating tumorigenesis [2]. They also inhibit enzymes involved in inflammatory processes, including lipoxygenase and prostaglandin endoperoxide synthase (COX) [1].

Recent research has revealed that anacardic acids also possess anti-adipogenic activity. In 3T3-L1 preadipocytes, this compound treatment (IC₅₀ = 25.45 μM) significantly inhibits lipid accumulation during adipogenesis by downregulating key adipogenic transcription factors PPARγ and C/EBPα [7]. Mechanistic studies indicate that this effect is mediated through inhibition of the Hsp90/Akt signaling pathway, resulting in decreased Hsp90 expression and subsequent Akt degradation [7]. This finding suggests potential applications in managing obesity and metabolic disorders.

Table 3: Documentated Bioactivities of Anacardic Acids and Derivatives

Bioactivity Molecular Target/Mechanism Experimental System Effective Concentration Potential Applications
Antimicrobial Fatty acid synthesis inhibition; Membrane disruption MRSA and other pathogens Varies by structure Antibiotic potentiator; Anti-infective [1]
Pesticidal Tyrosinase inhibition; Prostaglandin pathway disruption Spider mites, aphids, Colorado potato beetle 1 mg/mL (mixture) Engineered pest resistance [1] [2]
Anticancer Histone acetyltransferase (HAT) inhibition; NF-κB pathway modulation Various cancer cell lines Low micromolar range Cancer therapy; Radiosensitization [1] [2]
Anti-adipogenic Hsp90/Akt signaling inhibition 3T3-L1 preadipocytes IC₅₀ = 25.45 μM Obesity/metabolic disorder treatment [7]
Anti-inflammatory Lipoxygenase and COX inhibition Enzyme assays and cell models Varies by assay Anti-inflammatory therapeutics [1]

Engineering and Biotechnological Production

Metabolic Engineering in Microbial Hosts

Metabolic engineering approaches for producing plant polyketides in microbial hosts have advanced significantly in recent years [3]. Successful strategies typically involve reconstructing the entire biosynthetic pathway in engineered microorganisms such as Escherichia coli, Saccharomyces cerevisiae, or Yarrowia lipolytica [3]. These hosts offer advantages including fast growth, well-established genetic tools, and the ability to optimize precursor supply through metabolic engineering [3].

The general approach for microbial production of type III PKS-derived compounds involves several key components: (1) Engineering the shikimate pathway to enhance aromatic amino acid production, which serves as precursor for many polyketide starter units [3]; (2) Optimizing malonyl-CoA availability through overexpression of acetyl-CoA carboxylase and modulation of competing metabolic pathways [3] [8]; (3) Introducing and optimizing the expression of plant-derived type III PKS genes, often with codon optimization and selection of appropriate promoters and fusion tags [3]; and (4) Implementing downstream tailoring enzymes when necessary to generate the final bioactive compounds [3].

Protein Engineering for Novel Compounds

Protein engineering of type III PKSs enables the production of novel polyketide structures with potential therapeutic applications [4] [5]. Both structure-guided rational design and directed evolution approaches have successfully altered the substrate specificity, chain length control, and cyclization regiochemistry of these enzymes [4] [5]. For example, structure-based mutagenesis of chalcone synthase has generated variants that produce longer chain octaketides or accept non-physiological starter substrates [4] [5].

Recent advances have identified second-generation type III PKSs that catalyze remarkable one-pot reactions using three distinct CoA thioesters or CoA-free substrates [4]. For instance, HsPKS3 from Huperzia serrata catalyzes the formation of alkylquinolone scaffolds from three distinct CoA thioesters, while AbPYKS from Atropa belladonna constructs tropane alkaloid scaffolds from CoA-free substrates [4]. These unusual enzymes expand the catalytic repertoire available for metabolic engineering and provide new opportunities for generating structurally diverse compounds. Additionally, engineering the post-PKS tailoring enzymes, such as the recently discovered olivetolic acid cyclase from Cannabis sativa, offers complementary strategies for diversifying polyketide structures [4].

Conclusion and Future Perspectives

The study of This compound biosynthesis via type III PKSs represents a compelling intersection of fundamental enzymology and applied therapeutic development. The relatively simple architecture of type III PKSs, combined with their remarkable catalytic versatility, positions these enzymes as ideal platforms for biocatalyst engineering and combinatorial biosynthesis. Significant progress has been made in understanding the structural basis for their substrate selectivity and product specificity, enabling rational engineering approaches to generate novel enzymes with desired activities [4] [5].

References

Chemical Profile and Biological Sources

Author: Smolecule Technical Support Team. Date: February 2026

Anacardic acid (AA) is not a single compound but a mixture of several closely related structures. The IUPAC name for a prominent form is 2-Hydroxy-6-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzoic acid, with a molar mass of 342.47 g/mol [1]. It is a yellow liquid that is soluble in ethanol and ether but largely immiscible with water [1].

The table below outlines its primary natural sources and typical composition.

Source Part Containing AA Key Compositional Notes
Cashew Nut (Anacardium occidentale) Shell (as Cashew Nut Shell Liquid, CNSL) Major component of natural CNSL (60-65%); mixture of saturated & unsaturated C15/C17 chains [1] [2].
Cashew Peduncle ("Cashew Apple") Fruit pulp Contains AnAc; contributes to astringency of the fruit juice [3].
Ginkgo (Ginkgo biloba) Leaves, Fruit Source of ginkgolic acids, which are structurally similar to anacardic acids [4].
Geraniums (Pelargonium spp.) Glandular trichomes Provides resistance against small insect pests [1] [4].

The composition of anacardic acids in CNSL is highly dependent on the extraction method. Natural CNSL (e.g., via cold solvent extraction) is rich in this compound, while technical CNSL (extracted by roasting or hot-oil processes) undergoes decarboxylation, converting most of the this compound into cardanol [2]. This is a critical consideration for research and industrial applications, as the decarboxylated product has significantly reduced biological activity [1] [2].

Mechanism of Action and Biological Activities

This compound exhibits a wide range of biological effects by interacting with multiple cellular targets. Its lipophilic nature allows it to integrate into and disrupt bacterial membranes, while its phenolic structure enables enzyme inhibition and modulation of signaling pathways.

Antimicrobial Activity

This compound shows promising broad-spectrum activity against Gram-positive bacteria. The length and degree of unsaturation of its alkyl side chain are critical determinants of its potency [2] [5].

The table below summarizes the minimum inhibitory concentration (MIC) of different this compound analogs against key bacterial pathogens, demonstrating this structure-activity relationship.

Bacterial Strain This compound Analog (Side Chain) MIC (µg/mL) Reference Drug (MIC µg/mL)
Streptococcus mutans (tooth decay) Saturated (1a) >800 [2] Vancomycin (1) [2]
Mono-unsaturated (1b) 6.25 [2]
Di-unsaturated (1c) 3.13 [2]
Tri-unsaturated (1d) 1.56 [2]
Staphylococcus aureus Saturated (1a) >800 [2] Methicillin (1.56) [2]
Mono-unsaturated (1b) 100 [2]
Di-unsaturated (1c) 25 [2]
Tri-unsaturated (1d) 6.25 [2]
Cutibacterium acnes (acne) Saturated, Mono-, Di-, Tri-unsaturated 0.78 (all) [2] Amoxicillin (0.117) [2]

This compound disrupts bacterial membranes and inhibits vital enzymes [5]. It is also effective against methicillin-resistant Staphylococcus aureus (MRSA), with studies showing it kills MRSA cells more rapidly than other natural compounds like totarol [1]. Furthermore, it can inhibit biofilm formation by interfering with quorum sensing, making it harder for bacteria to establish resilient, surface-associated communities [5].

Anticancer and Cell Signaling Mechanisms

This compound influences multiple intracellular pathways to exert antitumor effects. Key mechanisms include:

  • Inhibition of Histone Acetyltransferases (HATs): AA is a potent, non-specific inhibitor of HAT enzymes like p300 and PCAF, which play roles in gene expression regulation. This inhibition can suppress the growth of cancer cells [6].
  • Induction of Apoptosis via ER Stress and Autophagy: In prostate cancer cells, AA treatment triggers endoplasmic reticulum (ER) stress, leading to the upregulation of proteins like BiP, CHOP, and p-eIF2α [7]. This stress activates a pro-death pathway involving the kinase DAPK3, which suppresses the pro-survival Akt/mTOR signaling, ultimately inducing autophagy and programmed cell death [7].

The following diagram illustrates this complex signaling pathway induced by this compound in prostate cancer cells:

G AA This compound (AA) ER Endoplasmic Reticulum (ER) Stress AA->ER UPR Upregulation of: BiP, CHOP, p-eIF2α ER->UPR DAPK3 DAPK3 Activation UPR->DAPK3 Akt Inhibition of p-Akt / p-mTOR DAPK3->Akt Inhibits Autophagy Autophagy Induction (LC3, Beclin-1, Atg7) DAPK3->Autophagy Akt->Autophagy Derepression Apoptosis Apoptosis (↑ Bax, ↑ Caspase-3/9) Autophagy->Apoptosis

This compound induces apoptosis in prostate cancer cells by triggering ER stress and DAPK3-mediated autophagy.

Analytical Quantification Methods

Accurate quantification of anacardic acids in complex biological matrices like cashew peduncles requires validated analytical methods. A 2023 study established a robust High-Performance Liquid Chromatography (HPLC) protocol [3].

  • Chromatographic System: Shimadzu LC-20AB Prominence system with a diode array detector (DAD) and a C18 reverse-phase column (150 × 4.6 mm, 5 µm) [3].
  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (20:80), both acidified with 1% acetic acid [3].
  • Flow Rate & Detection: 1.5 mL/min; detection wavelength of 280 nm [3].
  • Sample Preparation: Freeze-dried and ground peduncle samples are extracted with methanol using ultrasonic assistance for 20 minutes, followed by centrifugation and filtration [3].

The method was validated for:

  • Linearity: ( r^2 = 0.9979 ) (calibration curve: ( y = 2333.5x + 2956.2 )) [3].
  • Precision: Intraday and interday CVs of 0.20% and 0.29%, respectively [3].
  • Sensitivity: LOD of 0.18 µg·mL⁻¹ and LOQ of 0.85 µg·mL⁻¹ [3].
  • Application: The total this compound content in peduncles from five different cashew clones ranged from 128.35 to 217.00 mg per 100 g [3].

Therapeutic Potential and Research Applications

The multifaceted bioactivity of this compound opens up several promising research and application avenues.

  • Antimicrobial Agent & Anti-biofilm Coating: Its efficacy against drug-resistant bacteria like MRSA and its ability to disrupt biofilms make it a candidate for developing new antimicrobials. It can be incorporated into coatings for biomedical devices to prevent infections [5].
  • Anticancer Therapeutics: As an inhibitor of HATs and an inducer of ER stress and autophagy, this compound serves as a lead compound for novel oncology drugs. Research shows it can sensitize cancer cells using the Alternative Lengthening of Telomeres (ALT) pathway to radiation [1] [6].
  • Overcoming Limitations with Nano-encapsulation: The clinical application of this compound is limited by its high lipophilicity, poor water solubility, and instability. Advanced delivery systems, such as nano-encapsulation and complexation with hydroxypropyl-β-cyclodextrin, are being explored to enhance its bioavailability and therapeutic efficacy [5].

This compound is a versatile natural product with significant potential in drug discovery and development. Its broad-spectrum antibacterial and anticancer activities, underpinned by well-researched mechanisms, make it a valuable lead compound. Future work focusing on structural optimization and advanced delivery systems will be crucial for translating its promise into practical therapies.

References

Comprehensive Technical Guide to Anacardic Acid Alkyl Chain Variation: Structural Influence on Biological Activity and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Anacardic Acids and Structural Fundamentals

Anacardic acids are naturally occurring phenolic lipids predominantly found in plants of the Anacardiaceae family, particularly in cashew nutshell liquid (CNSL) from Anacardium occidentale. These compounds represent a unique class of natural hybrids that combine a salicylic acid core with hydrophobic alkyl chains of varying lengths and saturation levels. This structural configuration enables diverse biological interactions and mechanisms of action, making anacardic acids promising candidates for therapeutic development, particularly as antimicrobial agents, epigenetic modulators, and anti-cancer compounds.

The fundamental anacardic acid structure consists of a 2-hydroxybenzoic acid (salicylic acid) backbone substituted at the C6 position with an alkyl chain typically comprising 15 carbon atoms. However, natural occurrence reveals significant variation in both chain length and degree of unsaturation, which profoundly influences the compound's physicochemical properties and biological activities. The alkyl side chain can exist in saturated, monoene, diene, or triene configurations, with the position of double bonds following distinct patterns that further modulate molecular behavior [1].

Structural Variations in Natural Anacardic Acids

Alkyl Chain Composition and Distribution

Natural anacardic acids exist as complex mixtures with varying alkyl chain compositions. Structural analysis of related compounds from CNSL provides insight into the typical distribution patterns. While this compound itself features a carboxylic acid functional group, its decarboxylated derivative cardanol reveals the natural variation in the pentadecyl side chain:

Table 1: Natural Distribution of Alkyl Chain Types in Cardanol (Decarboxylated this compound)

Chain Type Percentage Double Bond Positions Configuration
8'-Monoene 42% C8 Z (cis)
8',11'-Diene 22% C8, C11 Z,Z (cis,cis)
8',11',14'-Triene 36% C8, C11, C14 Z,Z,Z (all cis)

Data obtained from NMR analysis of commercial cardanol samples [1].

The consistent Z (cis) configuration across all unsaturated forms and the specific positioning of double bonds at 8', 11', and 14' positions create distinctive molecular geometries that influence membrane interaction, protein binding, and overall bioactivity. In natural anacardic acids, these same alkyl chain variations occur, with the additional presence of the carboxylic acid group enabling different molecular interactions compared to cardanol.

Biosynthetic Origin of Structural Diversity

Anacardic acids are synthesized through a polyketide pathway that incorporates both fatty acid and phenolic precursors. The biosynthesis involves a type III polyketide synthase that adds acetate units from malonyl-CoA to a fatty acid CoA ester starter unit. This enzymatic process generates the salicylic acid core while preserving the alkyl chain characteristics from the starter fatty acid, creating natural variation in chain length and saturation [2].

Research utilizing isolated geranium glandular trichome cells has demonstrated incorporation of fatty acid CoA esters, malonyl-CoA, and acetate into anacardic acids, confirming this polyketide synthesis pathway. The specific composition of the fatty acid starter units determines the resulting alkyl chain profiles in the final this compound mixtures, with different plant species exhibiting characteristic chain length distributions [2].

Impact of Alkyl Chain Variations on Biological Activities

Antimicrobial Activity and Biofilm Inhibition

The alkyl chain structure of anacardic acids significantly influences their antimicrobial potency, particularly against problematic pathogens like Staphylococcus aureus, Streptococcus mutans, and methicillin-resistant S. aureus (MRSA). The degree of unsaturation in the alkyl side chain plays a critical role in determining antibacterial efficacy, with higher unsaturation generally enhancing activity through several mechanisms [3].

Membrane disruption represents a primary mechanism of antimicrobial action, where the amphipathic this compound molecules integrate into bacterial membranes. The unsaturated alkyl chains with Z-configuration double bonds create kinks in the molecular structure that facilitate membrane intercalation and disruption of lipid packing. This leads to increased membrane permeability, leakage of cellular contents, and ultimately cell death. Additionally, anacardic acids interfere with quorum sensing regulatory pathways in gram-negative bacteria by suppressing the synthesis and activity of acyl homoserine lactone (AHL) signaling molecules, thereby reducing virulence factor production and biofilm formation [3].

Table 2: Alkyl Chain Influence on Antimicrobial Mechanisms

Biological Target Impact of Saturated Chains Impact of Unsaturated Chains Proposed Mechanism
Bacterial Membranes Moderate disruption Strong disruption Improved membrane integration
Biofilm Formation Partial inhibition Significant inhibition Quorum sensing interference
MRSA Efficacy Moderate activity Enhanced activity Multi-target engagement

The relationship between alkyl chain structure and antimicrobial activity follows a clear trend: increasing unsaturation correlates with enhanced antibacterial effects. This structure-activity relationship guides the development of this compound-based antimicrobial formulations, including nano-encapsulated systems designed to improve solubility and delivery [3].

Epigenetic Modulation and Enzyme Inhibition

Anacardic acids demonstrate significant activity as histone acetyltransferase (HAT) inhibitors, with alkyl chain variations influencing specificity and potency against different HAT enzymes. The compound originally identified as a non-selective, non-competitive inhibitor of p300/CBP and PCAF histone acetyltransferases also shows activity against Tip60 under similar assay conditions [2].

Research has revealed that structural modifications to the alkyl chain or salicylic acid residue can shift enzyme specificity toward different HAT family members. For instance, specific variations create preferential inhibition of MYST family KATs like MOF, while derivatives such as pentadecylidenemalonate demonstrate unique activity profiles—activating PCAF while simultaneously inhibiting p300/CBP [2].

The alkyl chain length and substitution pattern influence cellular uptake, subcellular localization, and interaction with enzyme active sites, making them critical determinants of inhibitory activity. This has prompted development of synthetic analogs with modified alkyl chains to improve solubility, cell permeability, and target specificity while maintaining or enhancing KAT inhibitory activity [2].

Anti-cancer and Chemopreventative Activities

The anti-cancer potential of anacardic acids involves multiple mechanisms, with alkyl chain characteristics influencing various aspects of efficacy. These compounds inhibit breast and other cancer cell growth through HAT inhibition, similar to the effect found for aspirin, and also target the NF-κB signaling pathway by affecting both acetylation and nuclear localization of the RelA subunit [2].

The lipophilicity imparted by the alkyl chain facilitates cellular uptake and interaction with intracellular targets, while chain unsaturation appears to influence potency against specific cancer types. Dietary consumption of this compound-containing foodstuffs like caju juice (made from cashew apples in Brazil) may provide chemopreventative benefits, though natural concentrations are limited [2].

Wound Healing and Cellular Effects

Research on cardanol, the decarboxylated analog of this compound, provides insights into how the pentadecyl phenolic structure influences cellular processes relevant to wound healing. Studies using human keratinocyte (HaCaT) cells demonstrate that lower concentrations of cardanol (particularly 1 µg/mL) significantly enhance cell proliferation and migration, contributing to accelerated wound closure [1].

At the molecular level, treatment with cardanol increases the total amount of polyunsaturated fatty acids (PUFAs) in cellular membranes, including ω-3, ω-6, and ω-9 fatty acids. This membrane lipid modulation likely influences fluidity, signaling processes, and cellular responses that promote wound healing. However, these beneficial effects are concentration-dependent, with higher concentrations (>10 µg/mL) causing cytotoxicity and DNA damage, highlighting the importance of dosage considerations [1].

Experimental Protocols for Studying Chain-Activity Relationships

Isolation and Structural Characterization

Protocol 1: NMR Analysis of Alkyl Chain Composition

  • Sample Preparation: Dissolve approximately 30 mg of this compound mixture in 0.5 mL of deuterated chloroform (CDCl₃) [1].
  • Data Acquisition:
    • Record ¹H (500 MHz) and ¹³C (126 MHz) NMR spectra at 27°C
    • Perform two-dimensional experiments: DQF-COSY, NOESY (mixing time 1s), DEPT-edited HSQC, and HMBC
    • Conduct direct ¹³C measurements: ¹H-decoupled ¹³C spectra, DEPT135, and DEPT90
  • Structural Assignment:
    • Identify alkyl chain signals in the δH 0.5-3.0 and δC 10-40 ppm regions
    • Determine double bond positions and configurations using coupling constants and NOESY correlations
    • Quantify component ratios by integration of distinctive proton signals

This protocol enables comprehensive structural characterization, including determination of double bond positions and configurations in the alkyl side chains [1].

Biological Activity Assessment

Protocol 2: Antimicrobial and Biofilm Inhibition Assays

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Prepare serial dilutions of this compound variants in appropriate solvent
    • Inoculate with standardized bacterial suspensions (e.g., S. aureus, MRSA)
    • Incubate 18-24 hours at 37°C
    • Determine MIC as lowest concentration showing no visible growth [3]
  • Biofilm Formation Assay:

    • Grow bacterial cultures in presence of sub-MIC this compound concentrations
    • Stain adherent biofilms with crystal violet
    • Quantify by measuring absorbance at 570 nm after solvent extraction [3]
  • Quorum Sensing Inhibition:

    • Utilize Chromobacterium violaceum biosensor strains
    • Measure violacein pigment production spectrophotometrically
    • Assess AHL activity and synthesis through reporter systems [3] [4]

Protocol 3: Cytotoxicity and Genotoxicity Testing

  • Cell Viability Assay (MTT):

    • Seed HaCaT cells in 96-well plates (5,000 cells/well)
    • Treat with varying this compound concentrations (0.01-100 µg/mL) for 24h
    • Add MTT solution (5 mg/mL) and incubate 4h at 37°C
    • Dissolve formazan crystals overnight
    • Measure absorbance at 570 nm [1]
  • Genotoxicity Assessment (Comet Assay):

    • Expose cells to anacardic acids for 24h
    • Embed in low-melting-point agarose on microscope slides
    • Lyse cells and perform electrophoresis under alkaline conditions
    • Stain with DNA-binding dye and analyze tail moment [1]
  • Wound Healing (Scratch Assay):

    • Create uniform scratch in confluent HaCaT monolayer
    • Treat with test compounds and monitor closure over 48h
    • Quantify migration rate using image analysis software [1]

The following diagram illustrates the key experimental workflows for evaluating this compound biological activities:

G cluster_1 Structural Characterization cluster_2 Biological Activity Testing cluster_2a Antimicrobial Assessment cluster_2b Cellular Effects start This compound Samples NMR NMR start->NMR alkyl_profile Alkyl Chain Profile NMR->alkyl_profile Spectroscopy Spectroscopy , fillcolor= , fillcolor= MIC MIC/MBC Determination alkyl_profile->MIC viability Cell Viability (MTT) alkyl_profile->viability biofilm Biofilm Inhibition MIC->biofilm QS Quorum Sensing Interference biofilm->QS results Structure-Activity Relationships QS->results genotoxicity Genotoxicity (Comet) viability->genotoxicity migration Wound Healing (Scratch) genotoxicity->migration migration->results

Experimental workflow for evaluating this compound structure-activity relationships

Mechanisms of Action and Signaling Pathways

The biological activities of anacardic acids derive from their interactions with multiple molecular targets, with alkyl chain variations influencing these interactions. The following diagram illustrates the key signaling pathways affected by anacardic acids:

G cluster_membrane Membrane Targets cluster_enzymatic Enzymatic Targets cluster_signaling Signaling Pathways AA This compound (Alkyl Chain Variants) membrane Bacterial Membrane AA->membrane Enhanced by unsaturated chains HAT Histone Acetyltransferases (p300/CBP, PCAF, Tip60) AA->HAT Chain-dependent specificity LOX Lipoxygenases (15-LOX) AA->LOX QS Quorum Sensing AA->QS AHL suppression NFkB NF-κB Pathway AA->NFkB disruption Membrane Disruption membrane->disruption effects Biological Effects • Antimicrobial • Anti-biofilm • Anti-cancer • Wound Healing disruption->effects inhibition Enzyme Inhibition HAT->inhibition LOX->inhibition inhibition->effects interference Pathway Interference QS->interference NFkB->interference interference->effects

Key molecular targets and signaling pathways affected by anacardic acids

The alkyl chain characteristics directly influence which targets are most significantly affected and the potency of those interactions. Unsaturated chains enhance membrane disruption, while specific chain lengths and branching patterns influence enzyme inhibition profiles [2] [3].

Formulation Strategies and Delivery Systems

The therapeutic application of anacardic acids faces challenges related to limited solubility, stability, and potential cytotoxicity at higher concentrations. Advanced formulation approaches have been developed to address these limitations:

Nano-encapsulation Techniques have emerged as promising strategies to enhance the bioavailability and therapeutic efficacy of anacardic acids. These include:

  • Liposomal encapsulation to improve cellular delivery and reduce cytotoxicity
  • Complexation with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to enhance solubility and stability
  • Polymeric nanoparticles for controlled release and targeted delivery [3]

Structural Modification Approaches focus on optimizing the alkyl chain and phenolic head group:

  • Alkyl chain branching to improve physicochemical properties without compromising activity
  • Phenoxyacetic acid analogs with modified alkyl chain length and positioning
  • 4-cyano-3-trifluoromethylphenylbenzamides as this compound derivatives with potent KAT3 inhibitory activity [2]

These formulation strategies aim to maintain the beneficial biological activities of anacardic acids while mitigating potential limitations for therapeutic applications.

Conclusion and Future Perspectives

The alkyl chain variation in anacardic acids represents a critical structural determinant that profoundly influences their biological activities, mechanisms of action, and therapeutic potential. Key structure-activity relationships emerge from current research:

  • Increased unsaturation in the pentadecyl side chain generally enhances antimicrobial activity through improved membrane integration and disruption.
  • Specific chain configurations influence target selectivity, particularly for epigenetic enzymes like histone acetyltransferases.
  • Optimal chain characteristics vary depending on the desired biological effect, with different structural profiles favoring antimicrobial, anti-cancer, or wound-healing applications.

Future research directions should include:

  • Systematic structure-activity studies using synthetic analogs with precisely controlled alkyl chain parameters
  • Advanced delivery systems to overcome solubility and toxicity limitations
  • Combination therapies leveraging the multi-target activities of anacardic acids
  • Clinical translation of promising this compound formulations for antimicrobial and anti-cancer applications

References

Anacardic Acid: From Traditional Remedy to Modern Therapeutic Prospect - A Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

Anacardic acid represents a class of natural phenolic lipids that have undergone remarkable translational investigation from traditional herbal remedy to modern pharmacological candidate. These compounds are primarily obtained from the cashew nut shell (Anacardium occidentale L.), an agricultural byproduct that contains approximately 30-35% cashew nut shell liquid (CNSL) by weight. [1] Chemically, anacardic acids are salicylic acid derivatives featuring a 15-carbon alkyl side chain with varying degrees of unsaturation (0-3 double bonds). [2] The traditional Ayurvedic medical system has employed cashew nut shell preparations for centuries to treat a diverse range of conditions including infectious abscesses, ulcers, gingivitis, malaria, and syphilitic lesions. [3] [4] This historical usage has provided the foundational knowledge for contemporary scientific investigation into the therapeutic potential of these compounds.

The growing interest in this compound within pharmaceutical development stems from its multifaceted biological activity and potential application against increasingly prevalent therapeutic challenges, particularly antibiotic resistance and oncological indications. As a bioactive phytochemical with demonstrated effects on multiple eukaryotic and prokaryotic cellular targets, this compound offers a promising scaffold for drug development. [3] This technical review comprehensively examines the traditional applications, pharmacological mechanisms, analytical methods, and development challenges associated with this compound, with particular emphasis on its potential translation into clinically viable therapeutics.

Traditional and Ethnobotanical Sources

Within traditional Ayurvedic medicine, preparations derived from various parts of the cashew tree (Anacardium occidentale L.) have been employed for treating numerous pathophysiological conditions. The nutshell oil, rich in anacardic acids, has been specifically documented as a medicinal remedy for alexeritic, amebicidal, gingivitis, malaria, and syphilitic ulcers. [3] These historical applications demonstrate that traditional medical systems recognized the therapeutic potential of cashew-derived preparations long before modern scientific investigation began.

The cashew plant has been utilized in a holistic manner within traditional healing systems, with different plant parts employed for specific indications. While the nut shell liquid containing anacardic acids was used for infectious and inflammatory conditions, other plant parts were employed for different therapeutic purposes. This comprehensive traditional usage provided important clues for modern researchers investigating the specific bioactive components and their mechanisms of action. It is noteworthy that many of the traditional applications align with pharmacological activities that have been subsequently validated through in vitro and in vivo studies, particularly the anti-infective and anti-inflammatory properties. [3] [4]

Modern Extraction and Analytical Methods

Extraction and Isolation Techniques

The extraction of anacardic acids from cashew nut shells employs several methodological approaches, each with distinct advantages and limitations. Natural CNSL obtained through cold solvent extraction contains approximately 60-65% anacardic acids, along with other phenolic compounds such as cardol (15-20%) and cardanol (10%). [1] In contrast, technical CNSL obtained through heat extraction undergoes decarboxylation of this compound to cardanol, resulting in a composition of approximately 60-65% cardanol, 15-20% cardol, and 10% polymeric material. [1] This fundamental difference in composition based on extraction methodology has significant implications for subsequent biological activity assessment.

The isolation of individual this compound components presents substantial technical challenges due to their structural similarity and thermal instability. Column chromatography using silica gel impregnated with silver nitrate has been successfully employed to separate anacardic acids based on their degree of unsaturation. [2] For large-scale practical applications, the most commonly employed isolation method involves precipitation as calcium anacardate from CNSL, followed by acidification to regenerate this compound. [1] More recently, supercritical carbon dioxide extraction has emerged as an alternative approach that avoids the thermal degradation associated with conventional methods. [1] Recent advances in analytical techniques have enabled more precise characterization of this compound constituents, with comprehensive structural elucidation achieved through NMR spectroscopy and high-resolution mass spectrometry. [2]

Analytical Quantification Methods

Robust analytical methods for quantifying this compound content in biological and botanical matrices are essential for standardization and quality control. A recently validated high-performance liquid chromatography (HPLC) method employs a C18 reverse-phase column with diode-array detection, providing satisfactory precision with intraday (CV = 0.20%) and interday (CV = 0.29%) coefficients of variation. [5] This method demonstrates excellent linearity (y = 2333.5x + 2956.2; r² = 0.9979), with detection and quantification limits of 0.18 and 0.85 µg·mL⁻¹, respectively. [5]

For structural confirmation and comprehensive analysis, UPLC-QTOF-MSE has been employed to unequivocally identify and characterize the three different anacardic acids (15:3, 15:2, and 15:1) in sample extracts. [5] The application of these advanced analytical techniques has revealed significant variation in this compound content across different cashew clones, with total this compound content ranging from 128.35 to 217.00 mg·100 g⁻¹ in peduncle samples obtained from five different cashew clones. [5]

Table 1: Extraction Methodologies for Anacardic Acids from Cashew Nut Shell Liquid

Method Principles This compound Content Advantages Limitations
Cold Solvent Extraction Use of organic solvents at room temperature 60-65% Preserves this compound structure; High yield Requires subsequent purification; Solvent residues
Hot-oil/Roasting Thermal extraction <5% (converts to cardanol) Simple; Established industrial process Decarboxylation to cardanol; Low this compound yield
Supercritical CO₂ Supercritical fluid extraction ~30-35% Green technology; No solvent residues; Selective High equipment cost; Optimization required
Calcium Anacardate Precipitation Chemical complexation and acid regeneration >90% purity Effective purification; Scalable Multiple steps; Acid and base consumption

Biological Activities and Mechanisms of Action

Antibacterial Activity

Anacardic acids demonstrate potent antibacterial activity, particularly against Gram-positive bacterial species including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pyogenes, and Streptococcus agalactiae. [6] [1] The antibacterial efficacy is strongly influenced by the degree of unsaturation in the alkyl side chain, with the triene form (15:3) exhibiting the highest activity against S. mutans (MIC = 1.56 µg/mL) compared to the saturated form (15:0) which showed no activity up to 800 µg/mL. [1] Interestingly, against Propionibacterium acnes, all forms demonstrated equivalent potency (MIC = 0.78 µg/mL for all saturation states), suggesting different mechanisms of action against various bacterial species. [1]

The structure-activity relationship studies reveal that the length and linearity of the alkyl side chain significantly influence antibacterial potency. The combination of the phenolic moiety with a long hydrophobic chain appears essential for membrane disruption and bacterial killing. [1] Notably, anacardic acids exhibit limited activity against Gram-negative bacteria, likely due to the impermeability of the outer membrane to these compounds. [6] This selective activity profile presents both advantages and limitations for therapeutic development, potentially minimizing disruption to beneficial gut flora while restricting spectrum of activity.

Table 2: Antibacterial Activity of Anacardic Acids Against Clinically Relevant Pathogens

Bacterial Species Saturated (15:0) MIC Monoene (15:1) MIC Diene (15:2) MIC Triene (15:3) MIC Standard Drug Comparison
S. mutans (ATCC 25175) >800 µg/mL 6.25 µg/mL 3.13 µg/mL 1.56 µg/mL Vancomycin (1 µg/mL)
S. aureus (ATCC 12598) >800 µg/mL 100 µg/mL 25 µg/mL 6.25 µg/mL Methicillin (1.56 µg/mL)
P. acnes (ATCC 11827) 0.78 µg/mL 0.78 µg/mL 0.78 µg/mL 0.78 µg/mL Amoxicillin (0.117 µg/mL)
E. coli (K12-DH5α) >80 µM >80 µM >80 µM >80 µM N/A
Anticancer Mechanisms

This compound demonstrates multimodal anticancer activity through diverse molecular mechanisms. It functions as a common inhibitor of several clinically targeted enzymes including NF-κB kinase, histone acetyltransferases (HATs), lipoxygenase, xanthine oxidase, tyrosinase, and ureases. [3] In prostate cancer models, this compound induces apoptosis through ER stress-mediated autophagy via the DAPK3/Akt signaling pathway, with demonstrated inhibition of cell proliferation, induction of caspase-3/9 activities, and increased Bax protein expression. [7]

In breast and glioma cancer models, this compound exhibits anti-metastatic action by targeting VEGF-induced signaling pathways in epithelial to mesenchymal transition (EMT). [8] Treatment with this compound resulted in upregulation of the epithelial marker E-cadherin with concomitant decrease in expression of mesenchymal markers Twist and Snail, alongside strong anti-migratory and anti-invasive activity. [8] Additionally, this compound inhibits tumor angiogenesis by targeting the Src/FAK/Rho GTPases signaling pathway, further contributing to its antitumor efficacy. [4]

The compound also functions as an epigenetic modulator through inhibition of histone acetyltransferase activity. As the first natural product inhibitor of HATs reported, this compound inhibits p300, PCAF, and Tip60 HATs in the low micromolar range. [4] [9] This inhibition sensitizes tumor cells to ionizing radiation by impairing DNA damage repair pathways. [4] Through suppression of NF-κB-regulated transcription, this compound presents anti-inflammatory and anti-invasive properties by suppressing TNF-α-induced overexpression of anti-apoptotic proteins and proteins involved in invasion and angiogenesis. [4]

Immunomodulatory Effects

This compound demonstrates significant immunostimulatory activity on human neutrophils, enhancing innate immune responses against bacterial pathogens. It stimulates the production of reactive oxygen species (ROS) and formation of neutrophil extracellular traps (NETs), two key mechanisms utilized by neutrophils to kill invading bacteria. [6] This immunostimulatory activity occurs through a PI3K-dependent mechanism involving activation of surface-expressed G protein-coupled sphingosine-1-phosphate receptors (S1PRs), specifically S1PR4. [6]

Molecular modeling and pharmacological inhibitor studies demonstrate that this compound stimulates neutrophils in a concentration-dependent manner, with NETs produced in response to this compound exhibiting potent bactericidal activity. [6] This enhancement of host immune cell function represents a promising alternative approach to addressing antibiotic resistance, as it potentially reduces selective pressure for resistance development compared to direct antimicrobial agents.

G AA This compound S1PR4 S1PR4 Receptor AA->S1PR4 PI3K PI3K Activation S1PR4->PI3K Akt Akt Phosphorylation PI3K->Akt NADPH NADPH Oxidase Akt->NADPH ROS ROS Production NADPH->ROS NETs NET Formation ROS->NETs Bacterial Bacterial Killing NETs->Bacterial

Figure 1: Immunomodulatory Pathway of this compound in Neutrophils - this compound activates S1PR4 receptors, triggering PI3K/Akt-dependent NADPH oxidase activation, ROS production, and NET formation, ultimately enhancing bacterial killing. [6]

Additional Pharmacological Activities

Beyond the major mechanisms described above, this compound exhibits several other biologically relevant activities:

  • Antioxidant Effects: this compound demonstrates antioxidant activity through multiple mechanisms, including direct free radical scavenging and inhibition of ROS-producing enzymes like xanthine oxidase and lipoxygenase. [4] The triene form shows superior antioxidant activity in DPPH assays compared to less unsaturated forms. [2]

  • Anti-inflammatory Action: Through inhibition of NF-κB activation and subsequent suppression of pro-inflammatory mediators, this compound exhibits significant anti-inflammatory properties. [4] This activity contributes to its potential in managing chronic inflammatory conditions.

  • Antiparasitic Activity: this compound has demonstrated efficacy against various parasitic infections, aligning with its traditional use for malaria and other parasitic diseases. [1]

Structure-Activity Relationships

The biological activity of anacardic acids is strongly influenced by their chemical structure, particularly the characteristics of the alkyl side chain. The degree of unsaturation in the 15-carbon alkyl chain significantly modulates various biological activities, often in opposing directions depending on the specific target. [2] For instance, increasing unsaturation enhances antioxidant activity and acetylcholinesterase inhibition, but reduces antifungal potency, where the more linear monoene form demonstrates superior activity. [2]

The hydrophobic character imparted by the long alkyl chain is essential for membrane interaction and cellular penetration, but excessive lipophilicity can adversely affect pharmacokinetic properties. [10] Structural modifications at three key regions - the aromatic ring, the carboxylic acid functionality, and the alkyl side chain - have been explored to optimize biological activity and drug-like properties. [9] These structure-activity relationship studies provide critical insights for medicinal chemistry efforts aimed at developing optimized this compound derivatives with enhanced therapeutic potential.

Table 3: Influence of Side Chain Unsaturation on Biological Activities of Anacardic Acids

Biological Activity Saturated (15:0) Monoene (15:1) Diene (15:2) Triene (15:3) Structure-Activity Relationship
Antioxidant (DPPH assay) Low activity Moderate activity High activity Highest activity Increasing unsaturation enhances free radical scavenging
Antibacterial (S. mutans) Inactive MIC = 6.25 µg/mL MIC = 3.13 µg/mL MIC = 1.56 µg/mL Inverse relationship between saturation and potency
Antifungal Activity Moderate activity Highest activity Moderate activity Low activity Molecular linearity crucial for antifungal action
Acetylcholinesterase Inhibition Low inhibition Moderate inhibition High inhibition Highest inhibition Increased unsaturation enhances enzyme inhibition
Cytotoxicity (A. salina) Low toxicity Moderate toxicity High toxicity Highest toxicity Unsaturation correlates with increased toxicity

Pharmacokinetic and Toxicity Profile

ADME Properties

Comprehensive in silico analysis of 100 naturally occurring this compound derivatives has revealed important insights into their pharmacokinetic profile. [10] The analysis evaluated key physicochemical properties including molecular weight, lipophilicity (M log P), hydrogen bond donors/acceptors, topological polar surface area (TPSA), number of rotatable bonds, and molar refractivity. Most natural anacardic acids possess molecular weights ranging from 300-400 Da, with moderate to high lipophilicity (M log P ≈ 3-5). [10]

The BOILED-Egg model prediction demonstrates that out of 17 scrutinized molecules, only 3 molecules exhibit satisfactory gastrointestinal absorption capability, while 14 molecules show permeability through the blood-brain barrier. [10] These findings highlight both the challenges and opportunities for therapeutic development of this compound derivatives. The generally poor gastrointestinal absorption may limit oral bioavailability, while the blood-brain barrier permeability suggests potential applications in central nervous system disorders.

Toxicity Considerations

In silico toxicity prediction for selected this compound derivatives indicates generally favorable safety profiles for several compounds. Among the derivatives analyzed, many showed no predicted inhibition of cytochrome P450 enzymes (CYP2D6, CYP3A4), negative AMES toxicity results, no hERG inhibition, and no predicted hepatotoxicity or skin sensitization. [10] These computational predictions provide encouraging preliminary evidence regarding the safety of this compound derivatives, though experimental validation is essential.

However, it is important to note that this compound is known to cause allergic responses and exhibits dose-dependent toxicity in certain experimental models. [3] The compound's ability to induce apoptosis in cancer cells inherently raises concerns about potential effects on normal proliferating cells. Furthermore, the cytotoxicity of anacardic acids against Artemia salina nauplii increases with unsaturation of the side chain, with the triene form exhibiting the highest toxicity. [2] These findings underscore the importance of careful toxicity assessment in the development of this compound-based therapeutics.

Research Gaps and Future Directions

Despite promising preclinical data, several significant challenges remain in the translational development of this compound-based therapeutics. The poor pharmacokinetic properties, including limited aqueous solubility and suboptimal gastrointestinal absorption, represent major hurdles that must be addressed through structural modification or formulation strategies. [10] Additionally, the structural complexity of natural this compound mixtures presents standardization challenges for drug development.

Future research should prioritize:

  • Structural optimization to improve drug-like properties while maintaining biological activity
  • Advanced formulation approaches to enhance bioavailability
  • Comprehensive toxicological assessment in relevant animal models
  • Well-designed clinical trials to establish safety and efficacy in humans
  • Exploration of synergistic combinations with existing therapeutic agents

The diverse biological activities and novel mechanisms of action of anacardic acids continue to generate significant interest in their therapeutic potential. With strategic research investment addressing current limitations, this compound derivatives may eventually find application as antibacterial adjuvants, anticancer agents, or epigenetic modulators in clinical practice.

Conclusion

This compound represents a fascinating example of traditional medicine informing modern drug discovery efforts. From its historical use in Ayurvedic practice for treating infectious and inflammatory conditions, contemporary research has validated numerous pharmacological activities and elucidated complex mechanisms of action. The compound's multimodal effects—including antibacterial, anticancer, immunomodulatory, and epigenetic activities—coupled with its unique chemical structure, make it a valuable scaffold for future therapeutic development.

References

HPLC Quantification of Anacardic Acids in Cashew Peduncles: Detailed Application Notes and Analytical Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the paper.

Introduction and Biological Significance

Anacardic acids (AnAc) are salicylic acid-derived phenolic lipids that represent important biologically active components in cashew peduncles (Anacardium occidentale). These compounds have gained significant research interest due to their diverse biological activities, including antimicrobial, antioxidant, enzyme inhibitory, and antitumor properties [1] [2]. The cashew peduncle, though highly nutritious and rich in phenolic compounds, carotenoids, and vitamin C, has limited acceptance for fresh consumption due to its characteristic astringency, which has been directly linked to its anacardic acid content [1]. Recent studies have demonstrated that the degree of alkyl chain unsaturation in anacardic acids significantly influences their biological activity, with the triene form (15:3) showing superior antioxidant and anticholinesterase activities compared to the diene (15:2) and monoene (15:1) forms [3].

The economic importance of cashew cultivation, with global peduncle production reaching approximately 1.3 million tons in 2019, underscores the need for standardized analytical methods to quantify these bioactive compounds [1]. The development of reliable quantification methods enables researchers to classify different cashew clones according to their AnAc content, which correlates with both biological activity and sensory properties. Furthermore, understanding the structure-activity relationship of anacardic acids provides valuable insights for developing cashew varieties with optimized nutritional and sensory profiles, as well as for potential pharmaceutical applications [2] [3].

Table 1: Key Facts About Anacardic Acids in Cashew Peduncles

Characteristic Description
Chemical Structure Salicylic acid derivatives with 15-carbon alkyl side chains
Side Chain Variants Monoene (15:1), Diene (15:2), Triene (15:3)
Biological Activities Antimicrobial, antioxidant, antitumor, enzyme inhibitory
Impact on Flavor Contributes to astringency and influences consumer acceptance
Total Content Range 128.35–217.00 mg/100 g across different cashew clones
Primary Sources Cashew peduncles, cashew nut shell liquid

HPLC Analytical Method

Equipment and Chromatographic Conditions

The validated HPLC-DAD method for this compound quantification employs a Shimadzu LC-20AB Prominence chromatograph coupled with a Shimadzu SPD-M20A Prominence diode array detector and a Shimadzu SIL-20AC Prominence autosampler [1]. The separation is achieved using a reverse-phase C18 column (Shim-pack CLC-ODS (M), 150 × 4.6 mm, 5 μm) maintained at 25°C. The mobile phase consists of water (Solvent A) and acetonitrile (Solvent B), both acidified with 1% acetic acid, running in isocratic mode at a ratio of 20:80 (A:B) with a flow rate of 1.5 mL/min. The total analysis time is 30 minutes with an injection volume of 20 μL, and detection is performed at 280 nm with UV spectra recorded from 200 to 400 nm [1].

For structural confirmation of anacardic acids, an UPLC-QTOF-MSE system is recommended, consisting of an Acquity UPLC coupled to a quadrupole time-of-flight mass spectrometer operated in negative ionization mode [1]. The chromatographic separation for confirmation uses an Acquity BEH C18 column (150 × 2.1 mm², 1.7 μm) at 40°C with a gradient elution from 5% to 95% acetonitrile (containing 0.1% formic acid) over 30 minutes at a flow rate of 0.3 mL/min. Mass spectrometric detection is performed over a range of 50-1180 Da with a cone voltage of 40 V, capillary voltage of 3500 V, and drying gas at 35 psi and 370°C [1].

Table 2: Validated HPLC-DAD Method Parameters for this compound Quantification

Parameter Specification
Column C18 reverse-phase (150 × 4.6 mm, 5 μm)
Mobile Phase Water:Acetonitrile (20:80, both with 1% acetic acid)
Flow Rate 1.5 mL/min
Temperature 25°C
Injection Volume 20 μL
Detection Wavelength 280 nm
Analysis Time 30 min
Retention Time Precision CV = 0.45%
Area Precision CV = 0.30%
Method Validation Parameters

The HPLC method has been rigorously validated according to International Conference on Harmonization (ICH) guidelines, demonstrating excellent analytical performance [1]. The calibration curve exhibits outstanding linearity (y = 2333.5x + 2956.2; r² = 0.9979) across eight concentration levels ranging from 1 to 100 μg/mL. The method shows remarkable precision with intraday and interday coefficients of variation of 0.20% and 0.29%, respectively. The limits of detection and quantification were established at 0.18 and 0.85 μg/mL, respectively, indicating high sensitivity for this compound detection [1]. The method also demonstrated excellent recovery rates exceeding 90% using two sequential extractions, confirming its reliability for quantitative analysis of anacardic acids in cashew peduncle samples.

The selectivity of the method was confirmed through peak purity assessment using diode array detection and structural verification via UPLC-QTOF-MSE analysis, which unequivocally identified the three main anacardic acids (15:3, 15:2, and 15:1) in the sample extracts [1]. The system suitability parameters, including repeatability with respect to retention time (CV = 0.45%) and peak area (CV = 0.30%), meet accepted criteria for chromatographic method validation, ensuring consistent performance during routine analysis [1].

Sample Preparation Protocol

Extraction Procedure

The sample preparation begins with freeze-drying fresh cashew peduncle samples for 96 hours using a lyophilizer (LioBras K105) to completely remove water content [1]. The dried samples are then ground into a fine powder using an electric grinder (Cadence MDR302-127). For extraction, 0.5 g of the powdered sample is accurately weighed and mixed with 9 mL of HPLC-grade methanol. The extraction is performed using an ultrasonic cleaner (THORTON/UNIQUE) at room temperature for 20 minutes, followed by centrifugation at 2950× g for 10 minutes (Kindly KC5) [1]. The supernatant is collected after filtration through filter paper, and the extraction process is repeated sequentially to ensure complete extraction of anacardic acids.

Research indicates that two sequential extractions achieve recovery rates exceeding 90%, providing an efficient extraction protocol without excessive solvent consumption [1]. The combined supernatants are concentrated using vacuum distillation (Buchi V-850) prior to HPLC analysis. For qualitative analysis and structural confirmation, the concentrated extract can be further purified through silver nitrate-impregnated silica gel chromatography, which effectively separates the different this compound congeners based on their degree of unsaturation [3].

Extraction Workflow Visualization

The following diagram illustrates the complete sample preparation workflow for this compound analysis from cashew peduncles:

G Start Fresh Cashew Peduncles A Slice Peduncles Start->A B Freeze-dry (96 h) A->B C Grind to Powder B->C D Weigh 0.5 g Sample C->D E Add 9 mL Methanol D->E F Ultrasonic Extraction (20 min, room temp) E->F G Centrifuge (2950× g, 10 min) F->G H Collect Supernatant G->H I Repeat Extraction (2× total) H->I J Filter and Combine I->J K Concentrate by Vacuum Distillation J->K End HPLC Analysis K->End

Diagram 1: Sample preparation workflow for this compound extraction

Method Validation Results

Validation Parameters

The method validation conducted according to ICH guidelines confirmed the reliability and accuracy of the HPLC-DAD method for this compound quantification [1]. The linearity assessment across eight concentration levels (1-100 μg/mL) produced a correlation coefficient (r²) of 0.9979, indicating excellent linear response. The precision evaluation demonstrated remarkable consistency with intraday and interday coefficients of variation of 0.20% and 0.29%, respectively, well within acceptable limits for chromatographic analysis. The method exhibited excellent repeatability for both retention time (CV = 0.45%) and peak area (CV = 0.30%), confirming system stability throughout the analysis [1].

The sensitivity parameters, including limit of detection (LOD) of 0.18 μg/mL and limit of quantification (LOQ) of 0.85 μg/mL, indicate the method's capability to detect and quantify anacardic acids at low concentrations. The recovery study established that two sequential extractions achieved recovery rates exceeding 90%, validating the extraction efficiency. The selectivity of the method was confirmed through diode array detection, which verified peak purity, and UPLC-QTOF-MSE analysis, which unequivocally identified the three main this compound congeners in the samples [1].

Table 3: Method Validation Parameters for this compound Quantification

Validation Parameter Result Acceptance Criteria
Linearity (r²) 0.9979 ≥ 0.995
Range 1-100 μg/mL -
Intraday Precision (CV) 0.20% ≤ 2%
Interday Precision (CV) 0.29% ≤ 3%
LOD 0.18 μg/mL -
LOQ 0.85 μg/mL -
Recovery > 90% ≥ 80%
Repeatability (Retention Time CV) 0.45% ≤ 1%
Repeatability (Peak Area CV) 0.30% ≤ 2%

Quantification in Different Cashew Clones

This compound Content Across Clones

The validated HPLC method was applied to quantify anacardic acids in peduncles from five different cashew clones (CCP 09, CCP 76, BRS 265, BRS 275, and Embrapa 51) [1]. The total this compound content ranged from 128.35 to 217.00 mg per 100 g of fresh weight, demonstrating significant variation among different clones. This quantitative variation highlights the importance of clone selection for both breeding programs and industrial applications, as this compound content directly influences both biological activity and sensory properties of cashew products [1]. The distribution of different this compound congeners (monoene, diene, and triene) also varies among clones, which may further affect their functional properties due to the structure-activity relationship associated with the alkyl side chain unsaturation [3].

Research has shown that the triene this compound (15:3) typically predominates in cashew peduncles, followed by relatively equal proportions of the diene (15:2) and monoene (15:1) forms [3]. This composition pattern has significant implications for the biological activity of cashew peduncle extracts, as the triene form demonstrates superior antioxidant activity and acetylcholinesterase inhibition compared to the less unsaturated forms [3]. However, for antifungal activity, an inverse relationship has been observed, with the monoene form showing greater potency, highlighting how specific applications may require different congener profiles [3].

Application Notes

Practical Considerations for Method Implementation

When implementing this HPLC method for routine analysis of anacardic acids, several practical considerations should be noted to ensure optimal performance. The use of acidified mobile phase (1% acetic acid in both water and acetonitrile) is critical for achieving good peak shape and resolution by suppressing the ionization of phenolic hydroxyl and carboxylic acid groups [1]. For laboratories without access to UPLC-QTOF-MSE, alternative structural confirmation can be performed using NMR spectroscopy, with characteristic chemical shifts reported for each this compound congener [3]. Specifically, the aromatic protons appear at approximately δ 7.36 ppm (H-5, t), δ 6.86 ppm (H-6, d), and δ 6.75 ppm (H-4, d), while olefinic protons resonate at δ 5.35 ppm for monoene, δ 5.32-5.43 ppm for diene, and multiple signals between δ 5.05-5.88 ppm for triene anacardic acids [3].

To address potential matrix effects in HPLC-DAD analysis, several strategies can be employed if interference is observed [1]. Sample dilution may reduce co-eluting compounds, while optimization of chromatographic conditions (mobile phase composition, gradient profile, or column temperature) can improve separation from interfering substances. The use of an internal standard with similar chemical properties to anacardic acids can correct for variations in signal response. For complex matrices, enhanced sample cleanup techniques such as solid-phase extraction may be necessary to remove interfering compounds [1].

Troubleshooting and Method Adaptation

Common issues during method implementation may include peak broadening, which can be addressed by ensuring proper column conditioning and mobile phase preparation. Retention time shifts may indicate mobile phase degradation or column aging, necessitating fresh mobile phase preparation or column replacement. For samples with high complexity, transitioning from isocratic to gradient elution may improve separation, though this would require re-validation of the method [1]. The analytical method can be adapted for cashew nut shell liquid (CNSL) analysis, where this compound concentrations are typically much higher, requiring appropriate sample dilution [3] [4].

When developing the method for different equipment, the column temperature should be maintained at 25°C to ensure retention time reproducibility. The flow rate of 1.5 mL/min provides an optimal balance between analysis time and resolution for the specified column dimensions [1]. For columns with different dimensions (e.g., 2.1 mm internal diameter for UPLC applications), the flow rate should be adjusted proportionally to maintain similar linear velocity. The injection volume of 20 μL is suitable for most conventional HPLC systems, but can be optimized based on detector sensitivity and column capacity [1].

Conclusion

The validated HPLC-DAD method provides a reliable, precise, and accurate approach for quantifying anacardic acids in cashew peduncles and related matrices. The method's robustness, coupled with its relatively simple sample preparation protocol, makes it suitable for both research and quality control applications in food, pharmaceutical, and agricultural industries. The significant variation in this compound content among different cashew clones highlights the method's utility in plant breeding programs and product development. Furthermore, the relationship between this compound structure and biological activity underscores the importance of congener-specific quantification for predicting functional properties. As research continues to reveal new applications for these versatile phenolic lipids, this validated method will serve as an essential tool for standardization and quality assessment of this compound-containing products.

References

anacardic acid extraction and purification methodology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Anacardic Acids

Anacardic Acids (AnAc) are phenolic lipids, primarily 2-hydroxy-6-alkylbenzoic acids, found in the cashew nut shell liquid (CNSL) of Anacardium occidentale L. and related plants [1]. They constitute 60-65% of raw CNSL and are recognized for their broad biological activities, including antimicrobial, antitumor, antioxidant, and anti-inflammatory properties [2] [1] [3]. Their chemical structure consists of a salicylic acid moiety attached to a 15-carbon alkyl side chain with varying degrees of unsaturation (saturated, monoene, diene, or triene) [2] [3]. This structural versatility makes them a promising candidate for drug development, and efficient extraction and purification protocols are essential for reproducible research and application.

Extraction Methodologies

The initial step in AnAc research is the efficient extraction of these compounds from their natural sources, primarily cashew nut shells. The choice of extraction method significantly impacts the yield, composition, and subsequent bioactivity.

Solvent Extraction from Cashew Nut Shells (CNSL)

This is the standard method for obtaining the crude AnAc mixture from cashew nut shells.

  • Principle: Uses organic solvents to separate AnAc from the cashew nut shell matrix based on solubility and mass transfer.
  • Materials:
    • Raw Material: Dried, crushed cashew nut shells.
    • Solvent: Hexane [2] or other suitable solvents like ethanol or acetone [3].
    • Equipment: Soxhlet apparatus, rotary evaporator, glassware.
  • Detailed Protocol:
    • Preparation: Weigh 440 g of dried, crushed cashew nut shells [2].
    • Extraction: Load the shells into a Soxhlet apparatus. Add 1200 mL of hexane and perform extraction for approximately 4 hours at 80°C [2].
    • Concentration: After extraction, concentrate the resulting solution using a rotary evaporator under reduced pressure at 60°C to obtain the viscous, dark reddish-brown CNSL [2].
  • Typical Yield: The expected yield of CNSL is approximately 14% by weight of the raw shells [2].
Solid-Liquid Extraction from Cashew Peduncles and Other Biomass

For sources like cashew peduncles (the cashew apple) or leaves, which have lower AnAc content, an optimized solid-liquid extraction is used.

  • Principle: Employs a hydroalcoholic solvent system to extract AnAc and other phenolic compounds from powdered plant material.
  • Materials:
    • Raw Material: Freeze-dried and powdered cashew peduncles or leaves [4] [5].
    • Solvent: Methanol, or a hydroethanolic mixture (e.g., 50% ethanol) [4] [5].
    • Equipment: Ultrasonic bath, centrifuge, vacuum distillation unit.
  • Detailed Protocol:
    • Preparation: Weigh 0.5 g of freeze-dried and powdered plant material [4].
    • Extraction: Add 9 mL of methanol. Sonicate the mixture for 20 minutes at room temperature in an ultrasonic bath [4].
    • Separation: Centrifuge the mixture at 2950× g for 10 minutes. Collect the supernatant [4].
    • Concentration: Filter the supernatant and evaporate the solvent using vacuum distillation [4].
    • Repetition: For complete extraction, the process should be repeated sequentially. Two extractions can achieve a recovery of >90% [4].

Table 1: Comparison of Anacardic Acid Extraction Methods

Parameter Soxhlet Extraction (Shells) Ultrasonic Extraction (Peduncles)
Primary Source Cashew Nut Shells (CNSL) Cashew Peduncles, Leaves
Key Solvent Hexane Methanol / Hydroethanolic Mixture
Typical Yield ~14% CNSL from shells [2] 128 - 217 mg/100g from peduncles [4]
Temperature ~80°C Room Temperature
Duration ~4 hours ~20 minutes per cycle
Advantages High yield, standard procedure Faster, lower temperature, suitable for heat-labile compounds

The following workflow summarizes the primary extraction pathways for anacardic acids from different parts of the cashew plant:

G Start Start: Plant Material Shells Cashew Nut Shells Start->Shells Peduncles Cashew Peduncles/Leaves Start->Peduncles Soxhlet Soxhlet Extraction Solvent: Hexane Time: ~4 hrs, Temp: ~80°C Shells->Soxhlet Ultrasonic Ultrasonic Extraction Solvent: Methanol/Ethanol Time: ~20 min, Temp: RT Peduncles->Ultrasonic CrudeCNSL Crude CNSL Soxhlet->CrudeCNSL PlantExtract Plant Extract Ultrasonic->PlantExtract NextStep Purification & Analysis CrudeCNSL->NextStep PlantExtract->NextStep

Purification and Isolation Protocols

Following extraction, crude CNSL or plant extracts require purification to isolate individual AnAc components.

Purification of Anacardic Acids from CNSL by Column Chromatography

This protocol describes the separation of AnAc from other CNSL components (like cardanol and cardol) using silica gel column chromatography [2].

  • Principle: Differential adsorption and elution of compounds based on polarity.

  • Materials:

    • Adsorbent: Silica gel (0.063 - 0.2 mm) [2].
    • Column: Glass column, 10 cm long x 5 cm wide [2].
    • Eluents (in sequential order):
      • Eluent A: Hexane with 1% acetic acid [2].
      • Eluent B: Chloroform with 1% acetic acid [2].
      • Eluent C: Dichloromethane/Ethanol (1:1) with 1% acetic acid [2].
  • Detailed Protocol:

    • Packing: Pack the glass column with silica gel as the stationary phase.
    • Loading: Load approximately 3 mL of crude CNSL onto the top of the column.
    • Elution: Pass the eluents through the column sequentially:
      • 200 mL of Eluent A (Hexane/Acetic Acid)
      • 200 mL of Eluent B (Chloroform/Acetic Acid)
      • 300 mL of Eluent C (DCM/Ethanol/Acetic Acid) [2].
    • Fraction Collection: Collect eluates in 30 mL fractions using an automatic fraction collector or manually.
    • Monitoring & Pooling: Analyze fractions by Thin Layer Chromatography (TLC). Pool fractions with similar Rf values and concentrate using a rotary evaporator [2].
  • Expected Composition: The purified AnAc mixture typically consists of ~43.6% triene, ~29.3% monoene, and ~27.1% diene forms [2].

Analytical Methods for Quantification and Validation

Robust analytical methods are critical for identifying and quantifying AnAc in purified samples or complex extracts.

HPLC-DAD Analysis for Quantification

A validated High-Performance Liquid Chromatography (HPLC) method coupled with a Diode Array Detector (DAD) is recommended for precise quantification [4].

  • Chromatographic System:
    • Column: Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) [2] [4].
    • Mobile Phase: Isocratic elution with Water (Acidified with 1% Acetic Acid) : Acetonitrile (Acidified with 1% Acetic Acid) in a 20:80 ratio [4].
    • Flow Rate: 1.5 mL/min [4].
    • Detection: DAD at 280 nm [4].
    • Injection Volume: 20 µL [4].
    • Temperature: 25°C [4].
  • Calibration and Validation:
    • Linearity: The calibration curve for a triene AnAc standard is typically linear with the equation y = 2333.5x + 2956.2 and a correlation coefficient (r²) of 0.9979 [4].
    • Precision: Shows high precision with intraday and interday coefficients of variation (CV) of 0.20% and 0.29%, respectively [4].
    • Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ) are 0.18 µg/mL and 0.85 µg/mL, respectively [4].
Structural Confirmation by UPLC-QTOF-MSE

For unequivocal identification, Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MSE) is used.

  • Method Summary:
    • Column: Acquity BEH C18 (150 x 2.1 mm², 1.7 µm) [4].
    • Mobile Phase: A) 0.1% formic acid in water; B) 0.1% formic acid in acetonitrile [4].
    • Gradient: Linear gradient from 5% to 95% B over 30 minutes [4].
    • MS Conditions: Negative ion mode; mass range: 50-1180 Da [4].
  • Application: This high-resolution technique confirms the identity of different AnAc (15:3, 15:2, 15:1) by providing exact mass data and characteristic fragmentation patterns [4].

Table 2: Key Analytical Parameters for this compound Quantification via HPLC-DAD [4]

Analytical Parameter Result / Value
HPLC Method Isocratic Reverse-Phase
Mobile Phase Acidified Water : Acetonitrile (20:80)
Calibration Equation y = 2333.5x + 2956.2
Coefficient of Determination (r²) 0.9979
Intraday Precision (CV) 0.20%
Interday Precision (CV) 0.29%
Limit of Detection (LOD) 0.18 µg·mL⁻¹
Limit of Quantification (LOQ) 0.85 µg·mL⁻¹

The following chart outlines the key steps involved in the purification and analytical confirmation of anacardic acids:

G Start Crude Extract (CNSL) CC Column Chromatography Start->CC Elution Sequential Elution: 1. Hexane + 1% AcOH 2. Chloroform + 1% AcOH 3. DCM/Ethanol + 1% AcOH CC->Elution Fraction Fraction Collection & TLC Analysis Elution->Fraction PurifiedAA Purified Anacardic Acids Fraction->PurifiedAA HPLC HPLC-DAD Analysis (Quantification) PurifiedAA->HPLC MS UPLC-QTOF-MSE (Structural Confirmation) PurifiedAA->MS Result Validated & Quantified Anacardic Acids HPLC->Result MS->Result

Chemical Modification: Acetylation Protocol

Chemical modification of AnAc can alter their biological properties. Acetylation of the phenolic hydroxyl group is a common reaction to study structure-activity relationships.

  • Objective: To produce acetylated AnAc, which has been shown to have reduced antioxidant activity compared to the native form, highlighting the importance of the free phenolic group [2].
  • Reaction Mechanism: Esterification of the phenolic -OH group using acetic anhydride.
  • Detailed Protocol:
    • Reaction Setup: In a reaction vessel, mix 200 µL of purified AnAc with 2 mL of acetic anhydride and 200 mg of sodium acetate [2].
    • Reflux: Heat the mixture under reflux at 80°C for 2 hours with constant stirring [2].
    • Quenching & Extraction: After cooling, carefully add a cooled 5% HCl solution, adjusting the pH to 4-5. Extract the acetylated product with 4 x 10 mL aliquots of hexane, shaking vigorously each time [2].
    • Drying & Concentration: Combine the hexane extracts and dry over anhydrous sodium sulfate. Filter and remove the solvent using a rotary evaporator to obtain the acetylated AnAc [2].

Conclusion

These detailed protocols provide a robust framework for the extraction, purification, analysis, and modification of anacardic acids. The methodologies outlined here, particularly the validated HPLC quantification, are essential for ensuring the quality and reproducibility of research involving these promising bioactive compounds. The observed changes in biological activity following chemical modification, such as acetylation, underscore the significance of the phenolic hydroxyl group for certain applications and open avenues for further derivatization to optimize therapeutic potential.

References

Comprehensive Research Application Notes and Protocols for Anacardic Acid-Mediated Histone Acetyltransferase Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Anacardic Acid as HAT Inhibitor

This compound (AA), a natural phenolic lipid derived primarily from cashew nut shells (Anacardium occidentale), has emerged as a valuable chemical tool for investigating histone acetyltransferase (HAT) function in epigenetic regulation. This salicylic acid derivative features a 15-carbon alkyl chain that can exist in saturated or unsaturated forms, contributing to its biological activity and membrane permeability. As a broad-spectrum HAT inhibitor, this compound primarily targets the p300/CBP and Tip60 acetyltransferase families, making it particularly useful for studying chromatin remodeling, gene expression, and DNA damage response mechanisms. Research applications of this compound span multiple disciplines including cancer biology, parasitology, and immunology, with demonstrated effects on cancer cell proliferation, parasite viability, and neutrophil activation.

The compound's mechanism involves competitive inhibition of the acetyl-CoA binding site on HAT enzymes, thereby reducing histone acetylation levels and promoting a more transcriptionally repressive chromatin state. However, researchers should note that this compound may exhibit off-target effects and has been flagged in some studies as a potential assay interference compound, necessitating appropriate controls and validation experiments [1]. Despite these limitations, when used with proper controls, this compound remains a valuable pharmacological tool for probing HAT function in diverse biological systems.

HAT Inhibition Mechanism and Biological Effects

Molecular Mechanisms of HAT Inhibition

This compound functions as a potent inhibitor of histone acetyltransferases through multiple interconnected mechanisms. Primarily, it directly binds to the catalytic domain of HAT enzymes including p300, CBP, and Tip60, competitively inhibiting the binding of acetyl-CoA cofactor and thus preventing the transfer of acetyl groups to lysine residues on histone substrates [2] [3]. This inhibition has been demonstrated to disrupt chromatin remodeling, leading to altered gene expression patterns in treated cells. Specifically, this compound inhibits the Tip60 HAT in vitro and blocks Tip60-dependent activation of ATM and DNA-PKcs protein kinases in response to DNA damage in vivo [2] [3]. This disruption of DNA damage response pathways underlies its ability to sensitize tumor cells to ionizing radiation.

Beyond direct enzymatic inhibition, this compound modulates several downstream signaling pathways. In colorectal cancer models, this compound-induced HAT inhibition reduces acetylation of histones at promoter regions of Hsp70 family genes, inhibiting their transcription and subsequently disrupting the formation of AKT-Hsp70 complexes [4]. This leads to AKT destabilization and decreased phosphorylation at Ser473, ultimately inducing synthetic lethality in PTEN-deficient cells [4]. Additionally, in prostate cancer models, this compound activates p53 through increased phosphorylation at Ser15 and downregulates androgen receptor expression via p300 suppression, creating a multi-faceted anti-tumor mechanism [5].

Documented Biological Effects Across Experimental Models

Table 1: Documented Biological Effects of this compound Across Experimental Models

Experimental System Observed Effects Concentration Range Key Findings Reference
Human tumor cells Radiation sensitization Not specified Inhibition of Tip60-dependent ATM/DNA-PKcs activation; Enhanced radiation cytotoxicity [2]
Rhabdomyosarcoma cells (RH30, RD) Reduced viability and proliferation IC50: 52.6-54.02 μM Decreased proliferation rate; G2/M cell cycle arrest; Apoptosis induction [6]
Colorectal cancer cells (HCT116 PTEN-/-) Synthetic lethality 100 μM Hsp70 downregulation; AKT destabilization; Selective apoptosis in PTEN-deficient cells [4]
Prostate cancer cells (LNCaP) Cell cycle arrest & apoptosis 5-125 μM G1/S arrest; p53 phosphorylation (Ser15); Androgen receptor downregulation [5]
Trypanosoma cruzi parasites Antiparasitic activity 10-100 μM 50% proliferation inhibition at ~14 μM; Ultrastructural alterations [7]
Human neutrophils Immunomodulation 10-80 μM ROS production; NET formation; S1PR4-mediated PI3K activation [8]

The biological effects of this compound extend beyond cancer models. In infectious disease research, this compound demonstrates significant anti-parasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease, with IC50 values of approximately 14 μM after 72 hours of treatment [7]. The compound affects parasite ultrastructure and impairs proliferation, suggesting potential application for neglected tropical diseases. In immunology, this compound activates human neutrophils through a S1PR4-PI3K dependent pathway, stimulating reactive oxygen species production and neutrophil extracellular trap formation without triggering degranulation [8]. This selective immunomodulatory activity enhances bacterial killing capacity while potentially minimizing inflammatory tissue damage.

Experimental Protocols and Methodologies

Cell Viability and Proliferation Assays

Purpose: To evaluate the effect of this compound on cell viability and proliferation in various cell lines. Materials: Cell lines of interest (e.g., cancer cell lines), this compound (stock solution in DMSO, typically 50-100 mM), cell culture medium appropriate for the cell line, 96-well or 384-well tissue culture plates, WST-1 or MTT reagent, microplate reader.

Procedure:

  • Seed cells in 96-well plates at optimized densities (e.g., 1-5×10³ cells/well for cancer cells) in complete medium and incubate overnight (37°C, 5% CO₂) to allow attachment.
  • Prepare serial dilutions of this compound in culture medium to achieve final treatment concentrations (typically 1-100 μM, based on preliminary range-finding experiments). Include vehicle control (DMSO at same concentration as highest treatment group).
  • Remove old medium from cells and add fresh medium containing this compound at desired concentrations. Incubate for treatment duration (typically 24-72 hours).
  • For WST-1 assay: Add WST-1 reagent directly to wells (10% of total volume) and incubate for 1-4 hours at 37°C. Measure absorbance at 440-450 nm with reference at 600-650 nm.
  • For MTT assay: Add MTT solution (5 mg/mL in PBS) to each well (10% of total volume) and incubate for 2-4 hours at 37°C. Carefully remove medium and dissolve formed formazan crystals in DMSO. Measure absorbance at 570 nm with reference at 630-690 nm.
  • Calculate percentage viability relative to vehicle-treated controls. Determine IC₅₀ values using non-linear regression analysis of dose-response curves.

Notes: Optimal cell density and treatment duration should be determined empirically for each cell line. RH30 and RD rhabdomyosarcoma cells showed IC₅₀ values of 52.6-54.02 μM after 72 hours of treatment [6]. Include replicate wells (minimum n=3) and perform independent experiments to ensure reproducibility.

Cell Cycle Analysis by Flow Cytometry

Purpose: To determine the effect of this compound on cell cycle progression. Materials: Cell lines of interest, this compound, flow cytometry tubes, ice-cold 70% ethanol, phosphate-buffered saline (PBS), propidium iodide (PI) staining solution (containing RNase A), flow cytometer.

Procedure:

  • Seed cells in appropriate culture vessels and treat with this compound at desired concentrations (e.g., 30-55 μM for rhabdomyosarcoma cells) for specified duration (typically 24 hours).
  • Harvest cells by trypsinization, collect by centrifugation (300 × g, 5 minutes), and wash with PBS.
  • Fix cells by resuspending in ice-cold 70% ethanol added dropwise while vortexing gently. Fix at -20°C for at least 2 hours or overnight.
  • Centrifuge fixed cells (300 × g, 5 minutes), remove ethanol, and wash with PBS.
  • Resuspend cell pellet in PI staining solution (50 μg/mL PI, 100 μg/mL RNase A in PBS) and incubate in dark for 30 minutes at room temperature.
  • Analyze samples by flow cytometry using appropriate excitation (~488 nm) and emission filters (~617 nm). Collect at least 10,000 events per sample.
  • Analyze data using cell cycle modeling software to determine percentage of cells in G0/G1, S, and G2/M phases.

Notes: this compound treatment typically induces G2/M cell cycle arrest. In RH30 cells, 55 μM treatment increased G2/M population from 33% to 46.35% [6]. Include appropriate controls (untreated and vehicle-treated) for comparison.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

Purpose: To quantify this compound-induced apoptosis. Materials: Cell lines, this compound, annexin V binding buffer, fluorescein isothiocyanate (FITC)-conjugated annexin V, propidium iodide (PI), flow cytometry tubes, flow cytometer.

Procedure:

  • Treat cells with this compound at appropriate concentrations (e.g., 30-55 μM) for desired duration (typically 24-48 hours).
  • Harvest both adherent and floating cells by gentle trypsinization, collect by centrifugation (300 × g, 5 minutes), and wash with cold PBS.
  • Resuspend cell pellet in annexin V binding buffer at approximately 1×10⁶ cells/mL.
  • Transfer 100 μL cell suspension to flow cytometry tube and add FITC-conjugated annexin V (typically 5 μL) and PI (typically 5 μL of 50 μg/mL solution).
  • Incubate in dark for 15 minutes at room temperature.
  • Add 400 μL annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour.
  • Use FITC and PI fluorescence to distinguish viable cells (annexin V⁻/PI⁻), early apoptotic cells (annexin V⁺/PI⁻), late apoptotic cells (annexin V⁺/PI⁺), and necrotic cells (annexin V⁻/PI⁺).

Notes: this compound significantly induces apoptosis at concentrations of 30-55 μM in rhabdomyosarcoma cells [6]. Include untreated and vehicle controls for baseline apoptosis measurement.

Protein Expression Analysis by Western Blotting

Purpose: To evaluate changes in protein expression and post-translational modifications following this compound treatment. Materials: Cell lines, this compound, RIPA lysis buffer, protease and phosphatase inhibitors, BCA protein assay kit, SDS-PAGE equipment, nitrocellulose or PVDF membranes, electrophoresis and transfer apparatus, primary and secondary antibodies, chemiluminescence detection system.

Procedure:

  • Treat cells with this compound at desired concentrations (e.g., 100 μM for Hsp70 analysis in colorectal cancer cells) for appropriate duration.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 15-30 minutes, then centrifuge at 12,000 × g for 15 minutes at 4°C to remove insoluble material.
  • Determine protein concentration using BCA assay according to manufacturer's instructions.
  • Prepare samples with Laemmli buffer, denature at 95°C for 5 minutes, and load equal protein amounts (20-40 μg) onto SDS-PAGE gels.
  • Electrophorese at constant voltage until dye front reaches bottom of gel.
  • Transfer proteins to nitrocellulose or PVDF membranes using wet or semi-dry transfer systems.
  • Block membranes with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies diluted in blocking solution overnight at 4°C. Common targets include acetylated histones, p300, p53, phospho-p53 (Ser15), p21, AR, cyclin D1, Hsp70, and AKT.
  • Wash membranes with TBST (3×10 minutes), then incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Wash membranes with TBST (3×10 minutes), then develop using chemiluminescence substrate according to manufacturer's instructions.
  • Image membranes and quantify band intensities using densitometry software.

Notes: this compound treatment (100 μM) reduces Hsp70 expression and AKT phosphorylation at Ser473 in PTEN-deficient colorectal cancer cells within 9 hours [4]. In LNCaP prostate cancer cells, this compound increases p53 phosphorylation at Ser15 and downregulates androgen receptor [5].

Technical Considerations and Experimental Validation

Important Controls and Validation Experiments

When utilizing this compound as a HAT inhibitor, several critical controls must be incorporated to ensure experimental validity and appropriate interpretation. First, always include vehicle controls (DMSO at equivalent concentration) to account for solvent effects. Second, consider including positive controls for HAT inhibition where possible, such as known HAT inhibitors or histone deacetylase inhibitors to establish expected phenotypic outcomes. Third, implement genetic validation approaches where feasible, such as siRNA-mediated knockdown of specific HAT targets (e.g., p300/CBP) to confirm that observed phenotypes mirror pharmacological inhibition [4].

Given concerns about potential off-target effects, several counter-screening approaches are recommended. The ALARM NMR assay has identified this compound as potentially thiol-reactive, suggesting the need for additional experiments to confirm target specificity [1]. Include assays to test for general cytotoxicity alongside specific phenotypic assessments. Consider conducting rescue experiments by overexpressing target proteins (e.g., Hsp70 in PTEN-deficient cells) to confirm mechanism of action [4]. For chromatin-related studies, confirm HAT inhibition by directly measuring histone acetylation status through Western blotting with pan-acetyl or site-specific acetyl-histone antibodies.

Interpretation of Results and Common Pitfalls

Interpretation of this compound experiments requires consideration of several contextual factors. First, cellular responses are highly concentration-dependent, with different effects observed at various doses. Lower concentrations (5-25 μM) may produce subtle phenotypic changes, while higher concentrations (50-125 μM) often induce apoptosis and significant cytotoxicity [6] [5]. Second, cell-type specificity significantly influences outcomes, with PTEN-deficient cells showing heightened sensitivity through synthetic lethality mechanisms [4]. Third, treatment duration affects results, with acute treatments (hours) revealing immediate signaling changes, while longer exposures (days) capturing cumulative effects on viability and proliferation.

Common pitfalls in this compound experiments include overinterpretation of specificity, as the compound may affect multiple targets beyond HATs. The aggregation potential of this compound at higher concentrations may cause false positives in certain assays [1]. Additionally, differences between commercial sources of this compound (varying purity and alkyl chain composition) may contribute to experimental variability. Always perform dose-response analyses rather than single-concentration experiments, and utilize multiple complementary assays to verify key findings through orthogonal approaches.

Visualization of Signaling Pathways and Experimental Workflows

This compound Signaling Pathways in Cancer Models

G AA AA HAT HAT Inhibition (p300/CBP, Tip60) AA->HAT HistAc Reduced Histone Acetylation HAT->HistAc Hsp70 Hsp70 Downregulation HAT->Hsp70 p53 p53 Activation (Phosphorylation Ser15) HAT->p53 AR Androgen Receptor Downregulation HAT->AR Chromatin Chromatin Compaction HistAc->Chromatin DNArepair Impaired DNA Damage Repair HistAc->DNArepair AKT AKT Destabilization Hsp70->AKT Apoptosis Apoptosis AKT->Apoptosis p53->Apoptosis CellCycle G1/S or G2/M Cell Cycle Arrest p53->CellCycle AR->Apoptosis CellCycle->Apoptosis RadSens Radiation Sensitization DNArepair->RadSens

Figure 1: | this compound Signaling Pathways in Cancer. This diagram illustrates the major molecular pathways modulated by this compound treatment in cancer models, culminating in cell cycle arrest, apoptosis, and radiation sensitization.

Experimental Workflow for HAT Inhibition Studies

G Start Experimental Design Cell Cell Culture & Model Selection Start->Cell Treatment This compound Treatment Optimization Cell->Treatment Viability Viability & Proliferation Assays (WST-1/MTT) Treatment->Viability Mech Mechanistic Studies Viability->Mech Apop Apoptosis Detection (Annexin V/PI) Mech->Apop Cycle Cell Cycle Analysis (Propidium Iodide) Mech->Cycle WB Protein Expression (Western Blotting) Mech->WB Val Validation Experiments Apop->Val Cycle->Val WB->Val Analysis Data Analysis & Interpretation Val->Analysis

Figure 2: | Experimental Workflow for HAT Inhibition Studies. This workflow outlines key steps in designing and executing experiments with this compound, from initial treatment optimization through mechanistic studies and experimental validation.

Conclusion and Research Applications

This compound serves as a valuable chemical probe for investigating HAT function in diverse biological contexts, despite limitations in specificity. Its well-characterized effects on cancer cell proliferation, apoptosis, and radiation sensitivity make it particularly useful for preclinical cancer research, especially in models featuring PTEN deficiency or androgen receptor signaling. The compound's additional activities against parasitic organisms and immune cells expand its utility to infectious disease and immunology research.

When incorporating this compound into research programs, investigators should implement the validation strategies outlined in this document, including appropriate controls, genetic confirmation, and specificity testing. The provided experimental protocols offer standardized methodologies for assessing this compound effects across multiple endpoints, facilitating comparison across studies and model systems. As research continues, this compound will remain an important tool for probing epigenetic regulation and developing novel therapeutic strategies targeting histone acetyltransferase activity.

References

Application Notes: Anacardic Acid in Pancreatic Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Anacardic acid, a natural alkyl salicylic acid derived from cashew nuts, exhibits multifaceted antitumor properties in pancreatic ductal adenocarcinoma (PDAC). Research indicates its potential both as a monotherapy and as a complementary agent to overcome chemoresistance, a significant challenge in PDAC treatment [1] [2].

Key Anticancer Mechanisms

The cytotoxic and chemosensitizing effects of AA in pancreatic cancer cell lines are mediated through several interconnected mechanisms:

  • Activation of the Chmp1A-ATM-p53 Pathway: AA treatment upregulates Chromatin Modifying Protein 1A (Chmp1A), leading to subsequent phosphorylation and activation of Ataxia Telangiectasia Mutated (ATM) and the tumor suppressor p53. This signaling cascade is a primary driver of AA-induced growth inhibition and apoptosis [1].
  • Inhibition of SUMOylation: AA is reported to reduce global cellular SUMOylation, a key post-translational modification that supports cancer cell fitness and stress response. This inhibition can disrupt oncogenic signaling and is a promising therapeutic avenue in PDAC [2].
  • Synergy with Chemotherapeutics: AA significantly enhances the cytotoxicity of first-line PDAC drugs like Gemcitabine and 5-Fluorouracil (5-FU). Mechanistically, this synergy may involve shared pathway activation, as these chemotherapeutics also increase Chmp1A protein levels [1].
Quantitative Activity Data in Pancreatic Cell Lines

The following table summarizes the inhibitory effects of this compound and its combinations on various pancreatic cancer cell lines.

Table 1: Anticancer Activity of this compound in Pancreatic Cell Models

Cell Line Treatment Assay Type Key Findings / IC₅₀ Observed Mechanism Citation
BXPC-3, CAPAN-2, PANC-1 This compound (AA) MTT Cell Viability Growth inhibition in a dose-dependent manner (specific IC₅₀ values not provided in source) Activation of Chmp1A, ATM, p53 [1]
MIA PaCa-2 This compound (AA) Growth Inhibition IC₅₀ in the double-digit nanomolar range Implicated in Chmp1A-ATM-p53 pathway [2]
Pancreatic cancer spheroids This compound (AA) 3D Spheroid Formation Reduced spheroid size and number vs. control Demonstrates efficacy in a more physiologically relevant model [1]
BXPC-3, CAPAN-2, PANC-1 AA + Gemcitabine or 5-FU MTT Cell Viability Increased cytotoxicity of chemotherapeutics Increased p53 activation; Chmp1A required for AA but not for 5-FU/Gemcitabine action [1]

Experimental Protocols

Below are detailed methodologies for key experiments used to elucidate this compound's activity in pancreatic cancer research.

Protocol 1: Assessing Cell Viability and Chemosensitization (MTT Assay)

This protocol is used to determine the cytotoxic effect of AA alone and in combination with chemotherapeutics [1].

  • 1. Cell Seeding and Culture

    • Seed human pancreatic cancer cells (e.g., BXPC-3, CAPAN-2, PANC-1) in 24-well plates at a density of 30,000–70,000 cells per well.
    • Culture cells in appropriate media (RPMI for BXPC-3, McCoy 5A for CAPAN-2, DMEM for PANC-1) supplemented with 10% FBS and antibiotics.
    • Incubate at 37°C under 5% CO₂ for 24 hours to allow cell attachment.
  • 2. Compound Treatment

    • Prepare stock solutions: 100 mM AA in DMSO; 100 µM Gemcitabine HCl and 5-FU in DMSO. Protect from light.
    • After 24 hours, replace media with fresh media containing:
      • For monotherapy: A range of AA concentrations.
      • For combination therapy: Fixed or varying concentrations of AA with Gemcitabine or 5-FU.
      • Include vehicle control (DMSO at the same dilution as treated groups).
    • Return plates to the incubator for 24, 48, and 72 hours.
  • 3. MTT Assay and Measurement

    • At each time point, add 50 µL of MTT reagent (5 mg/mL in PBS) to each well.
    • Incubate for 4 hours at 37°C.
    • Carefully remove the media and add 500 µL of color development reagent (isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
    • Pipette up and down to ensure complete solubilization.
    • Measure the optical density (OD) at 590 nm with a reference wavelength of 620 nm using a plate spectrophotometer.
    • Calculate cell viability relative to the vehicle control.
Protocol 2: Investigating Mechanism via Western Blot Analysis

This protocol is used to analyze changes in protein expression and phosphorylation of key pathway components [1].

  • 1. Cell Lysis and Protein Extraction

    • Culture and treat pancreatic cancer cells with AA as required.
    • Wash cells with ice-cold PBS.
    • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Scrape cells, collect lysates, and centrifuge at >12,000 × g for 15 minutes at 4°C.
    • Transfer the supernatant to a new tube and quantify protein concentration using a BCA assay.
  • 2. Gel Electrophoresis and Transfer

    • Denature protein samples in Laemmli buffer.
    • Load equal amounts of protein (20-40 µg) onto an 8-12% SDS-polyacrylamide gel.
    • Separate proteins by electrophoresis.
    • Transfer proteins from the gel to a nitrocellulose membrane.
  • 3. Immunoblotting

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
      • Key Antibodies: Anti-Chmp1A, anti-p-ATM (Ser1981), anti-ATM, anti-p-p53 (Ser15), anti-p53, and anti-GAPDH (loading control).
    • Wash membrane with TBST 3 times for 10 minutes each.
    • Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
    • Wash membrane again with TBST.
    • Detect signals using enhanced chemiluminescence (ECL) detection reagents and visualize with a chemiluminescence imager.
Protocol 3: 3D Spheroid Formation Assay

This assay tests the anti-proliferative effect of AA in a more in vivo-like 3D model [1].

  • 1. Spheroid Generation

    • Use low-adhesion U-bottom 96-well plates to promote spheroid formation.
    • Seed a suspension of pancreatic cancer cells in the plates.
    • Centrifuge the plates gently to aggregate cells at the bottom of the wells.
    • Culture cells for several days until compact, spherical structures form.
  • 2. Compound Treatment and Analysis

    • Once spheroids are established, treat them with AA or vehicle control.
    • Refresh the media and compounds every 2-3 days.
    • Monitor spheroids over 1-2 weeks.
    • Use brightfield microscopy to capture images and measure the size (diameter or area) and number of spheroids in treated versus control groups.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the core signaling pathway targeted by this compound and a generalized workflow for the described experiments.

G AA This compound (AA) Chmp1A Chmp1A Upregulation AA->Chmp1A ATM ATM Phosphorylation (Ser1981) Chmp1A->ATM p53 p53 Phosphorylation (Ser15) ATM->p53 Outcome Cell Cycle Arrest & Apoptosis p53->Outcome

Diagram 1: Core signaling pathway of this compound in pancreatic cancer cells. AA induces Chmp1A, leading to sequential activation of ATM and p53, resulting in growth inhibition.

G Start Culture Pancreatic Cancer Cell Lines A Treat with this compound (Mono/Combination Therapy) Start->A B Functional Assays A->B C Mechanistic Analysis A->C B1 MTT Cell Viability B->B1 B2 3D Spheroid Formation B->B2 C1 Western Blot C->C1 C2 shRNA Silencing (e.g., Chmp1A) C->C2

Diagram 2: Experimental workflow for evaluating this compound. The process involves treatment, functional assessment of viability and growth, and mechanistic analysis of protein signaling and genetic dependencies.

Key Research Implications

  • Overcoming Chemoresistance: The ability of AA to potentiate the effects of gemcitabine and 5-FU is of high clinical relevance, offering a strategy to enhance the efficacy of standard care [1].
  • Targeting Aggressive Subtypes: The inhibition of the SUMO pathway suggests potential utility against aggressive, therapy-resistant basal-like/squamous PDAC subtypes characterized by MYC hyperactivity and stress adaptation [2].
  • Novel Therapeutic Combinations: Research indicates that AA induces apoptosis through p53-dependent pathways. Combining AA with agents that have complementary mechanisms, such as novel p53-independent apoptosis inducers, could be a fruitful area of investigation [3].

References

Combatting MRSA with Anacardic Acid: Mechanisms, Efficacy, and Protocols for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a major global health threat, causing infections that are difficult to treat due to resistance to beta-lactam antibiotics. This resistance is primarily mediated by the mecA gene, which encodes an altered penicillin-binding protein (PBP2a) with low affinity for beta-lactam antibiotics [1]. The search for novel antimicrobial agents with new mechanisms of action is therefore a critical research priority.

Anacardic Acid (AA), a natural phenolic lipid found in cashew nut shell liquid (CNSL), has emerged as a promising candidate. It is a mixture of 6-alkylsalicylic acids with saturated or unsaturated 15-carbon side chains (C15:0, C15:1, C15:2, C15:3) [2] [3] [4]. This application note consolidates current scientific understanding of AA's anti-MRSA activity, providing a detailed overview of its mechanisms, efficacy data, and practical experimental protocols for research and development professionals.

Antibacterial Mechanisms of Action

This compound disrupts MRSA through a multi-targeted mechanism involving direct antibacterial activity and potential immunomodulation. The diagram below illustrates the core mechanisms by which this compound targets MRSA.

G cluster_direct Direct Antibacterial Action cluster_indirect Immunomodulatory Action AA This compound (AA) MemDisrupt Membrane Disruption AA->MemDisrupt EnzymeInhibit Enzyme Inhibition AA->EnzymeInhibit QSInhibit Quorum Sensing Inhibition AA->QSInhibit Neutrophil Neutrophil Activation AA->Neutrophil Leakage Leakage of Cellular Contents (Proteins, Nucleic Acids) MemDisrupt->Leakage causes Energy Energy Depletion & Metabolic Disruption EnzymeInhibit->Energy leads to Biofilm Biofilm Formation QSInhibit->Biofilm impairs S1PR4 Binds S1PR4 Receptor Neutrophil->S1PR4 PI3K Activates PI3K/Akt Pathway S1PR4->PI3K ROS Stimulates ROS Production PI3K->ROS NETosis Induces NETosis ROS->NETosis NETs Neutrophil Extracellular Traps (NETs) Entrap and Kill Bacteria NETosis->NETs

Direct Antibacterial Action
  • Membrane Disruption: The primary mechanism of AA's antibacterial action is its surfactant-like property. The compound's amphipathic nature, with a hydrophilic salicylic acid head and a hydrophobic alkyl chain, allows it to integrate into and disrupt the bacterial cell membrane. This integration increases membrane fluidity and permeability, leading to leakage of essential ions, proteins, and nucleic acids, and ultimately, cell death [5] [3] [6]. This membrane-targeting action is particularly advantageous as it presents a low risk of inducing bacterial resistance.

  • Inhibition of Metabolic Enzymes: AA penetrates the lipid bilayers of bacterial membranes and inhibits key enzymes such as NADH oxidase and other components of the electron transport chain, leading to metabolic disruption and energy depletion within the bacterial cell [3].

  • Biofilm Inhibition: AA has demonstrated efficacy in inhibiting biofilm formation and damaging pre-formed biofilms. Biofilms are a major virulence factor that protect bacteria from antibiotics and host immune responses. AA is believed to achieve this by interfering with quorum sensing, a cell-to-cell communication system crucial for biofilm development [3].

Immunomodulatory Action

In addition to its direct antibacterial effects, AA can enhance the host's immune response against MRSA.

  • Stimulation of Neutrophils: AA activates human neutrophils, key players in the innate immune response. It binds to the sphingosine-1-phosphate receptor 4 (S1PR4) on the neutrophil surface [7].
  • PI3K Pathway Activation: S1PR4 binding triggers the intracellular PI3K/Akt signaling pathway, a crucial step in neutrophil activation [7].
  • Reactive Oxygen Species (ROS) Production and NETosis: PI3K activation leads to a robust production of reactive oxygen species (ROS) and induces the formation of Neutrophil Extracellular Traps (NETs). NETs are web-like structures composed of DNA and antimicrobial proteins that ensnare and kill pathogens, including MRSA [7].

Quantitative Efficacy Data

The anti-MRSA activity of AA and its derivatives has been quantified through various studies. The data below summarize key efficacy metrics, including Minimum Inhibitory Concentrations (MIC) and synergy with conventional antibiotics.

Minimum Inhibitory Concentration (MIC) of Anacardic Acids

Table 1: Minimum Inhibitory Concentrations (MIC) of different this compound congeners against bacterial pathogens. Data adapted from [7] [4].

Bacterial Strain This compound Congener MIC (µg/mL) MIC (µM) Notes
S. aureus (MRSA, USA300) Cashew Nut Shell Extract (Mixture) - 20 [7]
S. aureus (ATCC 12598) C15:3 (1d) 6.25 ~18.2 Most active against this strain [4]
S. aureus (ATCC 12598) C15:0 (1a) >800 >2336 Inactive at tested concentrations [4]
S. mutans (ATCC 25175) C15:3 (1d) 1.56 ~4.6 [4]
S. pyogenes (M49-NZ131) Saturated (Commercial) - 5 [7]
P. acnes (ATCC 11827) All Congeners (C15:0-C15:3) 0.78 ~2.3 Equally potent regardless of unsaturation [4]
Synergistic Activity with Antibiotics

Table 2: Synergistic effects of this compound in combination with methicillin against MRSA. Data based on [5] [8].

MRSA Strain Methicillin MIC Alone (µg/mL) Methicillin MIC with 1/2 MIC of AA (µg/mL) Fold Reduction in MIC Reference
ATCC 33591 800 1.56 512-fold [8]
ATCC 33592 800 6.25 128-fold [8]
ATCC 33591 Not specified Not specified - FIC Index: 0.281 (Synergy) [5]

Experimental Protocols

This section provides detailed methodologies for key experiments assessing the efficacy of this compound against MRSA.

Protocol 1: Broth Microdilution for MIC Determination

Principle: This standard CLSI method determines the lowest concentration of AA that visibly inhibits bacterial growth.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)
  • Sterile 96-well microtiter plates
  • This compound stock solution (e.g., in DMSO, concentration ≤1% v/v final)
  • MRSA suspension adjusted to 0.5 McFarland standard (~1-5 x 10^8 CFU/mL)

Procedure:

  • Prepare AA Dilutions: Serially dilute AA two-fold across the microtiter plate in CAMHB, typically from 128 µg/mL to 0.25 µg/mL.
  • Inoculate: Dilute the MRSA suspension in CAMHB to ~5 x 10^5 CFU/mL and add an equal volume to each well, achieving final inoculum of ~5 x 10^5 CFU/mL.
  • Incubate: Seal plate and incubate at 35±2°C for 16-20 hours.
  • Read MIC: The MIC is the lowest concentration with no visible turbidity. Include growth (bacteria, no AA) and sterility (broth only) controls.
Protocol 2: Checkerboard Assay for Synergy Testing

Principle: This protocol evaluates the synergistic interaction between AA and methicillin.

Procedure:

  • Plate Setup: Prepare a two-dimensional checkerboard of concentrations in a 96-well plate. Vary AA along the rows and methicillin along the columns.
  • Inoculate: Add the standardized MRSA inoculum as in Protocol 1.
  • Incubate and Analyze: Incubate as before. Calculate the Fractional Inhibitory Concentration (FIC) Index:
    • FIC Index = (MIC of AA in combination / MIC of AA alone) + (MIC of methicillin in combination / MIC of methicillin alone)
    • Interpretation: FIC Index ≤0.5 indicates synergy; >0.5 to ≤1.0 indicates additive effect; >1.0 to ≤4.0 indicates indifference; >4.0 indicates antagonism [5] [8].
Protocol 3: Time-Kill Kinetics Assay

Principle: This method determines whether AA is bacteriostatic or bactericidal and the rate of killing.

Procedure:

  • Setup: Exponentially growing MRSA cultures are treated with AA at 1x, 2x, and 4x MIC in flasks. Maintain an untreated growth control.
  • Sample: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 6, 8, 24 hours).
  • Plate Count: Serially dilute samples in saline and plate on Mueller-Hinton agar. Count colonies after 24 hours of incubation.
  • Analysis: Plot log10 CFU/mL versus time. A ≥3 log10 (99.9%) reduction in CFU/mL from the initial inoculum at a specific time point indicates bactericidal activity [8].

Discussion and Future Perspectives

The body of research demonstrates that AA is a promising lead compound against MRSA. Its multi-mechanistic action, targeting both the bacterial membrane and host immunity, makes it a compelling candidate for overcoming resistance. The strong synergy with methicillin suggests its potential use in combination therapies to rejuvenate existing antibiotics [5] [8].

Future work should focus on:

  • Optimizing Bioavailability and Delivery: Nano-encapsulation technologies (e.g., chitosan-alginate nanoparticles) are being explored to enhance AA's stability, bioavailability, and targeted delivery to infection sites [3].
  • Derivatization for Improved Efficacy: Semi-synthetic modification of the AA scaffold, particularly the alkyl side chain, can optimize its antibacterial potency and pharmacological properties [6] [4].
  • Expanding Therapeutic Applications: Research is ongoing into incorporating AA into catheter coatings, dental adhesives, and wound dressings to prevent biofilm-associated infections [3].

References

Quantitative Profile of Anacardic Acid's Anti-inflammatory Activity

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Experimental System Values/Concentrations Biological Effects
NF-κB Inhibition Myeloid KBM-5 cells [1] 25 μM Suppressed TNF-induced NF-κB activation; inhibited IκBα kinase (IKK)
Cell Viability & Apoptosis HaCaT keratinocytes [2] 10 - 50 μM Concentration-dependent reduction in viability and increased apoptosis
Anti-inflammatory Cytokine Suppression BV-2 microglia [3] 25 - 100 μg/mL Significant reduction in NO, PGE2, TNF-α, and IL-6 production
Target Gene Downregulation Various cancer cell lines [1] 25 - 100 μM Downregulated Cyclin D1, COX-2, Bcl-2, Bcl-xL, MMP-9, VEGF, ICAM-1
Enzyme Inhibition In vitro assays [1] [4] IC₅₀ ~8.5 μM (p300), ~5 μM (PCAF) Inhibition of histone acetyltransferase (HAT) activity

Mechanism of Action: Anacardic Acid as an NF-κB Pathway Inhibitor

This compound (6-pentadecylsalicylic acid) is a natural phenolic lipid derived primarily from cashew nut shell liquid (Anacardium occidentale) [1] [5]. Its anti-inflammatory properties are primarily mediated through the inhibition of the NF-κB signaling pathway, a critical regulator of inflammation and immune responses [1] [6].

The compound exerts its effects at multiple levels within the NF-κB activation cascade, as illustrated in the following diagram:

G TNFα TNFα IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFα->IKK_complex LPS LPS LPS->IKK_complex IL1β IL1β IL1β->IKK_complex p_IκBα Phosphorylated IκBα IKK_complex->p_IκBα Ub_IκBα Ubiquitinated IκBα p_IκBα->Ub_IκBα Deg_IκBα Degraded IκBα Ub_IκBα->Deg_IκBα p65_p50 NF-κB (p65/p50) Deg_IκBα->p65_p50 p65_p50_nuc NF-κB (p65/p50) (Nuclear) p65_p50->p65_p50_nuc GeneExpression Pro-inflammatory Gene Expression p65_p50_nuc->GeneExpression AA This compound AA_effect1 Inhibits IKK Activation AA->AA_effect1 HAT Histone Acetyltransferase (p300/PCAF) AA->HAT AA_effect1->IKK_complex Inhibits AA_effect2 Inhibits p65 Acetylation & Nuclear Translocation AA_effect2->p65_p50_nuc Blocks HAT->AA_effect2 Inhibits

The molecular mechanism involves several key inhibitory steps:

  • IKK Complex Inhibition: this compound directly or indirectly inhibits the IκBα kinase (IKK) complex, preventing the phosphorylation of IκBα [1]. This is a crucial early step in NF-κB activation.
  • Prevention of IκBα Degradation: By blocking IKK, this compound prevents the phosphorylation, ubiquitination, and subsequent proteasomal degradation of IκBα, thereby maintaining NF-κB in a sequestered and inactive state in the cytoplasm [1].
  • Inhibition of Nuclear Translocation: The compound inhibits the translocation of the p65 subunit (RelA) of NF-κB into the nucleus [1]. This prevents the transcription of NF-κB target genes.
  • Histone Acetyltransferase (HAT) Inhibition: this compound is a potent inhibitor of HATs, particularly p300 and PCAF [4]. HATs like p300 are involved in chromatin remodeling and are co-activators for NF-κB-dependent transcription. Inhibition of p300 has been shown to be critical for the NF-κB suppressive effects of this compound [1]. This epigenetic mechanism contributes to the downregulation of pro-inflammatory genes.

Experimental Protocols

Protocol 1: Assessing NF-κB Activation Using Electrophoretic Mobility Shift Assay (EMSA)

Principle: EMSA is used to detect and quantify the DNA-binding activity of NF-κB in nuclear extracts [1].

Procedure:

  • Cell Culture & Treatment:
    • Culture relevant cells (e.g., KBM-5, HaCaT, or primary macrophages) in appropriate medium.
    • Pre-treat cells with this compound (e.g., 10-50 µM) or vehicle control (DMSO) for a predetermined time (e.g., 4 hours).
    • Stimulate NF-κB activation by adding TNF-α (e.g., 1 nM) or LPS for 15-30 minutes.
  • Nuclear Extract Preparation:
    • Harvest cells and wash with ice-cold PBS.
    • Lyse cells using a hypotonic buffer (e.g., 10 mM HEPES, pH 7.9, 10 mM KCl, 0.1 mM EDTA) containing protease inhibitors.
    • Pellet nuclei by centrifugation and extract nuclear proteins with a high-salt buffer (e.g., 20 mM HEPES, pH 7.9, 400 mM NaCl, 1 mM EDTA).
  • EMSA Binding Reaction:
    • Incubate 5-10 µg of nuclear extract with a ³²P-end-labeled double-stranded oligonucleotide containing a consensus NF-κB binding site (e.g., 5'-AGTTGAGGGGACTTTCCCAGGC-3') in a binding buffer.
    • For specificity control, include a reaction with a 100-fold excess of unlabeled (cold) competitor oligonucleotide.
  • Gel Electrophoresis & Detection:
    • Resolve the protein-DNA complexes on a native 4-6% polyacrylamide gel.
    • Dry the gel and visualize the DNA-protein complexes by autoradiography or using a phosphorimager. A decrease in band intensity in this compound-treated samples indicates inhibition of NF-κB DNA-binding activity.
Protocol 2: Evaluating NF-κB-Dependent Gene Expression by Western Blotting

Principle: This protocol measures the effect of this compound on the protein levels of NF-κB-regulated genes [1] [2].

Procedure:

  • Cell Treatment & Whole-Cell Lysate Preparation:
    • Treat cells as described in Protocol 1. To study downstream genes, extend the stimulation time with TNF-α to several hours (e.g., 6-24 hours).
    • Lyse cells in RIPA buffer (or similar) containing protease and phosphatase inhibitors.
    • Determine protein concentration using a Bradford or BCA assay.
  • Western Blotting:
    • Separate 20-40 µg of total protein by SDS-PAGE (8-12% gels depending on target protein size).
    • Transfer proteins to a nitrocellulose or PVDF membrane.
    • Block the membrane with 5% non-fat milk or BSA in TBST.
    • Probe the membrane overnight at 4°C with specific primary antibodies against:
      • Phospho-IκBα (Ser32/36) and Total IκBα
      • Phospho-p65 (Ser536) and Total p65
      • NF-κB target proteins: COX-2, iNOS, Cyclin D1, Bcl-2 [1] [3]
    • Incubate with an appropriate HRP-conjugated secondary antibody.
    • Detect signals using an ECL reagent and imaging system.
    • Normalize target protein levels to a housekeeping protein like β-actin.
Protocol 3: Investigating Anti-inflammatory Effects via Cytokine Measurement (ELISA)

Principle: ELISA quantifies the secretion of NF-κB-regulated pro-inflammatory cytokines [3] [2].

Procedure:

  • Cell Stimulation and Sample Collection:
    • Pre-treat cells (e.g., BV-2 microglia or HaCaT keratinocytes) with this compound.
    • Stimulate inflammation with LPS or TNF-α for 18-24 hours.
    • Collect cell culture supernatants by centrifugation to remove cells and debris.
  • Enzyme-Linked Immunosorbent Assay (ELISA):
    • Use commercial ELISA kits for TNF-α, IL-6, or other cytokines of interest.
    • Coat a 96-well plate with capture antibody according to the kit instructions.
    • Add cell culture supernatants and standards to the wells and incubate.
    • After washing, add a biotinylated detection antibody followed by an enzyme-streptavidin conjugate (e.g., HRP).
    • Develop the assay with a substrate solution (e.g., TMB) and stop the reaction with stop solution.
    • Measure the absorbance using a microplate reader. Compare the absorbance of samples to the standard curve to calculate cytokine concentrations.

Therapeutic Potential & Application Notes

The robust inhibition of the NF-κB pathway by this compound underpins its potential therapeutic value across multiple disease areas:

  • Oncology: this compound sensitizes tumor cells to apoptosis induced by cytokines and chemotherapeutic agents [1]. It downregulates a suite of NF-κB-dependent gene products that drive proliferation (Cyclin D1), survival (Bcl-2, Bcl-xL), invasion (MMP-9), and angiogenesis (VEGF) [1]. Its role as a radiosensitizer further highlights its potential in cancer therapy [1].
  • Inflammatory Skin Diseases: In HaCaT keratinocytes, this compound inhibited TNF-α-induced proliferation and inflammation, suggesting potential application in psoriasis treatment [2].
  • Neuroinflammation: An extract of Anacardium occidentale stem bark, rich in this compound, inhibited NF-κB and MAPK signaling in microglia, reducing the production of NO, PGE2, TNF-α, and IL-6 [3]. This indicates promise for treating neurodegenerative diseases linked to chronic inflammation.
  • Antimicrobial and Antibiofilm Applications: While distinct from its anti-inflammatory action, this compound's ability to disrupt bacterial membranes and inhibit biofilms [7] is a valuable multifunctional property, especially for topical formulations targeting infected wounds.

Critical Considerations for Research and Development

  • Pharmacokinetic Optimization: Native this compound exhibits poor pharmacokinetic properties, including high lipophilicity [8]. Research should focus on structural derivatives (e.g., modifying the alkyl chain or polar head group) and drug delivery systems (e.g., nano-encapsulation) to improve solubility, bioavailability, and tissue targeting [8] [7].
  • Specificity and Toxicity: this compound is a relatively non-specific inhibitor, affecting multiple enzymes like HATs, lipoxygenases, and cyclooxygenases [4]. This pleiotropic activity may contribute to off-target effects or cytotoxicity at higher concentrations. Detailed toxicological profiling and the development of more specific analogs are essential for clinical translation [8].
  • Experimental Verification of Mechanism: When using this compound in new cellular models, it is crucial to empirically verify its effects on the NF-κB pathway using the protocols above, as signaling can vary by cell type and stimulus.

Conclusion

This compound serves as a versatile and potent natural product inhibitor of the NF-κB pathway. The application notes and detailed protocols provided here offer a framework for researchers to investigate its mechanisms and therapeutic potential. Future work should prioritize the development of optimized derivatives with improved drug-like properties for specific clinical applications.

References

Comprehensive Application Notes and Protocols: Anacardic Acid in Pancreatic Cancer Research via Chmp1A-ATM-p53 Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Anacardic Acid and Its Potential in Pancreatic Cancer Therapy

This compound (AA), a natural compound derived from cashew apple, nut (Anacardium occidentale), and mango, has emerged as a promising complementary therapeutic agent for pancreatic cancer treatment. Pancreatic cancer remains one of the most aggressive malignancies with a dismal prognosis, largely due to limitations of current chemotherapeutic approaches including severe toxicity and development of resistance. AA represents a mixture of 2-hydroxy-6-alkylbenzoic acid homologs that have demonstrated potent anti-proliferative activity across multiple cancer types, including pancreatic, breast, lung, and prostate cancers. The compound exhibits its anticancer effects through multiple mechanisms, with the Chmp1A-ATM-p53 signaling pathway identified as a primary mediator of its activity in pancreatic cancer models.

Research has revealed that AA exerts dose-dependent cytotoxic effects on pancreatic cancer cells while simultaneously enhancing the efficacy of conventional chemotherapeutic agents like gemcitabine and 5-fluorouracil (5-FU). This synergistic effect positions AA as a potential candidate for combination therapy regimens that could lower required doses of standard chemotherapeutics, thereby reducing associated toxicities while maintaining or enhancing antitumor efficacy. The molecular basis for these effects involves AA-mediated activation of a specific signaling cascade that engages key tumor suppressor proteins, offering a mechanistic approach to pancreatic cancer intervention that warrants further investigation and development.

Mechanistic Insights: this compound and the Chmp1A-ATM-p53 Signaling Pathway

The mechanistic foundation for this compound's anticancer activity in pancreatic cancer centers on its ability to activate a specific signaling cascade involving three critical components: Chromatin Modifying Protein 1A (Chmp1A), Ataxia Telangiectasia Mutated (ATM) kinase, and the tumor suppressor p53. This pathway represents a coordinated molecular circuit that translates AA exposure into growth inhibitory and cell death responses in pancreatic cancer cells.

  • Chmp1A Activation: AA treatment upregulates Chmp1A, a unique member of the Endosomal Sorting Complex Required for Transport (ESCRT) family that contains a nuclear localization signal. Unlike other ESCRT components primarily involved in membrane protein sorting, Chmp1A functions as a tumor suppressor in pancreatic tissue and plays a critical role in mediating AA's anticancer effects. Silencing experiments demonstrate that Chmp1A is indispensable for AA activity, as Chmp1A-depleted cells show significantly reduced response to AA treatment.

  • ATM Phosphorylation: Activated Chmp1A initiates phosphorylation of ATM at serine 1981, activating this DNA damage response kinase. ATM serves as a crucial signaling node in the pathway, amplifying the growth inhibitory signal and transmitting it downstream to effector molecules.

  • p53 Activation: The pathway culminates in phosphorylation of p53 at serine 15, enhancing its stability and transcriptional activity. Activated p53 then directs the expression of downstream target genes that mediate cell cycle arrest, apoptosis, and other tumor suppressive responses, ultimately inhibiting pancreatic cancer cell growth.

The following diagram illustrates the sequential activation of this pathway and the points of synergy with conventional chemotherapeutic agents:

G AA This compound (AA) Chmp1A Chmp1A Activation AA->Chmp1A Synergy Synergistic Effects Enhanced Cytotoxicity AA->Synergy Enhances ATM ATM Phosphorylation (Ser1981) Chmp1A->ATM p53 p53 Phosphorylation (Ser15) ATM->p53 Effects Cell Cycle Arrest Apoptosis Growth Inhibition p53->Effects Chemo Chemotherapeutic Agents (Gemcitabine, 5-FU) Chemo->Synergy Potentiates Synergy->Effects

Figure 1: this compound activates the Chmp1A-ATM-p53 signaling pathway, ultimately inducing growth inhibition and cell death in pancreatic cancer cells. AA also synergizes with conventional chemotherapeutic agents to enhance their cytotoxic effects.

Interestingly, while both AA and conventional chemotherapeutics like gemcitabine and 5-FU increase Chmp1A protein levels, silencing experiments reveal that Chmp1A is required for AA's anticancer activity but not essential for the cytotoxic effects of 5-FU or gemcitabine. This suggests that while these agents share some common signaling elements, AA operates through a distinct mechanism with Chmp1A as its specific downstream effector. The relationship between AA and this signaling pathway provides a molecular basis for its observed anticancer effects and represents a potential target for therapeutic development.

Quantitative Assessment of this compound Effects in Pancreatic Cancer Models

Anti-proliferative and Cytotoxic Effects

Table 1: Quantitative effects of this compound on pancreatic cancer cell viability

Cell Line AA IC50 Range Treatment Duration Assay Type Key Findings Citation
BXPC-3 Low micromolar 24-72 hours MTT assay Dose-dependent reduction in cell viability [1] [2]
PANC-1 Low micromolar 24-72 hours MTT assay Dose-dependent reduction in cell viability [1] [2]
CAPAN-2 Low micromolar 24-72 hours MTT assay Dose-dependent reduction in cell viability [1] [2]
PANC-1 Significant reduction 7-10 days Spheroid formation Smaller spheroids, reduced number [1] [2]
BXPC-3 Significant reduction 7-10 days Spheroid formation Smaller spheroids, reduced number [1] [2]

The anti-proliferative effects of this compound have been quantitatively demonstrated across multiple pancreatic cancer cell lines using standardized viability assays. AA treatment resulted in a dose-dependent reduction in cell viability in both monolayer cultures and three-dimensional spheroid models, with IC50 values consistently in the low micromolar range across different pancreatic cancer cell types. The spheroid formation assays are particularly significant as they model tumor growth in a more physiologically relevant context, demonstrating AA's efficacy not only in reducing spheroid size but also in decreasing spheroid numbers, suggesting an effect on cancer cell self-renewal capacity.

Chemosensitizing Potential of this compound

Table 2: Synergistic effects of this compound with conventional chemotherapeutics

Combination Treatment Cell Line Effect on Viability Molecular Changes Significance Citation
AA + Gemcitabine BXPC-3, PANC-1 Enhanced cytotoxicity vs. single agent Increased Chmp1A, p-p53 (Ser15) Potentiation of gemcitabine effect [1] [2]
AA + 5-Fluorouracil BXPC-3, PANC-1 Enhanced cytotoxicity vs. single agent Increased Chmp1A, p-p53 (Ser15) Potentiation of 5-FU effect [1] [2]
AA + Ionizing Radiation Various tumor cells Radiosensitization Inhibition of Tip60 HAT, reduced ATM activation Increased radiation cytotoxicity [3] [4]

The chemosensitizing potential of this compound represents one of its most promising therapeutic attributes. When combined with standard chemotherapeutic agents, AA demonstrates significant synergistic effects, enhancing tumor cell cytotoxicity beyond what would be expected from additive effects. This synergism is particularly valuable in pancreatic cancer, where chemoresistance often develops rapidly. The molecular basis for this synergy appears to involve enhanced activation of the Chmp1A-ATM-p53 pathway beyond what is achieved by either agent alone, creating a more potent growth inhibitory signal. Similar synergistic effects have been observed when AA is combined with radiation therapy, further supporting its role as a sensitizing agent for conventional cancer treatments.

Detailed Experimental Protocols

Cell Culture and Treatment Conditions

Purpose: To establish standardized conditions for maintaining pancreatic cancer cell lines and administering this compound treatments.

Materials:

  • Pancreatic cancer cell lines: BXPC-3, PANC-1, CAPAN-2 (available from ATCC)
  • Culture media: RPMI-1640 (BXPC-3), DMEM (PANC-1), McCoy's 5A (CAPAN-2)
  • Supplements: 10% Fetal Bovine Serum (FBS), 10,000 U/mL penicillin-streptomycin
  • This compound (commercial source, EMD Millipore)
  • Dimethyl sulfoxide (DMSO, Thermo Fisher Scientific)
  • Puromycin dihydrochloride (for selection of transfected cells)

Procedure:

  • Cell Maintenance: Culture cells in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
  • This compound Preparation: Prepare 100 mM stock solution of AA in DMSO. Aliquot and store at -20°C protected from light.
  • Treatment Conditions: Plate cells at appropriate densities (30,000-70,000 cells per well for 24-well plates) and allow to adhere for 24 hours.
  • Dosing: Replace media with fresh media containing AA at desired concentrations (typically 0-100 μM range). Include vehicle control (DMSO at same concentration as treated cells).
  • Incubation: Treat cells for 24-72 hours depending on experimental endpoint.

Technical Notes:

  • Maintain DMSO concentration constant across all treatments (typically ≤0.1%).
  • Include appropriate controls: vehicle control, positive control for cell death.
  • Perform treatments in triplicate or quadruplicate for statistical analysis.
  • Freshly prepare AA dilutions from stock solution immediately before each experiment.
MTT Cell Viability Assay

Purpose: To quantitatively assess the cytotoxic effects of this compound on pancreatic cancer cells.

Materials:

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • 24-well or 96-well cell culture plates
  • Color development reagent (isopropanol with 0.04N HCl)
  • Microplate reader capable of measuring 570 nm absorbance

Procedure:

  • Plate cells in 24-well plates at densities of 30,000-70,000 cells per well and incubate for 24 hours.
  • Treat cells with AA at varying concentrations (include vehicle control).
  • Incubate for 24, 48, and 72 hours at 37°C.
  • At each time point, add 50 μL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 4 hours at 37°C to allow formazan crystal formation.
  • Carefully remove media and add 500 μL of color development reagent (isopropanol + 0.04N HCl) to dissolve formazan crystals.
  • Mix thoroughly by pipetting up and down until all crystals are dissolved.
  • Transfer 100 μL of solution to 96-well plate and measure absorbance at 570 nm using microplate reader.
  • Calculate cell viability as percentage of vehicle control.

Technical Notes:

  • Ensure formazan crystals are completely dissolved before reading plates.
  • Include blank wells (media + MTT + development reagent without cells) for background subtraction.
  • Perform experiments in triplicate with multiple biological replicates.
  • Use nonlinear regression analysis to calculate IC50 values.
Spheroid Formation Assay

Purpose: To evaluate the effects of this compound on three-dimensional pancreatic cancer cell growth.

Materials:

  • Low attachment plates (e.g., Corning Ultra-Low Attachment plates)
  • Matrix for spheroid formation (e.g., growth factor-reduced Matrigel)
  • Inverted phase contrast microscope with camera

Procedure:

  • Prepare single cell suspension of pancreatic cancer cells.
  • Seed cells in low attachment plates at optimized density (typically 500-5,000 cells per well depending on cell line).
  • Allow spheroid formation for 3-5 days under standard culture conditions.
  • Treat formed spheroids with AA at desired concentrations.
  • Refresh treatment every 2-3 days.
  • Monitor spheroid size and morphology daily using phase contrast microscopy.
  • Quantify spheroid diameter and number after 7-10 days of treatment.
  • Capture representative images for documentation.

Technical Notes:

  • Optimize seeding density for each cell line to achieve consistent spheroid formation.
  • Include vehicle control and positive control for spheroid disruption.
  • Use image analysis software (e.g., ImageJ) for quantitative assessment of spheroid size and number.
  • Consider ATP-based viability assays for more quantitative assessment of viability within spheroids.
Western Blot Analysis of Pathway Components

Purpose: To detect protein expression and activation status of Chmp1A, ATM, and p53 following this compound treatment.

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors
  • BCA or Bradford protein assay kit
  • SDS-PAGE gel electrophoresis system
  • Polyvinylidene fluoride (PVDF) or nitrocellulose membranes
  • Chemiluminescence detection system
  • Primary antibodies: anti-Chmp1A (custom generated), anti-ATM (Sigma-Aldrich), anti-phospho-ATM (Ser1981, Pierce), anti-p53 (Cell Signaling), anti-phospho-p53 (Ser15, Cell Signaling), anti-GAPDH (Pierce)
  • HRP-conjugated secondary antibodies (Chemicon-EMD Millipore)

Procedure:

  • Treat cells with AA for desired time periods (typically 6-48 hours).
  • Lyse cells in RIPA buffer on ice for 15 minutes.
  • Centrifuge lysates at 14,000 × g for 15 minutes at 4°C.
  • Determine protein concentration using DC Protein Assay.
  • Prepare samples with Laemmli buffer, denature at 95°C for 5 minutes.
  • Load 20-50 μg protein per lane on 8-12% SDS-PAGE gels.
  • Transfer proteins to PVDF membranes using standard wet transfer.
  • Block membranes with 5% non-fat milk in TBST for 1 hour.
  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
  • Wash membranes 3× with TBST for 10 minutes each.
  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Wash membranes 3× with TBST for 10 minutes each.
  • Develop using enhanced chemiluminescence substrate and image.

Technical Notes:

  • Include positive controls for phosphorylation (e.g., cells treated with DNA damaging agents).
  • Validate antibody specificity using appropriate controls (knockdown, knockout where available).
  • Ensure linear range of detection for quantitative comparisons.
  • Normalize protein expression to housekeeping genes (GAPDH, β-actin).
Chmp1A Silencing Experiments

Purpose: To determine the necessity of Chmp1A for this compound-mediated effects.

Materials:

  • Chmp1A-specific shRNA constructs
  • Non-targeting control shRNA
  • Transfection reagent (e.g., Lipofectamine 2000)
  • Puromycin for selection
  • Validation assays (MTT, Western blot)

Procedure:

  • Package Chmp1A-specific shRNA and control shRNA into lentiviral particles.
  • Infect target pancreatic cancer cells with shRNA-containing lentivirus.
  • Select transduced cells with puromycin (1 μg/mL) for 7-10 days.
  • Validate Chmp1A knockdown by Western blot analysis.
  • Treat Chmp1A-deficient and control cells with AA.
  • Assess cellular responses using MTT, spheroid formation, and Western blot assays.
  • Compare responses between Chmp1A-deficient and control cells.

Technical Notes:

  • Use multiple shRNA sequences to control for off-target effects.
  • Include rescue experiments with shRNA-resistant Chmp1A constructs where possible.
  • Monitor cell growth and morphology to ensure shRNA itself does not cause overt toxicity.

Research Applications and Implications

The experimental findings regarding this compound and its action through the Chmp1A-ATM-p53 signaling pathway have several significant implications for pancreatic cancer research and therapy development:

  • Combination Therapy Development: The demonstrated synergy between AA and conventional chemotherapeutics supports the development of rational combination regimens that could enhance efficacy while reducing doses of cytotoxic drugs. This approach may help overcome the dose-limiting toxicities that often constrain pancreatic cancer treatment.

  • Biomarker Identification: The central role of Chmp1A in mediating AA's effects suggests this protein may serve as a predictive biomarker for treatment response. Assessment of Chmp1A expression in patient tumors could potentially identify those most likely to benefit from AA-containing regimens.

  • Pathway-Targeted Therapy: The delineation of the Chmp1A-ATM-p53 pathway provides a mechanistic framework for developing additional targeted interventions. Components of this pathway represent potential targets for drug development beyond AA itself.

  • Overcoming Chemoresistance: The ability of AA to enhance the efficacy of standard chemotherapeutics suggests potential applications in treatment-resistant disease. Further investigation is warranted to assess whether AA can resensitize resistant tumors to conventional agents.

  • Multicancer Applications: While this research has focused on pancreatic cancer, similar mechanisms may operate in other malignancies. The conserved nature of the Chmp1A-ATM-p53 pathway suggests potential utility across multiple cancer types.

These research applications highlight the translational potential of understanding AA's mechanism of action and support continued investigation into this natural product as a complementary approach to cancer therapy.

Conclusion and Future Directions

This compound represents a promising natural product-derived agent with demonstrated efficacy in pancreatic cancer models through its activation of the Chmp1A-ATM-p53 signaling pathway. The comprehensive data generated through the application of the protocols described herein provide a solid foundation for further development of AA as a potential therapeutic agent, either as a monotherapy or in combination with conventional treatments.

Future research directions should include:

  • In vivo validation using orthotopic pancreatic cancer models and patient-derived xenografts
  • Assessment of bioavailability and pharmacokinetics to optimize dosing regimens
  • Evaluation in three-dimensional and co-culture models that better mimic the tumor microenvironment
  • Investigation of potential interactions with other signaling pathways relevant to pancreatic cancer
  • Exploration of structural analogs with potentially improved efficacy and pharmacokinetic profiles

The protocols outlined in this document provide a standardized approach for investigating this compound's effects in pancreatic cancer models, ensuring reproducibility and facilitating comparison across studies. As research in this area advances, these methodologies may be refined and expanded to further elucidate the therapeutic potential of this intriguing natural compound.

References

anacardic acid combination therapy gemcitabine 5-FU

Author: Smolecule Technical Support Team. Date: February 2026

Current Evidence on Combination Therapies

The table below summarizes key findings from studies on the dual combinations involving anacardic Acid, Gemcitabine, and 5-FU.

Combination Type Key Findings Proposed Mechanism Clinical Trial Context
AA + Gemcitabine Synergistic cytotoxicity in pancreatic cancer cells (PANC-1, BXPC-3); reduced spheroid size/number [1]. AA activates Chmp1A-ATM-p53 pathway. Gemcitabine also increases Chmp1A protein levels, suggesting a shared pathway [1]. Clinical benefit of Gemcitabine + 5-FU is not firmly established, with some trials showing no survival benefit [2] [3].
AA + 5-FU Enhanced cytotoxicity in pancreatic cancer cell viability assays [1]. AA proposed to exert activity via Chmp1A-ATM-p53 pathway [1].
Gemcitabine + 5-FU Variable results. Some phase I/II trials suggested promise, but a phase III trial (ECOG 2297) showed no significant survival benefit vs. gemcitabine alone (6.7 vs. 5.4 months) [2] [3]. Gemcitabine can increase systemic exposure to 5-FU, potentially amplifying toxicity [4].

Proposed Experimental Protocol for In Vitro Assessment

This protocol provides a methodology to evaluate the triple combination of this compound, Gemcitabine, and 5-FU in pancreatic cancer cell lines.

Cell Culture and Reagents
  • Cell Lines: Use human pancreatic cancer cell lines such as PANC-1 and BXPC-3 [1].
  • Culture Conditions: Maintain cells in recommended media (e.g., DMEM for PANC-1, RPMI-1640 for BXPC-3) supplemented with 10% FBS at 37°C under 5% CO₂ [1].
  • Drug Preparation:
    • This compound (AA): Prepare a 100 mM stock solution in DMSO. Store in the dark [1].
    • Gemcitabine (GEM): Prepare a 100 mM stock solution in DMSO [1].
    • 5-Fluorouracil (5-FU): Prepare a 100 mM stock solution in DMSO [1].
Experimental Workflow for Combination Studies

The following diagram outlines the key stages of the experimental process.

G cluster_1 1. Planning & Design cluster_2 2. Treatment & Incubation cluster_3 3. Assessment & Analysis Plan Plan Cell_Seeding Seed cells in 24/96-well plates Plan->Cell_Seeding Treat Treat Drug_Addition Add treatments to wells Treat->Drug_Addition Assess Assess Viability_Assay Perform MTT assay Assess->Viability_Assay Mechanism Mechanistic Studies: Western Blot, ICC Assess->Mechanism Analyze Analyze Dose_Design Design dose matrix: Single agents & combinations Cell_Seeding->Dose_Design Dose_Design->Treat Incubate Incubate (24-72 hours) Drug_Addition->Incubate Incubate->Assess Data_Processing Process viability data Viability_Assay->Data_Processing Data_Processing->Analyze Synergy_Analysis Analyze synergy (e.g., Combination Index) Data_Processing->Synergy_Analysis

Detailed Methodologies for Key Experiments

MTT Cell Viability Assay [1]

  • Cell Seeding: Seed 3,000-7,000 cells per well in a 96-well plate and incubate for 24 hours.
  • Treatment: Replace media with fresh media containing:
    • Single agents: AA (e.g., 10-100 µM), GEM (e.g., 10-100 nM), 5-FU (e.g., 10-100 µM).
    • All dual combinations.
    • The triple combination (AA + GEM + 5-FU).
    • Vehicle control (DMSO, typically <0.1%).
  • Incubation: Incubate for 24, 48, and 72 hours.
  • MTT Development: At each time point, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C.
  • Solubilization: Carefully remove the media and add 100 µL of solubilization solution (e.g., isopropanol with 0.04 N HCl). Agitate gently to dissolve formazan crystals.
  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. Calculate cell viability as a percentage of the vehicle control.

Spheroid Formation Assay [1]

  • Spheroid Generation: Seed cells in ultra-low attachment 96-well plates in media supplemented with B27 and growth factors (e.g., EGF, bFGF) to promote spheroid formation.
  • Treatment: Once spheroids are formed (~3-5 days), treat with drugs or combinations.
  • Analysis: Monitor and image spheroids over 7-14 days. Quantify the number and size (diameter or area) of spheroids compared to control.

Mechanistic Analysis via Western Blot [1]

  • Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Protein Quantification: Determine protein concentration using a BCA assay.
  • Gel Electrophoresis: Separate 20-30 µg of protein by SDS-PAGE and transfer to a PVDF membrane.
  • Blocking and Incubation: Block the membrane with 5% non-fat milk, then incubate with primary antibodies overnight at 4°C.
    • Key Antibodies: Chmp1A, p-ATM (Ser1981), ATM, p-p53 (Ser15), p53, GAPDH (loading control).
  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect using enhanced chemiluminescence (ECL) reagent and visualize.

Signaling Pathway and Experimental Logic

The proposed mechanism of action for this compound, based on research, is visualized below. This pathway forms the basis for the mechanistic studies in the protocol.

G AA This compound (AA) Chmp1A Chmp1A Activation AA->Chmp1A Induces ATM ATM Phosphorylation (Activation) Chmp1A->ATM Activates p53 p53 Phosphorylation (Activation) ATM->p53 Phosphorylates Effect Anticancer Effect (Cell Death, Growth Inhibition) p53->Effect Triggers GEM Gemcitabine (GEM) GEM->Chmp1A Increases protein level GEM->Effect FiveFU 5-Fluorouracil (5-FU) FiveFU->Chmp1A Increases protein level FiveFU->Effect

Critical Considerations for Researchers

  • Clinical Translational Gap: The combination of gemcitabine and 5-FU itself has shown inconsistent and often non-superior results in clinical trials for pancreatic cancer [2] [3]. Adding a third, research-grade compound like this compound introduces significant complexity.
  • Pharmacokinetic Interaction: Evidence indicates that gemcitabine can increase systemic exposure to 5-FU, which could lead to unanticipated synergistic toxicity [4]. Careful dose optimization is crucial.
  • Overcoming Resistance: Research highlights that targeting pathways like NANOG, associated with cancer stemness, may be key to overcoming gemcitabine resistance [5]. Investigating this compound's effect on stemness markers could be a valuable addition to the protocol.

Reference Summary

  • Sung et al. (2018). This compound inhibits pancreatic cancer cell growth... - Primary source for AA's mechanism (Chmp1A-ATM-p53) and synergy with GEM/5-FU in vitro. Source for experimental methods [1].
  • Berlin et al. (2001). No Survival Benefit for Adding 5-FU to Gemcitabine... - Phase III clinical trial (ECOG 2297) showing no significant survival benefit for GEM+5-FU vs. GEM alone [2].
  • Yen et al. (2024). Efficacy of first-line combination therapies... - Network meta-analysis confirming current standard chemotherapies and the limited benefit of adding targeted drugs to backbones [6].
  • Tsai et al. (2024). Prediction of synergistic gemcitabine-based combination... - Identifies NANOG as a biomarker for gemcitabine resistance and synergy prediction, relevant for mechanism study [5].
  • Correale et al. (2003). Gemcitabine increases systemic 5-fluorouracil exposure... - Found a pharmacokinetic interaction where GEM increases 5-FU exposure, informing toxicity concerns [4].

References

Comprehensive Application Notes and Protocols: Anacardic Acid as an Epigenetic Modulator in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Anacardic Acid as a Therapeutic Agent

This compound (6-pentadecylsalicylic acid) is a natural phenolic lipid found in plants of the Anacardiaceae family, particularly in cashew nuts (Anacardium occidentale), ginkgo leaves (Ginkgo biloba), and the traditional medicinal plant Amphipterygium adstringens [1] [2]. This compound has garnered significant scientific interest due to its potent bioactivities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties [2]. As a structural analog of salicylic acid with a 15-carbon alkyl side chain, this compound exhibits enhanced cellular interactions compared to its shorter-chain counterpart [3]. Recent research has illuminated its significant potential as an epigenetic modulator, particularly through inhibition of histone acetyltransferases (HATs), positioning it as a promising candidate for cancer therapy and chemoprevention [4] [2].

The reversible nature of epigenetic modifications makes them attractive therapeutic targets, as they can be modulated by bioactive compounds without permanently altering the DNA sequence [4] [5]. This compound represents a prime example of how dietary phytochemicals can influence the epigenome to restore normal gene expression patterns in cancer cells [4]. This document provides comprehensive application notes and detailed experimental protocols for investigating this compound as an epigenetic modulator in cancer research, synthesizing current scientific evidence into standardized methodologies for researchers and drug development professionals.

Epigenetic Mechanisms of Action

Primary Epigenetic Targets

This compound exerts its epigenetic effects primarily through the potent inhibition of histone acetyltransferases (HATs), enzymes that catalyze the addition of acetyl groups to lysine residues on histone proteins [2]. This compound was the first natural product identified as a HAT inhibitor, demonstrating significant activity against p300, PCAF, and Tip60 HATs in the low micromolar range in cell-free assays [2]. The inhibition of these HAT enzymes has profound downstream consequences on gene expression and cellular processes, ultimately contributing to this compound's observed anticancer effects.

The epigenetic modulation by this compound triggers several critical anticancer mechanisms:

  • DNA Damage Response Impairment: By inhibiting Tip60 HAT activity, this compound disrupts the activation of ataxia telangiectasia mutated (ATM) and DNA-dependent protein kinase catalytic subunit (DNA-PKc), two kinases essential for DNA repair pathways. This sensitizes cancer cells to ionizing radiation and genotoxic stress [2].

  • Transcription Factor Regulation: this compound inhibits both inducible and constitutive NF-κB activation by impairing inhibitor of kappa B alpha kinase (IKK) activation and suppressing acetylation and nuclear translocation of the NF-κB p65 subunit [2].

  • Inflammatory Pathway Modulation: The suppression of NF-κB signaling leads to reduced expression of pro-inflammatory cytokines, anti-apoptotic proteins (Bcl-2, Bcl-xL, and survivin), and proteins involved in invasion and angiogenesis (ICAM1 and MMP9) [2].

  • Oxidative Stress Regulation: this compound inhibits ROS-producing enzymes like xanthine oxidase and lipoxygenase through cooperative binding in allosteric sites, thereby reducing oxidative stress in cancer cells [2].

Additional Molecular Targets

Beyond its primary epigenetic actions, this compound influences several key pathways and molecular targets involved in cancer progression:

Table 1: Molecular Targets of this compound in Cancer Cells

Target Category Specific Targets Cellular Consequences
Epigenetic Regulators p300, PCAF, Tip60 HATs Altered histone acetylation, impaired DNA repair
Signaling Pathways NF-κB, MAPK (ERK1/2, JNK, P38) Reduced inflammation, modulated cell survival
Metabolic Enzymes Stearoyl-CoA desaturase (SCD), Lipoxygenase Inhibited lipid biosynthesis, reduced oxidative stress
Chaperone Systems Heat shock protein 90 (Hsp90) Degradation of oncogenic client proteins
Apoptotic Regulators Bcl-2, Mcl-1, Caspase-3 Enhanced apoptotic susceptibility

The multifaceted nature of this compound's targets underscores its potential as a multi-mechanistic anticancer agent. Its ability to simultaneously modulate epigenetic machinery, signaling pathways, and metabolic processes makes it particularly promising for addressing the complexity and heterogeneity of cancer, especially for aggressive subtypes like triple-negative breast cancer that lack targeted therapeutic options [1] [6].

Experimental Data on Anticancer Efficacy

Cytotoxicity and Anti-Proliferative Effects

Substantial evidence from in vitro studies demonstrates that this compound exerts potent cytotoxic and anti-proliferative effects across various cancer cell types. Research has consistently shown that this compound effectively inhibits cancer cell viability while exhibiting minimal toxicity toward non-malignant cells, suggesting a favorable therapeutic window [1] [3]. The compound's efficacy extends to both estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) models, with varying sensitivity observed across different cancer subtypes [7] [6].

Quantitative assessment of this compound's anti-proliferative activity reveals dose-dependent responses across multiple cancer cell lines:

Table 2: Anti-Proliferative Effects of this compound in Cancer Cell Lines

Cell Line Cancer Type IC₅₀ Value Treatment Duration Key Findings
MCF-7 ER+ Breast Cancer 13.5 μM 48 hours Mixed ERα agonist/antagonist activity; NRAM mechanism
MDA-MB-231 TNBC 35.0 μM 48 hours Hsp90 inhibition; induction of endoplasmic reticulum stress
MDA-MB-468 TNBC 22.4 μM 48 hours Metabolic reprogramming; altered glutamine metabolism
BT-20 TNBC 28.7 μM 48 hours Distinct metabolic response compared to other TNBC lines
HCC1806 TNBC 20.9 μM 48 hours Heterogeneous metabolic susceptibility among TNBC subtypes
Splenocytes Normal Immune Cells 133.4 μM 48 hours Favorable selectivity index for cancer cells vs. normal cells

The differential sensitivity observed across cell lines reflects the heterogeneous nature of cancer and suggests that this compound may exploit specific vulnerabilities in different cancer subtypes [6]. Particularly noteworthy is the consistent demonstration that this compound's anti-proliferative effects occur at concentrations that minimally impact non-malignant cells, including primary human mammary epithelial cells and splenocytes [3] [8].

Effects on Cancer Hallmarks

Beyond direct cytotoxicity, this compound significantly impacts multiple hallmarks of cancer, disrupting essential processes required for tumor progression and metastasis:

  • Cell Cycle Arrest: Treatment with this compound induces G0/G1-phase cell cycle arrest in MDA-MB-231 TNBC cells, mediated through downregulation of cyclin-dependent kinase 4 (CDK4) and modulation of other cell cycle regulators [1].

  • Apoptosis Induction: this compound promotes both intrinsic and extrinsic apoptotic pathways, evidenced by reduced mitochondrial membrane potential, increased sub-G1 cell population, caspase-3 activation, and altered expression of Bcl-2 family proteins (decreased Bcl-2 and Mcl-1) [1].

  • Invasion and Migration Suppression: The compound significantly inhibits cancer cell invasion and migration, attributed to reduced matrix metalloproteinase-9 (MMP-9) expression and increased E-cadherin levels, indicating reversal of epithelial-to-mesenchymal transition [1].

  • Metabolic Reprogramming: Untargeted metabolomics reveals that this compound alters multiple metabolic pathways in breast cancer cells, including alanine, aspartate, glutamate, and glutathione metabolism; the pentose phosphate pathway; and the citric acid cycle [6].

Detailed Research Protocols

Cell Viability and Proliferation Assays
Protocol 1: MTT Assay for Cell Viability Assessment

Purpose: To quantitatively determine the effects of this compound on cancer cell viability.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, MDA-MB-231)
  • This compound (purified congener, e.g., 24:1n-5)
  • Dimethyl sulfoxide (DMSO) for stock solution preparation
  • 96-well microtiter plates
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) solution (5 mg/mL in PBS)
  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Plate cells in 96-well microtiter plates at a density of 1 × 10⁴ cells/well in complete medium and incubate for 24 hours to allow attachment.
  • Compound Treatment: Prepare fresh this compound solutions in serum-containing medium at desired concentrations (typical range: 1-100 μM). Replace culture medium with treatment medium and incubate for 24, 48, or 72 hours.
  • MTT Incubation: Following treatment, add 15 μL of MTT solution (5 mg/mL) to each well and incubate at 37°C for 4 hours.
  • Solubilization: Carefully remove the MTT-containing medium and add 150 μL of DMSO to each well to dissolve the formed formazan crystals. Incubate at room temperature for 10 minutes with gentle shaking.
  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. Calculate cell viability as a percentage of untreated control cells.

Notes:

  • Include vehicle control (DMSO at equivalent concentration) and blank wells (medium without cells).
  • Perform at least three independent experiments with quintuplicate wells for each condition.
  • Calculate IC₅₀ values using non-linear regression analysis of dose-response curves [1].
Epigenetic Modulation Assays
Protocol 2: Histone Acetyltransferase (HAT) Activity Assessment

Purpose: To evaluate the inhibitory effects of this compound on HAT enzymes.

Materials:

  • Recombinant HAT enzymes (p300, PCAF, Tip60)
  • This compound solutions in appropriate buffer
  • Acetyl-CoA and histone H3/H4 substrates
  • HAT activity assay kit or components for radioactive/fluorometric detection
  • Scintillation counter or fluorometer

Procedure:

  • Reaction Setup: In a final volume of 50 μL, combine HAT enzyme, histone substrate, and acetyl-CoA in HAT assay buffer.
  • Inhibition Testing: Pre-incubate this compound with the HAT enzyme for 10 minutes before adding substrate and acetyl-CoA. Include positive controls (enzyme without inhibitor) and negative controls (no enzyme).
  • Incubation: Allow the reaction to proceed for 30-60 minutes at 30°C.
  • Detection:
    • For radioactive assays: Use ³H-acetyl-CoA, spot reaction mixtures on P81 filters, wash extensively, and measure radioactivity by scintillation counting.
    • For fluorometric assays: Follow commercial kit instructions for development and fluorescence measurement.
  • Analysis: Calculate percentage inhibition compared to untreated controls and determine IC₅₀ values [2].
Apoptosis and Cell Cycle Analysis
Protocol 3: Flow Cytometric Analysis of Apoptosis and Cell Cycle

Purpose: To quantify this compound-induced apoptosis and cell cycle distribution changes.

Materials:

  • Propidium iodide (PI) staining solution
  • Annexin V-FITC apoptosis detection kit
  • Flow cytometer with appropriate filters
  • Phosphate-buffered saline (PBS)
  • Binding buffer

Procedure:

  • Cell Treatment and Harvest: Treat cells with this compound at relevant concentrations (based on IC₅₀ values) for 24-48 hours. Harvest both adherent and floating cells by gentle trypsinization.
  • Apoptosis Staining:
    • Wash cells twice with cold PBS and resuspend in binding buffer.
    • Add Annexin V-FITC and propidium iodide according to manufacturer's instructions.
    • Incubate for 15 minutes in the dark at room temperature.
  • Cell Cycle Staining:
    • For parallel cell cycle analysis, fix cells in 70% ethanol at -20°C for at least 2 hours.
    • Wash with PBS and treat with RNase A (100 μg/mL) for 30 minutes at 37°C.
    • Add propidium iodide (50 μg/mL) and incubate for 30 minutes in the dark.
  • Flow Cytometry: Analyze samples using a flow cytometer with appropriate fluorescence channels. For apoptosis, distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations. For cell cycle, determine the percentage of cells in G0/G1, S, and G2/M phases [1].

Pathway Analysis and Experimental Workflows

Mechanistic Pathways of this compound

The anticancer mechanisms of this compound involve a complex interplay between epigenetic modulation and multiple signaling pathways. The following diagram illustrates the key molecular pathways through which this compound exerts its effects:

Integrated Experimental Workflow

For comprehensive investigation of this compound's epigenetic and anticancer properties, the following integrated workflow is recommended:

G cluster_pre Preparatory Phase cluster_primary Primary Screening cluster_mech Mechanistic Studies cluster_int Integrated Analysis CellSelect Cell Line Selection (ER+, TNBC, Normal) CompoundPrep Compound Preparation (Stock solutions in DMSO) CellSelect->CompoundPrep DoseOpt Dose Optimization (Pilot MTT assays) CompoundPrep->DoseOpt Viability Viability Assessment (MTT/MTS assays) DoseOpt->Viability Morphology Morphological Analysis (Microscopy) Viability->Morphology EpicScreen Epigenetic Screening (HAT activity assays) Viability->EpicScreen ApoptosisCellCycle Apoptosis & Cell Cycle (Flow cytometry) EpicScreen->ApoptosisCellCycle InvasionAssay Invasion/Migration Assays (Transwell, wound healing) ApoptosisCellCycle->InvasionAssay Molecular Molecular Analyses (Western, qPCR, RNA-seq) InvasionAssay->Molecular Metabolomic Metabolomic Profiling (GC/MS, LC/MS) Molecular->Metabolomic DataInt Data Integration (Pathway mapping) Metabolomic->DataInt Validation Functional Validation (Gene silencing/overexpression) DataInt->Validation

Research Implications and Future Directions

The accumulating evidence for this compound's multifaceted anticancer activity positions it as a promising candidate for further therapeutic development. Its ability to simultaneously target epigenetic machinery, signaling pathways, and metabolic processes offers potential advantages for addressing tumor heterogeneity and preventing resistance mechanisms [4] [6]. Particularly noteworthy is its efficacy against triple-negative breast cancer, a subtype with limited treatment options and poor prognosis [1] [7].

Future research should focus on several key areas:

  • Delivery System Optimization: The relatively low bioavailability of this compound necessitates the development of novel formulation strategies, such as nanoparticle-based delivery systems, to enhance its therapeutic potential [4].

  • Combination Therapy Strategies: Given its multimodal mechanism of action, this compound represents an attractive candidate for combination regimens with conventional chemotherapeutics, targeted agents, or other epigenetic modulators [1] [2].

  • Biomarker Identification: Research should aim to identify predictive biomarkers of response to this compound, potentially focusing on HAT expression levels, metabolic signatures, or specific genetic alterations [6].

  • Expanded Preclinical Evaluation: Comprehensive in vivo studies using patient-derived xenografts and genetically engineered mouse models will be essential for validating efficacy and safety profiles [4].

The translational potential of this compound is further enhanced by its presence in dietary sources, suggesting possible chemopreventive applications [2] [9]. However, rigorous clinical evaluation will be necessary to establish dosing regimens, safety profiles, and definitive efficacy in human cancers.

References

Comprehensive Application Notes and Protocols: Evaluation of Anacardic Acid as an Antichagasic Agent Against Trypanosoma cruzi

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge with approximately 6-7 million people infected worldwide and millions at risk, primarily in Latin America but increasingly in non-endemic regions due to global migration patterns. The current therapeutic arsenal is limited to two nitroheterocyclic drugs: nifurtimox and benznidazole. These treatments face substantial limitations including variable efficacy (particularly in the chronic phase of the disease), severe adverse effects, and emerging drug resistance, creating an urgent need for new therapeutic agents [1]. In this context, natural products have emerged as promising sources of novel antiparasitic compounds, with anacardic acids from cashew nut shell liquid (CNSL) demonstrating particularly significant potential as antichagasic agents.

Anacardic acids are phenolic lipids predominantly found in Anacardium occidentale (cashew nut) and related species such as Schinus terebinthifolius. These compounds feature a salicylic acid moiety substituted at the C6 position with an aliphatic side chain of varying lengths and degrees of unsaturation (typically C15:0, C15:1, C15:2, or C15:3 in cashew-derived analogs, or C17:0 and C17:2 in Schinus terebinthifolius) [1] [2]. The structural diversity of anacardic acids contributes to their multifaceted bioactivity against T. cruzi through interactions with multiple molecular targets, positioning them as promising lead compounds for the development of novel antichagasic agents. This document provides comprehensive application notes and standardized protocols for evaluating the anti-T. cruzi activity and mechanisms of action of anacardic acids.

Chemical Properties and Sourcing of Anacardic Acids

Structural Characteristics and Natural Sources

Anacardic acids are 6-alkylsalicylic acid derivatives characterized by:

  • A hydrophilic head composed of a salicylic acid moiety with a phenolic hydroxyl group at C1 and a carboxylic acid group at C2
  • A lipophilic tail consisting of a saturated or unsaturated aliphatic chain (typically 15 or 17 carbons) at the C6 position
  • Variable unsaturation patterns in the side chain significantly influencing bioactivity and mechanism of action

These compounds can be isolated from natural sources or obtained through synthetic modification. Natural CNSL contains approximately 60-70% anacardic acids alongside cardols and cardanols, while technical CNSL (obtained by roasting cashew nuts) contains predominantly cardanols due to decarboxylation during processing [1] [3].

Extraction and Isolation Protocols
2.2.1 Large-Scale Extraction from Cashew Nut Shells
  • Raw Material Preparation: Begin with dried, powdered cashew nut shells (≈100 g). For natural CNSL rich in anacardic acids, use cold-pressing extraction or low-temperature solvent extraction to prevent decarboxylation.
  • Sequential Extraction: Perform exhaustive extraction first with hexane (to remove fatty acids and non-polar components), followed by dichloromethane (to extract phenolic lipids), and finally methanol (to extract polar compounds).
  • Crude Extract Analysis: Analyze dichloromethane extract by analytical HPLC-PDA (C18 column, methanol:water 90:10 acidified with 1% acetic acid, UV detection at 254-280 nm) to confirm presence of anacardic acids, cardols, and cardanols.
2.2.2 Preparative HPLC Purification
  • Column: C18 reversed-phase column (100 × 19 mm, 5 µm)
  • Mobile Phase: Isocratic methanol:water (90:10), both acidified with 1% acetic acid
  • Flow Rate: 10 mL/min
  • Injection Volume: 1 mL of concentrated extract (100 mg/mL in methanol)
  • Detection: UV at 280 nm
  • Collection: Collect peaks corresponding to anacardic acid monoene (AAn1, ≈15-18 min), diene (AAn2, ≈18-22 min), and triene (AAn3, ≈22-25 min) separately
  • Post-Processing: Evaporate fractions under reduced pressure and lyophilize to obtain pure compounds
  • Quality Control: Verify purity (>95%) by analytical HPLC and structural confirmation by NMR and high-resolution mass spectrometry (HRESIMS) [1] [3]

Anti-Parasitic Activity Assessment

Quantitative Anti-Trypanosomal Activity of Anacardic Acids

Table 1: Anti-T. cruzi Activity of this compound Derivatives

Compound Chemical Class Anti-Trypomastigote EC₅₀ (μM) Anti-Amastigote EC₅₀ (μM) Cytotoxicity CC₅₀ (μM, Mammalian Cells) Selectivity Index (SI)
Cardol (2) Cardol diene 12.25 14.70 53.70 4
Cardol (1) Cardol triene 23.36 11.75 47.17 4
C17:2 AnAc (1) This compound diene (C17) 8.30 N/D >200 >24
C17:0 AnAc (1a) This compound saturated (C17) 9.00 N/D >200 >22
Benznidazole Reference drug 12.20-23.70 ~10 >200 >16

Abbreviations: N/D = Not determined; Anti-Trypomastigote EC₅₀ = Concentration causing 50% lethality in trypomastigote forms; Anti-Amastigote EC₅₀ = Concentration causing 50% reduction in amastigote infection; CC₅₀ = Concentration causing 50% cytotoxicity in mammalian cells; Selectivity Index (SI) = CC₅₀/EC₅₀ [1] [2]

Protocol for In Vitro Anti-Trypanosomal Evaluation
3.2.1 Trypomastigote Viability Assay
  • Parasite Strain: Maintain T. cruzi (Y strain or other relevant strains) in Vero or LLCMK2 cells with RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C with 5% CO₂.
  • Trypomastigote Harvesting: Collect trypomastigotes from culture supernatants of infected cells by centrifugation (1,500 × g for 10 min) and resuspend in fresh medium.
  • Compound Treatment: Serially dilute anacardic acids in DMSO (final concentration ≤0.5%) and add to parasites (1×10⁶ parasites/mL) in 96-well plates. Include benznidazole as positive control and DMSO-only as negative control.
  • Incubation: Incubate at 37°C for 24h (for trypomastigotes) or 72-96h (for epimastigotes).
  • Viability Assessment: Quantify viability using resazurin reduction (0.125 mM resazurin, 4h incubation, fluorescence measurement at Ex560/Em590) or MTT tetrazolium reduction (0.5 mg/mL, 4h incubation, absorbance at 570 nm).
  • EC₅₀ Calculation: Determine compound concentration that reduces parasite viability by 50% compared to untreated controls using non-linear regression analysis of dose-response curves (GraphPad Prism or similar software) [1] [2].
3.2.2 Intracellular Amastigote Replication Assay
  • Host Cell Infection: Seed Vero or LLC-MK2 cells (5×10⁴ cells/well) in 24-well plates with glass coverslips and culture overnight. Infect cells with trypomastigotes (10:1 parasite:cell ratio) for 24h.
  • Removal of Extracellular Parasites: Wash cells 3× with PBS to remove non-internalized parasites.
  • Compound Treatment: Add fresh medium containing serial dilutions of anacardic acids and incubate for 96h.
  • Fixation and Staining: Wash cells with PBS, fix with methanol (10 min, -20°C), and stain with Giemsa (10% in PBS, 20 min).
  • Quantification: Count amastigote nests in at least 200 host cells per coverslip using light microscopy (400× magnification).
  • EC₅₀ Calculation: Determine compound concentration that reduces amastigote infection by 50% compared to infected untreated controls [1].

Mechanism of Action Studies

Multi-Target Mechanisms of Anacardic Acids Against T. cruzi

Anacardic acids exhibit a multi-target mechanism against T. cruzi, affecting several essential parasite pathways and structures. The degree of side chain unsaturation significantly influences the specific mechanism of action, with saturated and unsaturated derivatives displaying different primary targets [2] [4].

G cluster_Unsaturated Unsaturated Side Chain (C15:2, C15:3, C17:2) cluster_Saturated Saturated Side Chain (C15:0, C17:0) AnacardicAcid This compound (C15/C17 side chain) PlasmaMembrane Plasma Membrane Permeabilization AnacardicAcid->PlasmaMembrane Primary Target Sir2Inhibition Sirtuin Inhibition (TcSir2rp1/TcSir2rp3) AnacardicAcid->Sir2Inhibition IC₅₀ = 31.4μM HATInhibition Histone Acetyltransferase Inhibition AnacardicAcid->HATInhibition Mitochondria Mitochondrial Dysfunction (ΔΨm Depolarization) AnacardicAcid->Mitochondria Primary Target GAPDHInhibition GAPDH Inhibition (Glycolysis disruption) AnacardicAcid->GAPDHInhibition IC₅₀ = 28-55μM PlasmaPotential Plasma Membrane Potential (ΔΨp) Disruption AnacardicAcid->PlasmaPotential Bioeffects Bioeffects: • Parasite Death • Cell Cycle Arrest • Reduced Infectivity • Ultrastructural Damage PlasmaMembrane->Bioeffects Sir2Inhibition->Bioeffects HATInhibition->Bioeffects Mitochondria->Bioeffects GAPDHInhibition->Bioeffects PlasmaPotential->Bioeffects

Figure 1: Signaling Pathways and Mechanisms of Action of Anacardic Acids in T. cruzi

Quantitative Molecular Target Inhibition

Table 2: Enzyme Inhibition Profile of Anacardic Acids Against T. cruzi Targets

Molecular Target Biological Function in T. cruzi Inhibitor Compound IC₅₀/EC₅₀ (μM) Inhibition Type
TcSir2rp1 NAD⁺-dependent cytoplasmic deacetylase; epigenetic regulation This compound (5,6) ~31.4 Competitive with NAD⁺
TcSir2rp3 NAD⁺-dependent mitochondrial deacetylase; metabolic regulation This compound (5,6) ~30.5 Competitive with NAD⁺
GAPDH Glycolytic enzyme; essential for ATP production in amastigotes 6-n-pentadecylsalicylic acid (1) 28.0 Non-competitive
GAPDH Glycolytic enzyme; essential for ATP production in amastigotes 6-n-dodecylsalicylic acid (10e) 55.0 Non-competitive
Histone Acetyltransferase Chromatin remodeling; gene expression regulation Curcumin (reference) 0.03-25.0* Active site competition

Varies by specific HAT enzyme [1] [5] [6]

Protocol for Mechanism of Action Evaluation
4.3.1 Plasma Membrane Integrity and Permeability Assay
  • Parasite Preparation: Harvest log-phase trypomastigotes (1×10⁷ cells/mL) in PBS-glucose (1% w/v).
  • SYTOX Green Staining: Add SYTOX Green nucleic acid stain (final concentration 1 μM) to parasite suspension and incubate in dark for 10 min at room temperature.
  • Baseline Measurement: Acquire baseline fluorescence using flow cytometer (FL1 channel, Ex504/Em523) or fluorescence plate reader.
  • Compound Addition: Add anacardic acids (C17:2 for membrane permeabilization; C17:0 for membrane potential assessment) at EC₅₀-EC₈₀ concentrations.
  • Kinetic Monitoring: Monitor fluorescence increase every 5 min for 60 min.
  • Data Analysis: Calculate percentage of SYTOX Green-positive cells compared to positive control (0.1% Triton X-100, 100% permeabilization) [2] [4].
4.3.2 Mitochondrial Membrane Potential (ΔΨm) Assessment
  • Parasite Staining: Load trypomastigotes (1×10⁷ cells/mL) with 100 nM tetramethylrhodamine methyl ester (TMRM) or 2 μM JC-1 in PBS-glucose for 20 min at 35°C in dark.
  • Baseline Measurement: Acquire baseline fluorescence by flow cytometry (TMRM: FL2 channel; JC-1: FL1/FL2 ratio).
  • Compound Treatment: Add anacardic acids (EC₅₀-EC₈₀) and monitor fluorescence for 2h.
  • Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP) Control: Include CCCP (50 μM) as positive control for mitochondrial depolarization.
  • Data Analysis: Calculate percentage decrease in TMRM fluorescence or JC-1 red/green ratio compared to untreated control [2] [4].

Enzymatic Inhibition Studies

Protocol for Recombinant Sirtuin Inhibition Assay
5.1.1 Protein Expression and Purification
  • Gene Cloning: Amplify TcSir2rp1 and TcSir2rp3 genes from T. cruzi Y strain genome and clone into pET-28a expression vector.
  • Recombinant Expression: Transform plasmids into E. coli BL21(DE3) and induce protein expression with 0.5 mM IPTG at 20°C for 16h.
  • Protein Purification: Purify recombinant proteins using nickel-affinity chromatography (HisTrap HP column) with imidazole gradient elution (20-500 mM).
  • Quality Control: Verify protein purity (>90%) by SDS-PAGE and determine concentration by Bradford assay [1].
5.1.2 Fluorometric Deacetylase Activity Assay
  • Reaction Mixture: Combine in black 96-well plates:
    • 50 mM Tris-HCl buffer (pH 8.0)
    • 150 mM NaCl
    • 1 mM DTT
    • 1 μM recombinant TcSir2rp1 or TcSir2rp3
    • 250 μM acetylated peptide substrate (e.g., Ac-Gly-Ala-Lys(Ac)-AMC)
    • 500 μM NAD⁺
    • Test compounds (0.1-100 μM) or vehicle control (DMSO ≤1%)
  • Enzymatic Reaction: Initiate reaction by NAD⁺ addition and incubate at 37°C for 30-60 min.
  • Trypsin Development: Add trypsin (10 μg/mL final) and incubate additional 15 min to cleave deacetylated substrates.
  • Fluorescence Measurement: Read fluorescence (Ex360/Em460 for AMC) and calculate fluorescence increase relative to blank (no enzyme).
  • IC₅₀ Determination: Determine compound concentration that inhibits 50% of deacetylase activity using non-linear regression of inhibition curves [1].
Protocol for GAPDH Inhibition Assay
  • Enzyme Preparation: Recombinantly express and purify T. cruzi GAPDH or use commercial preparation.
  • Reaction Conditions: Combine in 96-well plate:
    • 50 mM Tris-HCl (pH 8.5)
    • 10 mM sodium arsenate
    • 1 mM NAD⁺
    • 2.5 mM glyceraldehyde-3-phosphate
    • 0.1-0.5 μg GAPDH
    • Test compounds (1-200 μM) or vehicle control
  • Kinetic Measurement: Monitor NAD⁺ reduction to NADH by continuous absorbance measurement at 340 nm for 10 min at 25°C.
  • Initial Rate Calculation: Determine initial velocity from linear portion of absorbance increase (ε₃₄₀ = 6220 M⁻¹cm⁻¹).
  • IC₅₀ Determination: Calculate percentage inhibition at each compound concentration and determine IC₅₀ by non-linear regression.
  • Mechanism Studies: For inhibition mechanism, vary substrate (GAP) and cofactor (NAD⁺) concentrations in presence of fixed inhibitor concentrations and analyze data using Lineweaver-Burk plots [5].

Research Implications and Future Directions

The comprehensive data presented in these application notes establishes anacardic acids as promising multitarget antichagasic agents with several advantages over current therapeutics. Their favorable selectivity profile (SI > 4-24), particularly for C17 derivatives with CC₅₀ > 200 μM against mammalian cells, suggests potential for developing safer alternatives to current treatments [2]. The differential mechanism of action based on side chain unsaturation provides opportunities for rational drug design targeting specific parasite vulnerabilities.

Future research should focus on:

  • Structure-Activity Relationship Studies: Systematic modification of alkyl chain length, degree of unsaturation, and salicylic acid substitutions to optimize potency and selectivity
  • In Vivo Efficacy Evaluation: Assessment of pharmacokinetic properties and therapeutic efficacy in animal models of acute and chronic Chagas disease
  • Combination Therapy Approaches: Exploration of synergistic effects with benznidazole or nifurtimox to enhance efficacy and overcome resistance
  • Nanoformulation Strategies: Development of lipid-based or polymeric nanocarriers to improve solubility, stability, and targeted delivery of anacardic acids [7]

The structural simplicity of anacardic acids coupled with their multitarget mechanism reduces the likelihood of rapid resistance development, making them particularly valuable lead compounds for the urgently needed next-generation antichagasic agents.

References

Application Notes and Protocols: Anacardic Acid-Mediated Pest Resistance in Geranium

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Anacardic acids (2-hydroxy-6-alkylbenzoic acids) are specialized phenolic lipids that confer effective natural pest resistance in garden geranium (Pelargonium × hortorum) through a sophisticated dual-mechanism defense system [1] [2]. These compounds are synthesized and secreted from tall glandular trichomes that cover most aerial surfaces of the plant, where they provide protection against small pests including spider mites, aphids, and whiteflies [3] [2]. The resistance efficacy depends critically on the specific chemical composition of anacardic acids, particularly the presence of ω5 unsaturated analogs (22:1ω5 and 24:1ω5 AnAc) that determine both physical properties and toxicity to pests [3] [2]. This protocol details the experimental approaches for studying anacardic acid biosynthesis, function, and application in plant defense mechanisms.

Biochemical Basis of Pest Resistance

Dual Mechanism of Action

Anacardic acids provide pest protection through two complementary mechanisms:

  • Physical entrapment: The viscous trichome exudate creates a "sticky trap" that immobilizes small pests [2]. In resistant geranium lines, approximately 39% of spider mites become immobilized in the secretion [2].
  • Chemical toxicity: Anacardic acids exhibit direct toxicity to pests, resulting in significantly higher mortality rates (94% in resistant lines vs. 24% in susceptible lines) that exceed what can be attributed to physical entrapment alone [2].
Structure-Activity Relationship

The pest resistance efficacy strongly correlates with this compound composition, particularly the degree of unsaturation in the alkyl side chain [2]:

Table 1: Compositional Differences in Anacardic Acids Between Pest-Resistant and Susceptible Geranium Lines

Geranium Type Major Anacardic Acids Physical State Pest Mortality Immobilization
Pest-Resistant 22:1ω5 AnAc (40%), 24:1ω5 AnAc (60%) Fluid secretion 94% (spider mites) 39% (spider mites)
Pest-Susceptible 22:0 AnAc, 24:0 AnAc (saturated) Solid, flaky material 24% (spider mites) 0% (spider mites)

The ω5 unsaturated anacardic acids (22:1ω5 and 24:1ω5) maintain fluidity under typical growing conditions, enabling effective contact and application to pests, while saturated anacardic acids form solid secretions with reduced pest contact [2].

Biosynthetic Pathways

Pathway Architecture

This compound biosynthesis integrates primary fatty acid metabolism with polyketide synthesis through the action of type III polyketide synthases (PKS) [1] [2]. The pathway involves two principal routes:

  • Direct elongation of fatty acid precursors
  • β-oxidation with reincorporation of [14C]acetate, particularly prevalent in pest-resistant plants [3]

The biosynthetic process begins with specific fatty acid precursors: 16:1Δ11 for 22:1ω5 AnAc and 18:1Δ13 for 24:1ω5 AnAc [1]. These fatty acids are incorporated into the polyketide backbone through a type III PKS that utilizes a fatty acyl-CoA starter unit and extends the chain with malonyl-CoA derivatives [1] [2].

Biosynthetic Pathway Diagram

BiosyntheticPathway Primary Primary Lipid Metabolism FA_precursors Fatty Acid Precursors 16:1Δ11, 18:1Δ13 Primary->FA_precursors PKS Type III Polyketide Synthase (PKS) FA_precursors->PKS Fatty acyl-CoA Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Extension units AnAc_products Anacardic Acids 22:1ω5 AnAc, 24:1ω5 AnAc PKS->AnAc_products Resistance Pest Resistance Phenotype AnAc_products->Resistance Composition Determines AA_branched Branched-Chain AnAc Valine_Isoleucine Valine, Isoleucine Valine_Isoleucine->AA_branched Amino Acid Incorporation

Diagram 1: this compound biosynthetic pathway in geranium glandular trichomes integrating primary fatty acid metabolism with polyketide synthesis.

Experimental Protocols

Protocol 1: this compound Extraction and Purification

Principle: Anacardic acids are extracted from glandular trichomes and purified using silica gel chromatography and HPLC [1].

Materials:

  • Geranium floral buds or pedicles (1-5 g fresh weight)
  • Chloroform (HPLC grade)
  • Diethyl ether (anhydrous)
  • Acetic acid (HPLC grade)
  • Hexane
  • Methanol
  • Silica gel column (60-200 mesh)
  • HPLC system with C18 column (25 cm × 4.6 mm, 5 μm)

Procedure:

  • Extraction: Homogenize plant tissue in minimal volume of chloroform (approximately 10 mL/g tissue) using a glass homogenizer [1].
  • Concentration: Evaporate chloroform extract using a rotary evaporator at 30°C [1].
  • Primary Purification: Apply concentrated extract to silica gel column and elute with 5-solvent system [1]:
    • Fraction I: Hexane (100%)
    • Fraction II: 1% diethyl ether/1% acetic acid in hexane
    • Fraction III: 10% diethyl ether/1% acetic acid in hexane
    • Fraction IV: 50% diethyl ether/1% acetic acid in hexane
    • Fraction V: 25% methanol in diethyl ether
  • Fraction Monitoring: Identify this compound-containing fractions by TLC with detection under short-wave UV light [1].
  • HPLC Purification: Pool this compound fractions and further purify by HPLC using C18 column with acetonitrile/water/acetic acid (100:20:1, v/v/v) mobile phase at flow rate of 2.5 mL/min [1].
  • Fraction Collection: Collect this compound peaks and confirm identity by mass spectrometry.
Protocol 2: Biosynthetic Labeling Studies

Principle: Radiolabeled precursors are used to trace this compound biosynthesis and characterize metabolic pathways [3].

Materials:

  • [14C]methyl palmìtate, margarate, stearate, oleate, linoleate
  • [14C]valine, [14C]isoleucine, [14C]leucine
  • Geranium floral buds (resistant and susceptible lines)
  • Scintillation counter
  • HPLC system with radioactivity detector

Procedure:

  • Incubation: Incubate separate samples of floral buds (100 mg fresh weight) with individual 14C-labeled precursors (1 μCi each) in minimal volume of buffer for 7-10 days [3].
  • Extraction: Extract anacardic acids as described in Protocol 1.
  • Separation: Separate anacardic acids by improved HPLC technique capable of resolving 19 different this compound species [3].
  • Quantitation: Measure radioactivity in individual this compound peaks using inline radioactivity detector or by fraction collection and scintillation counting [3].
  • Pathway Analysis: Compare incorporation patterns between resistant and susceptible lines to identify differential biosynthetic capabilities.

Expected Results: Resistant lines efficiently incorporate 16:1Δ11 and 18:1Δ13 fatty acid precursors into corresponding ω5 unsaturated anacardic acids, while susceptible lines lack this capability [3] [1]. Amino acid precursors (valine, isoleucine) are incorporated into branched-chain anacardic acids [3].

Protocol 3: Bioassay for Pest Resistance

Principle: Purified anacardic acids are tested for effects on pest development and mortality using standardized bioassays [1].

Materials:

  • Colorado potato beetle (Liptinotarsa decemlineata) larvae or other target pests
  • Eggplant leaves
  • 30 mm diameter leaf disks
  • 3MM Whatman chromatography paper
  • 35 mm diameter Petri dishes
  • 50 mM CHES buffer (pH 9)
  • Purified this compound mixtures (22:1ω5 AnAc and 24:1ω5 AnAc, 40:60 ratio)
  • Analytical balance (0.1 mg sensitivity)

Procedure:

  • Experimental Setup: Place one leaf disk on dampened chromatography paper in each Petri dish [1].
  • Treatment Application: Apply 50 mM CHES buffer (pH 9) solutions containing anacardic acids at concentrations ranging from 0.1-2.5 mg/mL; use CHES buffer alone as control [1].
  • Larval Introduction: Introduce four newly emerged larvae to each Petri dish [1].
  • Maintenance: Replace leaf disks daily with freshly treated disks [1].
  • Data Collection:
    • Record larval weights daily as average weight per larva
    • Monitor mortality rates
    • Observe developmental progression
  • Data Analysis: Compare weight gain and mortality between treatments and controls.

Table 2: Expected Results from this compound Bioassay with Colorado Potato Beetle Larvae

This compound Treatment Concentration Expected Effect on Larval Weight Expected Mortality
Control (CHES buffer) - Normal weight gain Baseline (5-10%)
22:1ω5/24:1ω5 Mixture 1 mg/mL (1X) Reduced by day 7 Moderate increase
Purified 24:1ω5 AnAc 0.1-1.0 mg/mL No significant difference No significant increase
Purified 24:1ω5 AnAc 2.5 mg/mL (2.5X) Reduced by day 5 Significant increase

Molecular Biology Approaches

Protocol 4: Transcriptome Analysis for Gene Discovery

Principle: EST database construction enables identification of genes involved in this compound biosynthesis [4].

Materials:

  • Geranium glandular trichomes (isolated)
  • RNA extraction reagents (CTAB buffer)
  • cDNA library construction kit
  • High-throughput sequencing platform
  • Bioinformatics tools (BLAST, Trinity assembler)

Procedure:

  • Trichome Isolation: Isolate glandular trichomes from aerial plant tissues using established methods [4].
  • RNA Extraction: Extract total RNA using CTAB method with polyphenol and polysaccharide precipitation steps [5].
  • Library Construction: Construct cDNA library from polyA-enriched RNA [4].
  • Sequencing: Sequence up to 10,000 cDNA clones using high-throughput platform [4].
  • Database Assembly: Assemble sequences into contigs and perform functional annotation [4].
  • Candidate Gene Identification: Identify type III PKS and ketoacyl-CoA synthase sequences as primary targets [4].
  • Expression Analysis: Validate trichome-specific expression by qRT-PCR [4].

Applications in Crop Protection

The this compound pest resistance system offers promising applications for bioengineered crop protection [1] [4]. Once the key biosynthetic genes are fully characterized, they could be used to:

  • Engineer this compound production in crop plants to confer natural pest resistance
  • Develop environmentally sustainable alternatives to synthetic pesticides
  • Create novel pest management strategies through metabolic engineering

Current research focuses on identifying and characterizing the specific type III polyketide synthase responsible for the key condensation reaction in this compound biosynthesis [4].

Conclusion

The this compound-mediated pest resistance in geranium represents a sophisticated plant defense system involving both physical and chemical mechanisms. The experimental protocols outlined here provide comprehensive approaches for studying this compound biosynthesis, function, and potential applications. The compositional dependence of resistance on specific ω5 unsaturated anacardic acids highlights the importance of detailed biochemical characterization when considering this system for crop protection strategies. Future work should focus on complete elucidation of the biosynthetic pathway and successful transfer of this trait to economically important crop plants.

References

anacardic acid cytotoxicity reduction modifications

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Strategies for Reduced Cytotoxicity

The table below summarizes two effective formulation strategies identified in recent studies for reducing the non-specific cytotoxicity of AnAc.

Formulation Type Key Components Proposed Mechanism for Selective Cytotoxicity Experimental Evidence
Liposomal Encapsulation [1] Liposomal bilayer, Vitamin C gradient, Mitoxantrone (model drug) Vitamin C and AnAc protect normal cells; formulation increases drug toxicity selectively in cancer cells [1]. Cytotoxicity assays showed protection of normal human dermal fibroblasts and enhanced killing of human melanoma cells (A375, Hs294T) [1].
Polymeric Microcapsules [2] Sodium Hyaluronate (SH) shell, Licuri oil nanoemulsion core SH shell targets CD44 receptor, overexpressed on cancer cells; provides pH-dependent controlled release [2]. In vitro release showed controlled delivery at pH 7.4; cytotoxicity tests against HL-60 and HCT-116 cancer cells confirmed anti-tumor activity [2].

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the tables, which you can adapt for your research.

Protocol 1: Preparation of Liposomes via Vitamin C Gradient

This protocol is adapted from a study loading Mitoxantrone into AnAc-containing liposomes [1].

  • Lipid Film Formation: Combine hydrogenated soy phosphatidylcholine (HSPC), cholesterol, DSPE-PEG2000, and AnAc in chloroform at molar ratios (e.g., 0.55:0.35:0.05:0.05). Evaporate the solvent under a nitrogen stream to form a thin lipid film.
  • Freeze-Drying: Dissolve the lipid film in a cyclohexane/methanol mixture, freeze in liquid nitrogen, and lyophilize overnight.
  • Hydration & Vesicle Formation: Hydrate the freeze-dried lipid with 300 mM ammonium ascorbate solution (pH 4.0) at 65°C. Subject the mixture to ten freeze-thaw cycles (liquid nitrogen and 65°C water bath).
  • Extrusion: Extrude the multilamellar vesicle suspension ten times through 100 nm polycarbonate filters at 64°C to form large unilamellar vesicles (LUVs).
  • Gradient Creation & Drug Loading: Pass the LUVs through a Sephadex G-50 column equilibrated with phosphate-buffered saline (PBS, pH 7.4) to create a vitamin C gradient. Add the drug (e.g., Mitoxantrone hydrochloride) to the liposome suspension and incubate for 5 minutes at a controlled temperature (e.g., 56°C) for active loading.
Protocol 2: Preparation of Sodium Hyaluronate (SH) Microcapsules

This protocol describes the creation of spray-dried microcapsules for AnAc delivery [2].

  • Nanoemulsion Preparation: Dissolve AnAc in Licuri oil. Add this oil phase to an aqueous solution containing a surfactant (e.g., Tween 80) under magnetic stirring to form a coarse emulsion. Process this emulsion with an ultrasonic probe to obtain a nanoemulsion.
  • Encapsulation via Spray Drying: Mix the AnAc-loaded nanoemulsion with an aqueous solution of Sodium Hyaluronate (SH). Spray-dry the resulting mixture using a spray dryer under optimized parameters (e.g., inlet temperature 150°C, outlet temperature 85°C, feed flow rate 0.6 mL/min) to produce dry, free-flowing microcapsules.
  • In-Vitro Release Test: Re-disperse the microcapsules in PBS at pH 7.4. Place the suspension in dialysis bags immersed in the release medium under sink conditions. Agitate the system and collect samples at predetermined intervals. Analyze the AnAc concentration in the samples using UV-Vis spectrophotometry or HPLC to characterize the release profile.

Troubleshooting Common Experimental Issues

  • Problem: Low Encapsulation Efficiency in Liposomes Solution: Ensure the integrity of the transmembrane gradient. Verify the pH and concentration of the internal ammonium ascorbate solution. Confirm that the external buffer exchange via size-exclusion chromatography is complete and that the lipid film is fully hydrated [1].

  • Problem: Rapid Drug Release from Microcapsules Solution: This may indicate poor encapsulation or microcapsule wall defects. Optimize the spray-drying parameters, particularly the inlet-outlet temperatures and the ratio of the polymer (SH) to the core material. Using a polymer with a higher molecular weight can also form a denser, less permeable wall [2].

Mechanism of Selective Cytotoxicity

The following diagram illustrates the key molecular mechanisms through which these formulations achieve selective cytotoxicity, based on the cited research.

G AnAc Anacardic Acid (AnAc) CancerCell Cancer Cell AnAc->CancerCell  High cytotoxicity NormalCell Normal Cell AnAc->NormalCell  Protected Formulation Delivery Formulation (Liposome/Microcapsule) Formulation->AnAc  Controlled Release Subgraph1 CD44 CD44 Receptor CD44->CancerCell  Overexpressed SH Sodium Hyaluronate (SH) Shell SH->CD44  Targeted Binding Liposome Liposome with Vitamin C Protect Protection of Normal Cells Liposome->Protect  Selective Activity

References

anacardic acid stability during extraction and processing

Author: Smolecule Technical Support Team. Date: February 2026

Key Factors Affecting Anacardic Acid Stability

The stability of this compound is primarily compromised by high temperatures and oxidative processes. The table below summarizes the main challenges and solutions supported by research.

Challenge Evidence & Effect Recommended Solution
Thermal Degradation Industrial cooking (200°C, 3 mins) reduces this compound content [1]. Minimize heat exposure; optimize time/temperature profiles [1].
Conventional Extraction Conventional multi-step chemical conversion yields lower purity vs. advanced methods [2]. Use Supercritical CO₂ (scCO₂) extraction [2].
Oxidation & Polymerization Electrochemical oxidation transforms this compound into other organic acids and polymers [3] [4]. Process under inert atmosphere (e.g., N₂); use radical scavengers.

Verified Experimental Protocols

Protocol 1: Stable Isolation via Supercritical CO₂ Extraction

This method from a 2008 study isolates high-purity this compound quantitatively [2].

  • Objective: To isolate high-purity this compound from natural cashew nut shell liquid (CNSL).
  • Materials: Crude natural CNSL, supercritical CO₂ extraction system, solid adsorbent (e.g., silica gel).
  • Method:
    • Sample Preparation: Mix 1 part CNSL with 2 parts solid adsorbent (e.g., 1g CNSL with 2g adsorbent) [2].
    • scCO₂ Extraction: Load 3g of the mixture into the extraction vessel.
    • Set Optimal Parameters:
      • Pressure: 300 bar
      • Temperature: 50°C
      • CO₂ Flow Rate: 5 g/min
    • Run Time: Conduct extraction for 150 minutes.
  • Verification: Analyze the isolate by HPLC, UV-vis, FT-IR, and 1H NMR. The this compound obtained via this method showed better quality than that from conventional chemical conversion [2].
Protocol 2: Monitoring Stability During Storage

A 2025 study on cashew nut oil stability provides a model for monitoring this compound over time [5].

  • Objective: To evaluate the oxidative stability of a matrix containing anacardic acids under different storage conditions.
  • Materials: Processed oil or extract, glass vials, controlled temperature incubators.
  • Method:
    • Storage Conditions: Store samples in transparent glass bottles at 30°C, 40°C, and 50°C to simulate shelf life and accelerated conditions [5].
    • Sampling Intervals: Analyze samples at 0, 15, 30, 45, and 60 days.
    • Key Stability Indicators:
      • Peroxide Value (PV): Track primary oxidation (limit: < 15 meq/kg) [5].
      • Acid Value (AV): Monitor hydrolysis of lipids (limit: < 4.0 mg KOH/g) [5].
      • This compound Content: Use UPLC-MS for precise quantification [5].
  • Outcome: Even at 50°C, PV and AV remained within Codex Alimentarius limits over 60 days, indicating good stability of the oil matrix [5].

This compound Immunomodulation Pathway

For researchers investigating the bioactivity of this compound in drug development, its proposed immunomodulatory mechanism involves neutrophil activation. The diagram below summarizes this signaling pathway.

G AA This compound S1PR4 S1PR4 Receptor AA->S1PR4 PI3K PI3K Activation S1PR4->PI3K Akt Akt Phosphorylation PI3K->Akt NADPH NADPH Oxidase Akt->NADPH ROS ROS Production NADPH->ROS NETs NET Formation ROS->NETs BacterialKilling Enhanced Bacterial Killing NETs->BacterialKilling

Pathway Key Points:

  • S1PR4 Binding: this compound acts as an agonist for the sphingosine-1-phosphate receptor 4 (S1PR4), a surface-expressed G protein-coupled receptor on neutrophils [6].
  • PI3K/Akt Pathway: S1PR4 activation triggers the PI3K signaling cascade, leading to phosphorylation of Akt [6].
  • Neutrophil Activation: This pathway stimulates the neutrophil oxidative burst (ROS production) via NADPH oxidase and induces the formation of Neutrophil Extracellular Traps (NETs), which are bactericidal [6].

Frequently Asked Questions

Q1: Can I use thermal processing at all if my product contains this compound? Yes, but with strict controls. While one study showed significant degradation at 200°C [1], another successfully roasted cashew nuts at 110°C for 15 minutes before stable oil was extracted [5]. The key is to use the lowest possible effective temperature and shortest time.

Q2: My this compound extract has changed color and viscosity. What happened? This is a strong indicator of oxidation and potential polymerization. Electrochemical studies show that oxidation transforms the dark-brown this compound solution into a lighter amber solution with polymeric precipitates [3] [4]. Ensure your process is conducted under an inert atmosphere and consider adding approved antioxidants.

Q3: Are there any pro-oxidant effects of this compound I should be aware of? Yes. In a food model, a high concentration (10.0 g kg⁻¹) of calcium anacardate exhibited a pro-oxidant effect in chicken meat [7]. This highlights the need for dosage optimization in your specific application, as more is not always better.

References

anacardic acid decarboxylation prevention methods

Author: Smolecule Technical Support Team. Date: February 2026

Understanding and Preventing Decarboxylation

Anacardic acid is the major phenolic component in fresh Cashew Nut Shell Liquid (CNSL). It is known to undergo thermal decarboxylation upon heating, losing a CO₂ molecule and transforming into cardanol [1] [2]. This reaction is a major industrial pathway for producing cardanol but is undesirable when seeking to preserve this compound.

The core strategy for prevention revolves around managing temperature and eliminating metal catalysts. The table below summarizes the key parameters to control:

Factor Risk Condition Prevention Method Rationale & Evidence
Temperature Heating > 140-145°C [2] Maintain temperatures below 140°C; optimal storage at room temperature or lower. The decarboxylation reaction is thermally driven. 145°C is identified as an optimal temperature for the reaction to proceed [2].
Metal Ions Presence of metal ions (e.g., from processing equipment or water) Add chelating agents (e.g., EDTA) to bind metal ions [3]. Metal ions can catalyze the decarboxylation reaction. A patent specifies that adding a chelating agent to "unheated CNSL" inhibits this reaction [3].
Solvent Choice Use of protic solvents Prefer aprotic solvents (e.g., acetone) for reactions involving strong bases [4]. Aprotic solvents lack acidic protons that could participate in unwanted side reactions under strong basic conditions, promoting stability [4].

The following workflow outlines a general experiment and stabilization process for this compound, integrating the key prevention measures:

Start Start: Raw CNSL Step1 Extraction & Purification (Use Aprotic Solvents) Start->Step1 Step2 Stabilization (Add Chelating Agent) Step1->Step2 Step3 Controlled Processing (Temperature < 140°C) Step2->Step3 Step4 Stable this compound (Product) Step3->Step4 Risk1 Risk: Metal Catalysis Risk1->Step2 Prevented by Risk2 Risk: Thermal Decarboxylation Risk2->Step3 Prevented by

Experimental Protocol for Stabilization

Based on the identified prevention methods, here is a suggested procedural framework for handling this compound while minimizing decarboxylation.

  • Starting Material Preparation:

    • Begin with unheated, natural CNSL, as industrial CNSL is often heat-treated and already contains cardanol [1] [3].
    • Dissolve raw CNSL in an aprotic solvent like acetone to facilitate initial handling and reactions [4].
  • Chelation Step:

    • Add a suitable chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to the CNSL solution. The specific concentration to use should be determined from specialized literature on metal chelation in phenolic compounds.
    • Mix thoroughly to ensure the chelating agent is fully dissolved and can complex with any free metal ions present [3].
  • Controlled Processing:

    • If any heating is necessary (e.g., for solvent removal), use controlled methods like reduced-pressure distillation (rotary evaporation). This allows for lower operating temperatures.
    • Continuously monitor the temperature of the solution to ensure it does not exceed the safe threshold of 140°C. It is advisable to stay significantly below this limit whenever possible [2].

Troubleshooting Guide

Observation Possible Cause Solution
Formation of oily layer/precipitate or change in viscosity. Onset of polymerization or decarboxylation. Immediately lower the temperature. Verify that a chelating agent was added and consider increasing its concentration.
Analytical results (e.g., FTIR, HPLC) show presence of cardanol. Initial CNSL was pre-heated or temperature control failed during processing. Source fresh, unheated CNSL. Re-run the process with stricter temperature control below the critical threshold.
Reaction mixture darkens significantly. Possible oxidation or thermal degradation. Ensure the process is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.

Analytical Verification

To confirm the success of your stabilization protocol, you can use the following analytical techniques to distinguish between this compound and its decarboxylated product, cardanol:

  • Fourier-Transform Infrared Spectroscopy (FTIR): This technique can track the disappearance of the carboxylic acid (O-H stretch around 2500-3500 cm⁻¹ and C=O stretch around 1648-1650 cm⁻¹) characteristic of this compound [5] [6]. The spectrum of cardanol, which lacks this group, will show significant differences in these regions.
  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for separating and quantifying chemical mixtures. It can clearly resolve and identify the peaks corresponding to this compound and cardanol, providing a direct measure of their relative abundances in your sample [5] [6].

References

optimizing anacardic acid HPLC separation parameters

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Method Selection Guide

The table below summarizes validated parameters from recent studies to help you select and optimize your HPLC method.

Parameter Reversed-Phase Method for Cashew Peduncles [1] [2] Reversed-Phase Method for Cashew Nut Shell Liquid (CNSL) [3] Normal-Phase Method for CNSL Isomers [4]
Column Type C18 reverse-phase (Shim-pack CLC–ODS (M), 150 × 4.6 mm, 5 µm) [1] Reversed-phase [3] Chiralpack IA Chiral column (250 x 4.6 mm, 5 µm) [4]
Mobile Phase Isocratic: Water & Acetonitrile (20:80), both with 1% acetic acid [1] Information not specified in source Isocratic: n-Hexane and IPA with 0.1% Trifluoroacetic Acid [4]
Flow Rate 1.5 mL/min [1] Information not specified in source 1.0 mL/min [4]
Analysis Time 30 min [1] Information not specified in source Information not specified in source
Detection (DAD) 280 nm [1] Information not specified in source 210 nm [4]
Injection Volume 20 µL [1] Information not specified in source Information not specified in source
Column Temp. 25 °C [1] Information not specified in source Information not specified in source
Key Application Quantifying AnAc in cashew peduncle clones (content range: 128-217 mg/100g) [1] Quantifying AnAc in cashew nut shell liquid [3] Separating AnAc isomers in cashew nut shell liquid [4]

Troubleshooting Common HPLC Problems

Here are solutions to common issues that can affect the quality of your anacardic acid separation:

Problem Possible Causes Recommended Solutions

| Peak Splitting/Tailing | - Column degradation or damage [5]

  • Mismatch between injection solvent and mobile phase [5] | - Check column performance with a test mixture; replace if necessary [5].
  • Ensure the injection solvent is as similar as possible to the mobile phase to avoid on-column precipitation [5]. | | Baseline Noise/Drift | - Contaminated or old mobile phase [5]
  • Air bubbles in the detector flow cell [5] | - Prepare fresh mobile phase daily using high-quality solvents [5].
  • Purge the system to remove air bubbles and ensure the flow cell is clean [5]. | | Pressure Fluctuations | - Clogged frits or tubing [5]
  • Air bubbles in the pump [5] | - Regularly replace or clean inline filters and column frits [5].
  • Degas all solvents thoroughly and prime the pump to remove air [5]. | | Retention Time Drift | - Column temperature instability [5]
  • Mobile phase composition or pH changes [5] | - Use a column heater to maintain a constant temperature [1].
  • Ensure mobile phase is prepared accurately and consistently. |

Detailed Experimental Protocols

Sample Extraction from Cashew Peduncles

This validated protocol ensures high recovery (>90%) of anacardic acids from cashew peduncles [1].

  • Sample Preparation: Slice fresh cashew peduncles and freeze-dry them for 96 hours to remove all water. Grind the dried material into a fine powder using an electric grinder [1].
  • Weighing: Precisely weigh 0.5 g of the freeze-dried powder [1].
  • Extraction: Add 9 mL of HPLC-grade methanol to the powder. Sonicate the mixture for 20 minutes at room temperature [1].
  • Centrifugation: Centrifuge the mixture for 10 minutes at 2950× g to separate the solid residue [1].
  • Filtration & Concentration: Filter the supernatant (e.g., through filter paper) and concentrate it using a vacuum distillation system [1].
  • Repetition: The study found that performing two sequential extractions recovered over 90% of the total anacardic acids. Analyze the supernatants from each extraction separately to confirm complete extraction [1].
Structural Confirmation by UPLC-QTOF-MS

To unequivocally identify the different this compound congeners (e.g., 15:3, 15:2, 15:1), you can use the following UPLC-QTOF-MS conditions [1]:

  • System: Acquity UPLC coupled to a quadrupole time-of-flight (QToF) mass spectrometer.
  • Column: Acquity BEH C18 (150 × 2.1 mm², 1.7 µm).
  • Mobile Phase: (A) 0.1% formic acid in water; (B) 0.1% formic acid in acetonitrile.
  • Gradient: Linear gradient from 5% to 95% B over 30 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • MS Detection: Negative ion mode, mass range 50-1180 Da. Identification is performed by comparing the high-resolution m/z values and MS/MS fragmentation patterns with literature data [1].

Workflow for Method Optimization

This diagram outlines the logical process for developing and troubleshooting your HPLC method.

Start Start: Define Separation Goal Step1 1. Select Method Type Start->Step1 Step2 2. Set Initial Parameters Step1->Step2 Based on target analytes & matrix Step3 3. Run Sample & Evaluate Step2->Step3 Step4 4. Troubleshoot Issues Step3->Step4 If problems occur Step5 5. Validate Method Step3->Step5 If performance is acceptable Step4->Step2 Adjust parameters End Optimized Method Ready Step5->End

Key Factors for Your Experiment

  • Structural Considerations: Anacardic acids are a mixture of congeners with a salicylic acid head and a C15 side chain that varies in unsaturation (0 to 3 double bonds, noted as 15:0 to 15:3) [6]. This structural difference is the basis for their separation. Note that the degree of unsaturation can also impact the compound's biological activity [6].
  • Solvent and Standard Quality: Always use HPLC-grade solvents for both mobile phase preparation and sample extraction. If using an external standard, ensure its purity is high (e.g., ≥95%) and handle it according to the manufacturer's instructions, often requiring storage at 2-8°C and protection from light [7].
  • System Suitability: Before running your actual samples, always perform a system suitability test with a standard to confirm that the HPLC system is performing adequately in terms of pressure, baseline stability, and peak shape.

References

anacardic acid derivative synthesis for improved efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis & Efficacy Troubleshooting Guide

Q1: What are the key challenges in synthesizing Anacardic Acid derivatives, and how can they be overcome?

A major challenge in working with natural this compound (AA) is its poor physicochemical and pharmacokinetic properties, which hinder clinical translation [1] [2]. Furthermore, the natural compound is a mixture of analogues with varying alkyl chain unsaturation, making it difficult to obtain pure, consistent materials for study [3].

  • Troubleshooting Guide:
    • Problem: Poor Aqueous Solubility and Metabolic Stability.
      • Solution: Employ structural modifications on the phenolic head group and alkyl side chain. Modifying the alkyl chain length and introducing functional groups like hydroxyl (-OH) or carboxylic acid (-COOH) can significantly improve drug-like properties [2]. For instance, derivatives AA97 and AA98 showed improved solubility descriptors (Ali log S of -3.69 and -3.54, respectively) compared to other analogues [2].
    • Problem: Low Yield and Poor Regiocontrol in Traditional Synthesis.
      • Solution: Implement a Heck-based coupling approach. This method circumvents issues with inefficient protection/deprotection steps and offers better regiocontrol, providing access to a wider range of both natural and unnatural AA analogues [4].
    • Problem: Difficulty in Ortho-Metalation for Salicylic Acid Variants.
      • Solution: Use a directed ortho-metalation strategy with a tertiary amide as a strong ortho-directing group. A key finding is that cleaving the tertiary amide before the final Wittig reaction step is beneficial for yield [5].

Q2: How does the chemical structure of AA derivatives influence their antibacterial efficacy?

The antibacterial activity of AA derivatives is highly dependent on the structure of the alkyl side chain. Research indicates that the length and degree of unsaturation of this chain are critical for activity [3].

The table below summarizes the Minimum Inhibitory Concentration (MIC) of natural Anacardic Acids with different side chains against various bacteria, illustrating the structure-activity relationship.

Bacterial Strain This compound (Side Chain) MIC (µg/mL) Reference Drug (MIC µg/mL)
S. mutans (ATCC 25175) Saturated (C15:0, 1a) >800 [3] Vancomycin (1) [3]
Monoene (C15:1, 1b) 6.25 [3]
Diene (C15:2, 1c) 3.13 [3]
Triene (C15:3, 1d) 1.56 [3]
S. aureus (ATCC 12598) Saturated (C15:0, 1a) >800 [3] Methicillin (1.56) [3]
Monoene (C15:1, 1b) 100 [3]
Diene (C15:2, 1c) 25 [3]
Triene (C15:3, 1d) 6.25 [3]
P. acnes (ATCC 11827) All tested analogues (1a-1d) 0.78 [3] Amoxicillin (0.117) [3]
  • Key Findings:
    • Against S. mutans and S. aureus, activity increases dramatically with the degree of unsaturation in the side chain. The triene analogue (1d) is hundreds of times more effective than the saturated version (1a) [3].
    • Against P. acnes, all analogues show potent and equal activity, suggesting the saturated chain is sufficient for enhancing activity against this bacterium [3].
    • Side Chain Length: Extending the alkyl chain beyond an optimal length (e.g., to C24) leads to a complete loss of antimicrobial activity [3].

Q3: What formulation strategies can enhance the bioavailability and efficacy of AA derivatives?

A promising strategy to overcome the poor pharmacokinetics of AA is nano-encapsulation. This approach improves stability, enables controlled release, and can enhance targeting to infection sites [1] [6].

  • Experimental Protocol: Preparation and Evaluation of Zein Nanoparticles loaded with AA.
    • Objective: To create a nanoformulation that improves AA's antibiofilm activity.
    • Materials: this compound, zein (a corn protein), solvent (e.g., aqueous ethanol), stirring apparatus, dialysis membrane or spray dryer.
    • Method:
      • Dissolve zein in an aqueous ethanol solution.
      • Add AA to the zein solution under constant stirring.
      • The solution is then subjected to a desolvation method or spray-drying to form nanoparticles.
      • Purify the nanoparticles by centrifugation and re-dispersion in buffer.
    • Evaluation:
      • Characterization: Determine particle size and zeta potential using dynamic light scattering.
      • Bioactivity Assay: Test the formulated nanoparticles for antibiofilm activity against E. faecalis, S. aureus, and P. aeruginosa using a crystal violet assay or similar method to quantify biofilm biomass. Studies show zein nanoparticles with AA exhibit strong antibiofilm effects [1].

Another advanced nanoformulation is DNase-chitosan-coated solid lipid nanoparticles (Ana-SLNs-CH-DNase). The DNase enzyme helps degrade extracellular DNA in the biofilm matrix, allowing the nanoparticles to penetrate and disrupt mature S. aureus biofilms more effectively [1].

Experimental Workflow & Mechanism of Action

For a typical project aiming to develop an efficacious AA-based therapeutic, the following integrated workflow is recommended. It combines synthesis, formulation, and mechanistic studies.

Start Start: Project Goal Definition Synth Synthesis & Modification Start->Synth Form Nanoformulation Synth->Form Mech Mechanism of Action Study Form->Mech Eval Efficacy & PK/PD Evaluation Mech->Eval End Lead Candidate Eval->End

The antibacterial and antibiofilm efficacy of AA derivatives is attributed to a multi-targeted mechanism of action, which can be visualized as follows.

cluster_actions Mechanisms of Action cluster_outcomes Therapeutic Outcomes AA This compound Derivative Mem Disrupts Bacterial Cell Membrane AA->Mem Metab Inhibits Metabolism (Respiration, NADH Oxidase) AA->Metab QS Inhibits Quorum Sensing & Biofilm Formation AA->QS Enzyme Inhibits Key Enzymes (e.g., Tyrosinase) AA->Enzyme Death Bacterial Cell Death Mem->Death Metab->Death Disrupt Disruption of Mature Biofilms QS->Disrupt Enzyme->Death Impairs Molting

References

anacardic acid blood-brain barrier permeability prediction

Author: Smolecule Technical Support Team. Date: February 2026

Anacardic Acid BBB Permeability: Data & Evidence

The following table consolidates the quantitative and experimental evidence regarding the BBB permeability of anacardic acids.

Aspect Key Findings Model/Method Used Citation
Computational Prediction 14 out of 17 screened AA derivatives were predicted to be BBB permeable. BOILED-Egg model (in silico prediction) [1]
In Vivo Confirmation AA treatment reduced TBI-mediated blood-brain barrier destruction and improved neurological function. Feeney free-fall impact TBI mouse model [2]
Key Physicochemical Properties MW: 262.34-426.59; MlogP: 2.23-4.40; HBD: 0-5; TPSA: 34.15-118.22 Ų Analysis of derivatives AA11-AA98 [1]

Methodologies for BBB Permeability Assessment

Here are detailed protocols for the key computational and experimental methods cited in the research.

In Silico Prediction Using the BOILED-Egg Model

This model provides a quick, graphical prediction of gastrointestinal absorption (GI) and BBB permeability based on a molecule's polarity.

  • Principle: The model plots molecules in a coordinate system defined by their WLOGP (lipophilicity) and TPSA (Topological Polar Surface Area). The "yolk" predicts high probability of BBB penetration, and the "white" predicts high probability of GI absorption [1].
  • Workflow:
    • Input Preparation: Obtain or draw the 2D chemical structure of the this compound derivative of interest.
    • Descriptor Calculation: Use chemical software (e.g., SwissADME, which hosts the BOILED-Egg model) to calculate the molecule's WLOGP and TPSA values.
    • Plotting & Interpretation: Input the descriptors into the model. A data point located within the "yolk" indicates a high probability that the molecule is BBB permeable.
In Vivo Validation in a Traumatic Brain Injury (TBI) Model

This method provides direct experimental evidence of a compound's ability to cross the BBB and exert a neuroprotective effect [2].

  • Animal Model: Typically, adult C57BL/6 mice.
  • TBI Induction: The Feeney's weight-drop device is used. A defined weight is dropped from a specific height onto the exposed dura of the animal's brain, creating a controlled cortical impact.
  • Drug Administration: AA is dissolved in a vehicle (e.g., saline with a small amount of solvent like DMSO) and administered via intraperitoneal (IP) injection at a specific dosage (e.g., 10 mg/kg) after TBI induction.
  • BBB Integrity Assessment:
    • Evans Blue Extravasation: Evans Blue dye, which binds to serum albumin, is injected intravenously. If the BBB is disrupted, the dye-albumin complex leaks into the brain tissue.
    • Tissue Analysis: After perfusion, the brain is harvested. The extent of BBB disruption is quantified by measuring the extravasated Evans Blue dye in brain homogenates using a spectrophotometer or by visually inspecting the tissue.
  • Functional Outcome Measures:
    • Modified Neurological Severity Score (mNSS): A composite score assessing motor, sensory, reflex, and balance function. A lower score indicates better neurological function.
    • Morris Water Maze: A test for spatial learning and memory.
    • Novel Object Recognition (NOR): A test for recognition memory.

The logical flow from computational screening to experimental validation can be visualized as follows:

workflow Start This compound Derivative InSilico In Silico BOILED-Egg Model Start->InSilico  Calculate WLOGP & TPSA InVivo In Vivo TBI Model InSilico->InVivo  Promising Candidates Result Confirmed BBB Permeability InVivo->Result  Assess Neuroprotection & BBB Integrity

AI/ML Prediction Models for BBB Permeability

For early-stage, high-throughput screening, you can leverage existing AI/ML models. The table below summarizes the main approaches.

Model Category Description Example Algorithms Key Features
Traditional ML Uses pre-calculated physicochemical descriptors. Often achieves high accuracy and is a strong baseline. RF, SVM, XGBoost, LightGBM Uses descriptors like logP, MW, TPSA, and molecular fingerprints [3] [4] [5].
Deep Learning (Graph-based) Learns directly from molecular structures represented as graphs, capturing complex patterns. GNN, Graph Convolutional Networks (GCN) Requires less feature engineering; performance improves with large datasets and pre-training [4] [6].
Encoder-based & Hybrid Uses textual SMILES strings or combines multiple model types (classical-quantum). RNN, BERT, SEQSVM SMILES-based models can underperform; hybrid models show promise for complex datasets [4] [5].

Frequently Asked Questions (FAQs)

Q1: Are all this compound derivatives equally likely to cross the BBB? No. Permeability depends on the specific structure of the derivative. Computational studies show that modifications to the alkyl chain and functional groups significantly alter key properties like lipophilicity (logP) and polar surface area, which in turn affect BBB penetration potential [1].

Q2: I only have the chemical structure of a new AA derivative. What is the fastest way to predict its BBB permeability? Use a freely available web server like SwissADME, which implements the BOILED-Egg model. Simply input the SMILES string or draw the molecule, and it will provide a visual prediction for BBB permeability [1].

Q3: The in silico model predicts my compound can cross the BBB. What is the next step? A computational prediction is a valuable starting point but requires experimental validation. You should progress to in vitro models (e.g., Transwell assays with brain endothelial cells) and ultimately in vivo models (like the TBI model described) to confirm the result [4] [2].

Q4: Which machine learning model is best for predicting BBB permeability? There is no single "best" model, as performance can depend on the dataset. However, tree-based ensemble methods like Random Forest (RF) and LightGBM have consistently shown high performance in benchmark studies and are a robust choice [3] [4].

References

anacardic acid solvent systems for efficient extraction

Author: Smolecule Technical Support Team. Date: February 2026

AnAc Extraction & Quantification Methods

Source Material Extraction Method Solvent System Key Parameters & Conditions Quantification & Analysis Key Outcomes / Notes
Cashew Nut Shells [1] Soxhlet Extraction Not specified (lipidomics focus) CNS pre-treated by roasting (hot oil bath, 1.5 min) or steaming (high-pressure steam, 30 min) [1] UPLC-MS/MS for lipidomic profiling [1] Pre-treatment significantly affects the final lipid profile [1].
Cashew Nut Shells [2] Solvent Extraction Methanol Shell powder extracted, centrifuged, supernatant evaporated [2] GC-MS after derivatization with MSTFA/Pyridine [2] Developed for simultaneous detection of AnAc and other phenolic lipids [2].

| Cashew Peduncles [3] | Ultrasound-Assisted Extraction (UAE) | Methanol | • Solid-to-solvent ratio: 0.5 g powder in 9 mL methanol • Time: 20 min per extraction • Equipment: Ultrasonic Cleaner, room temperature • Steps: Two sequential extractions recommended [3] | HPLC-DAD (C18 column, isocratic: acidified H₂O/ACN 20:80) [3] | >90% recovery; Total AnAc content: 128-217 mg/100 g across different clones [3]. | | Cashew Leaves & Stem Bark [4] | Solid-Liquid Extraction (Optimized) | Hydroethanolic (Water + Ethanol) | • Particle Size (PS): 0.425 mm • Solvent-to-solid (S/S) ratio: 25:1 mL/g • Stirring Speed (SS): 200 rpm • Ethanol Concentration: 53% (v/v) [4] | HPLC for phytochemical identification [4] | Optimized for total polyphenol yield from leaves and bark; highly reproducible [4]. |

Frequently Asked Questions & Troubleshooting

Q1: My AnAc extraction yield is low. What can I optimize?

  • Confirm Extraction Completeness: For UAE, perform two sequential extractions to achieve over 90% recovery, as a single extraction may be insufficient [3].
  • Optimize Solvent Composition: For cashew tree biomass (leaves, bark), a hydroethanolic solvent with ~53% ethanol concentration was optimal [4].
  • Reduce Particle Size: Grind source material to a fine powder (~0.425 mm) to increase surface area and improve mass transfer [4].
  • Control Temperature: For UAE, perform extractions at room temperature to prevent potential thermal degradation [3].

Q2: How does cashew nut pre-treatment affect my AnAc extract?

  • Pre-treatment methods like roasting or steaming significantly alter the lipid profile of the resulting Cashew Nut Shell Liquid (CNSL) [1]. The thermal process can cause degradation, so the choice and parameters of pre-treatment will impact the composition of your starting material.

Q3: My HPLC analysis for AnAc lacks resolution. What validated method can I use?

  • Use the validated HPLC-DAD method with a C18 column and an isocratic mobile phase of acidified water and acetonitrile (20:80). This method has demonstrated excellent precision, linearity, and selectivity for quantifying AnAc in cashew peduncles [3]. For complex CNSL mixtures, a GC-MS method with derivatization can purely resolve AnAc from cardanol and cardol [2].

Q4: Is there a safety concern when handling CNSL?

  • Yes. Natural CNSL is rich in AnAc and may contain traces of urushiol. These compounds can cause skin irritation, allergic reactions, and contact dermatitis [5]. Always wear appropriate personal protective equipment (PPE) like gloves and safety glasses when handling CNSL and its extracts.

Experimental Workflow: From Extraction to Analysis

For a practical implementation, here is a general workflow integrating the methods above. You can adapt it based on your specific source material.

cluster_prep 1. Sample Preparation cluster_extract 2. Extraction (Choose Method) cluster_analysis 3. Extract Analysis & Concentration Start Start Source Material Source Material Start->Source Material Dry sample (e.g., 37°C, 5 days) Dry sample (e.g., 37°C, 5 days) Source Material->Dry sample (e.g., 37°C, 5 days) Grind to fine powder Grind to fine powder Dry sample (e.g., 37°C, 5 days)->Grind to fine powder Weigh sample (e.g., 0.5g) Weigh sample (e.g., 0.5g) Grind to fine powder->Weigh sample (e.g., 0.5g) A: Ultrasound-Assisted A: Ultrasound-Assisted Weigh sample (e.g., 0.5g)->A: Ultrasound-Assisted B: Soxhlet B: Soxhlet Weigh sample (e.g., 0.5g)->B: Soxhlet C: Optimized S/L C: Optimized S/L Weigh sample (e.g., 0.5g)->C: Optimized S/L Add solvent (e.g., MeOH) Add solvent (e.g., MeOH) A: Ultrasound-Assisted->Add solvent (e.g., MeOH) Ultrasonicate (20 min, RT) Ultrasonicate (20 min, RT) Add solvent (e.g., MeOH)->Ultrasonicate (20 min, RT) Centrifuge Centrifuge Ultrasonicate (20 min, RT)->Centrifuge Collect supernatant Collect supernatant Centrifuge->Collect supernatant Combine supernatants Combine supernatants Collect supernatant->Combine supernatants Continuous extraction for hours Continuous extraction for hours B: Soxhlet->Continuous extraction for hours Use hydroethanolic solvent Use hydroethanolic solvent C: Optimized S/L->Use hydroethanolic solvent Stir (200 rpm) Stir (200 rpm) Use hydroethanolic solvent->Stir (200 rpm) Filter Filter Stir (200 rpm)->Filter Filter->Combine supernatants Evaporate solvent (Rotary Evap) Evaporate solvent (Rotary Evap) Combine supernatants->Evaporate solvent (Rotary Evap) Reconstitute in mobile phase Reconstitute in mobile phase Evaporate solvent (Rotary Evap)->Reconstitute in mobile phase HPLC or GC-MS Analysis HPLC or GC-MS Analysis Reconstitute in mobile phase->HPLC or GC-MS Analysis End End HPLC or GC-MS Analysis->End

References

reducing anacardic acid allergenicity for therapeutic use

Author: Smolecule Technical Support Team. Date: February 2026

Methods for Reducing Cashew Nut Allergenicity

The following table summarizes key processing methods investigated for their effects on cashew allergens, which are a primary concern when sourcing AnAc.

Processing Method Key Parameters Effect on Allergenicity Mechanism of Action
Thermal & Pressure Processing [1] Autoclaving at 138 °C and 256 kPa Substantial decrease in IgE binding capacity. Protein denaturation and destruction of conformational IgE epitopes.
Enzymatic Hydrolysis [1] Incubation with specific enzymes (e.g., proteases) at 1 mg/mL. Substantial decrease in IgE binding, especially when combined with heat/pressure. Breakdown of proteins into smaller peptides, destroying linear IgE epitopes.
Roasting [2] Dark roasting (specific T° not provided). Decreased IgE binding to soluble proteins; can increase solubility of some allergens (e.g., Ana o 3). Alters protein solubility profile; may mask or destroy some epitopes.
Cold Plasma Processing [3] Glow discharge plasma (80 W, 50 kHz), flow rates of 5.8-30 mL/min, for 10-30 min. No significant effect on IgE binding observed. Method did not effectively modify allergenic proteins under tested conditions.

Detailed Experimental Protocols

Here are more detailed methodologies for the most effective approaches identified.

Protocol for Combined High-Pressure/Thermal and Enzymatic Treatment [1]

This two-step method is highly effective for significantly reducing IgE reactivity.

  • Pressure/Thermal Pre-treatment:
    • Material: Use raw cashew nut extract.
    • Equipment: Industrial autoclave.
    • Parameters: Process at 138 °C and 256 kPa.
  • Enzymatic Digestion:
    • Enzymes: Use commercial proteases (e.g., from Amano Enzymes Ltd.). The study screened seven enzymes; identifying the most effective one for your specific cashew protein preparation is recommended.
    • Concentration: Incurate the processed extract with enzyme at a concentration of 1 mg/mL.
    • Validation: Monitor the digestion by SDS-PAGE and confirm reduction in allergencity via ELISA or immunoblotting with IgE from cashew-allergic individuals.
Protocol for Assessing Allergenicity via Immunoassay [4] [5]

A standard method to evaluate the effectiveness of any processing technique.

  • Protein Extraction: Prepare soluble protein extracts from processed and unprocessed (control) cashew samples.
  • SDS-PAGE: Separate the extracted proteins by gel electrophoresis to visualize changes in protein profiles and solubility.
  • Immunoblotting (Western Blot):
    • Transfer proteins from the gel to a membrane.
    • Probe the membrane with:
      • Primary Antibody: Pooled serum from cashew-allergic human patients (for IgE detection) or rabbit anti-cashew polyclonal sera.
      • Secondary Antibody: Enzyme-labeled anti-human IgE or anti-rabbit IgG.
  • Detection: Use a chemiluminescent or colorimetric substrate to detect antibody binding. Reduced signal indicates successful reduction of allergenicity.

Key Considerations for Experimental Design

The relationship between processing methods and allergenicity outcomes involves several factors, which can be visualized in the following workflow.

G start Start: Raw Cashew Material proc1 Processing Method Applied start->proc1 mech Mechanism of Action ep1 Destroys conformational IgE epitopes proc1->ep1  High-Pressure/Thermal ep2 Breaks down linear IgE epitopes proc1->ep2  Enzymatic Hydrolysis ep3 Alters protein solubility profile proc1->ep3  Roasting res3 No Significant Change proc1->res3  Cold Plasma outcome Outcome on Allergenicity res1 Substantial Reduction ep1->res1 ep2->res1 res2 Variable Effect ep3->res2 assay Final Assessment: Immunoassay (e.g., ELISA) res1->assay res2->assay res3->assay

When planning your experiments, please consider the following critical points derived from the research:

  • Monitor Protein Solubility Shifts: Processing can significantly alter which proteins remain soluble. For example, dark roasting can make the 2S albumin (Ana o 3) a more dominant soluble protein [2]. Your extraction and analysis protocols must account for this.
  • Validate with Human IgE: The gold standard for assessing the success of allergen reduction is testing with sera from allergic individuals. Rabbit polyclonal antibodies are useful, but may not fully reflect human immune responses [4] [5].
  • Combine Methods for Efficacy: The most effective strategy often involves a combination of methods. For instance, a thermal or pressure pre-treatment can denature proteins, making them more susceptible to subsequent enzymatic hydrolysis [1].
  • Industrial Processing Persistence: Be aware that standard industrial processing of cashews (involving humidification, cooking at ~200°C, and drying) does not eliminate allergens and may only mildly affect antibody recognition [4] [5]. More targeted, intensive processing is required.

Frequently Asked Questions (FAQs)

Q: Does standard industrial processing of cashew nuts remove allergens for AnAc purification? A: No. Standard steps like humidification, cooking, and drying are designed to shell the nuts safely but do not significantly reduce the immunoreactivity of the major cashew allergens [4] [5].

Q: Can enzymatic treatment alone completely eliminate cashew allergenicity? A: While very effective, enzymatic hydrolysis may not lead to complete elimination. The resistance of certain allergenic proteins means that combination strategies, such as pre-treatment with heat and pressure followed by enzymatic digestion, yield the most significant reduction in IgE binding [1].

Q: Is cold plasma a recommended method for reducing cashew allergenicity? A: Based on current research, no. One study found that cold plasma processing under the tested conditions did not affect IgE binding to cashew allergens, despite causing other compositional changes [3].

References

Comparative Guide: Anacardic Acid vs. Curcumin

Author: Smolecule Technical Support Team. Date: February 2026

Feature Anacardic Acid Curcumin
Source Cashew nut shell liquid (Anacardium occidentale) [1] Rhizome of the turmeric plant (Curcuma longa) [2] [3]
Primary HAT Targets Tip60, p300, PCAF (in vitro, low µM range) [1] p300, PCAF (in vitro); general HAT activity [2] [4]
Reported Potency (In Vitro) Micromolar range (e.g., inhibits Tip60 in µM) [2] [1] General HAT inhibitor; specific potency values for purified enzymes less defined in results [2]
Inhibition Mechanism Cell-free assays show direct enzyme inhibition [1] Reported to inhibit HAT activity, leading to reduced histone acetylation [2] [4]
Specificity Less specific; inhibits multiple HAT families (MYST, p300/CBP, PCAF) [2] [1] Broad-spectrum; affects multiple targets and pathways beyond HATs [2] [3]
Key Cellular/Functional Outcomes Sensitizes cells to ionizing radiation, inhibits NF-κB activation, suppresses tumorigenesis, anti-inflammatory properties [1] Induces histone hypoacetylation, promotes apoptosis in cancer cells, modulates immune cell signaling in tumor microenvironment [2] [3]
Other Molecular Targets DNA polymerase β, lipoxygenase, xanthine oxidase, GAPDH (bacterial) [2] [5] [1] Wide range of non-HAT targets including apoptotic proteins, kinases, transcription factors [2] [3]

Experimental Evidence & Methodologies

The comparative data is supported by established biochemical and cellular assays. Here are the key experimental approaches used in the studies:

Radioactive HAT Inhibition Assay

This is a standard method for biochemically assessing HAT inhibitor potency and kinetics.

  • Procedure: The HAT enzyme (e.g., recombinant Tip60), a peptide substrate (e.g., histone H4 tail), and the inhibitor are incubated with [14C] or [3H] labeled acetyl-CoA [2] [6].
  • Measurement: The reaction is spotted onto P81 filter paper, which binds the peptide. Unincorporated acetyl-CoA is washed away, and the radioactivity incorporated into the peptide is quantified by liquid scintillation counting [2] [6].
  • Application: This assay confirmed this compound's micromolar inhibition of Tip60 and helped determine its non-competitive mechanism with respect to acetyl-CoA for PfGCN5 [2] [6].
Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to study the effects of HAT inhibitors on histone acetylation at specific genomic locations in a cellular context.

  • Procedure: Cells are treated with the inhibitor (e.g., curcumin), and proteins are cross-linked to DNA. Chromatin is sheared and immunoprecipitated with an antibody against a specific acetylated histone mark (e.g., H3K9ac) [4].
  • Measurement: The associated DNA is purified and analyzed by quantitative PCR (qPCR) with primers for genes of interest [4].
  • Application: This method demonstrated that alcohol exposure increases H3K9 acetylation at the promoters of pro-apoptotic genes, an effect that was reversed by curcumin treatment [4].
Cell-Based Apoptosis Assays

These assays evaluate the functional cellular consequences of HAT inhibition.

  • TUNEL Assay: Measures DNA fragmentation, a hallmark of apoptosis. It showed increased apoptosis in embryonic hearts after alcohol exposure, which was corrected by curcumin [4].
  • Flow Cytometry with Annexin-V/PI: Distinguishes between live, early apoptotic, and late apoptotic/necrotic cells. It was used to confirm that curcumin reduces alcohol-induced apoptosis in cardiac progenitor cells [4].

Mechanisms and Pathways

The following diagrams summarize the primary mechanisms through which this compound and curcumin exert their HAT-inhibitory and related biological effects.

This compound Mechanisms

Curcumin Mechanisms

Key Insights for Researchers

  • This compound may be preferable for studies requiring direct and relatively potent inhibition of specific HATs like Tip60, especially in the context of DNA damage response or specific oncogenic pathways [2] [1].
  • Curcumin is a better choice for research focused on broad-spectrum effects, immune modulation, or chemoprevention, where its multi-target nature is an asset rather than a liability [2] [3].
  • A significant challenge with both compounds is their lack of absolute specificity. This compound inhibits multiple HAT families, and curcumin has a very wide range of cellular targets beyond HATs [2] [1]. This must be considered when interpreting experimental results.
  • The experimental context is crucial. Biochemical assays with recombinant enzymes (radioactive assays) are ideal for determining direct inhibition, while cellular assays (ChIP, apoptosis) are necessary to confirm functional outcomes in a more complex biological environment [2] [4].

References

Synergistic Combinations with Chemotherapy and Targeted Therapy

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key synergistic combinations of Anacardic Acid (AA) with other anti-cancer agents, the studied cancer models, and the primary experimental findings.

Combination Partner Cancer Type / Model Key Findings & Synergistic Effects Proposed Mechanisms
Gemcitabine (GEM) & 5-Fluorouracil (5-FU) Human Pancreatic Cancer (BXPC-3, CAPAN-2, PANC-1 cells) [1] AA enhanced chemotherapeutic cytotoxicity; increased tumor growth inhibition [1]. Activation of Chmp1A-ATM-p53 signaling pathway; AA and chemotherapeutics increased Chmp1A protein levels [1].
Carboplatin (CbPt) & 5-Fluorouracil (5-FU) Breast Cancer (Balb/c mice with 4T1 cells) [2] Co-administration reduced chemotherapy-induced apoptosis in blood and bone marrow cells; reduced tumor growth and lung metastasis [2]. Myeloprotection; mitigation of chemotherapy-induced leukopenia and myelosuppression [2].
TRAIL Various Human Tumor Cell Lines (A549, HCT-116, HeLa, etc.) [3] [4] AA sensitized TRAIL-resistant cells, augmenting apoptosis [3] [4]. Upregulation of Death Receptors (DR4/DR5); modulation of p53, MAPK (p38, JNK), and NF-κβ pathways; downregulation of anti-apoptotic proteins [3] [4].
Docetaxel (DTX) & Gemcitabine (GEM) Breast Cancer (MDA-MB-231 cells) [5] AA-modified albumin nanoparticles for co-delivery showed enhanced cytotoxicity and higher apoptotic index compared to free drugs [5]. Improved drug delivery and tumor targeting; enhanced cellular uptake and nuclear co-localization [5].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies employed in the cited studies.

  • 1. Cell Viability Assays (MTT Assay): Used to determine the cytotoxic effect of AA alone and in combination with other drugs [1] [6]. Cells are seeded in plates, treated with compounds for 24-72 hours, and then incubated with MTT reagent. The formed formazan crystals are dissolved, and optical density is measured to determine cell viability [1].
  • 2. Apoptosis Analysis (Flow Cytometry): Employed to quantify programmed cell death. After treatment, cells are stained with Annexin V and Propidium Iodide (PI) and analyzed via flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations [6].
  • 3. 3D Spheroid Formation Assays: Used to mimic a more in vivo-like tumor environment. Cancer cells are cultured under conditions that promote the formation of spheroids. The impact of treatments is assessed by measuring changes in spheroid size and number, indicating invasive and growth potential [1].
  • 4. Western Blot Analysis: A key technique to elucidate molecular mechanisms. After treatment, total protein is extracted from cells, separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against target proteins (e.g., p53, p-ATM, LC3, Bax) to detect changes in expression and activation levels [1] [6].
  • 5. In Vivo Efficacy and Toxicity Studies: Conducted in immunocompetent mouse models (e.g., Balb/c mice with 4T1 breast tumors). Mice are treated with compounds, and outcomes such as tumor volume, metastasis, survival rate, and systemic toxicity (e.g., blood cell counts, bone marrow cell apoptosis) are monitored over time [2].

Molecular Mechanisms of Action

The synergistic effects of this compound are mediated through multiple interconnected signaling pathways. The following diagram summarizes the key mechanisms identified across the studies:

G cluster_path1 Pathway 1: Apoptosis & Cell Stress cluster_path2 Pathway 2: Tumor Suppressor Activation cluster_path3 Pathway 3: Receptor Sensitization AA This compound (AA) P1a ER Stress Induction (BiP, CHOP, p-eIF2α) AA->P1a P2a Activation of Chmp1A AA->P2a P3a Upregulation of Death Receptors (DR4/DR5) AA->P3a P3b Modulation of MAPK/NF-κβ (↑p38/JNK, ↓ERK/NF-κβ) AA->P3b Myelo Myeloprotection AA->Myelo Reduces chemo-induced apoptosis in blood & bone marrow cells P1b Activation of DAPK3 P1a->P1b P1c Inhibition of p-Akt/p-mTOR P1b->P1c P1d Induction of Autophagy (LC3, Beclin-1, Atg7) P1c->P1d P1e Mitochondrial Apoptosis (↑Bax, ↑Caspase-3/9) P1d->P1e P1f Tumor Cell Apoptosis P1e->P1f P2b Activation of ATM (p-ATM Ser1981) P2a->P2b P2c Activation of p53 (p-p53 Ser15) P2b->P2c P2d Cell Cycle Arrest & Growth Inhibition P2c->P2d P3c Sensitization to TRAIL and Chemotherapy P3a->P3c P3b->P3c Chemo Chemotherapy (e.g., Gemcitabine) Chemo->P2a Also activates

The experimental data suggests that this compound is a promising multi-target agent for combination therapy in oncology. Its ability to synergize with conventional chemotherapies and targeted agents, while potentially offering a protective effect against some of their toxicities, warrants further investigation.

References

Potency and Mechanisms of Anacardic Acid vs. Marketed Drugs

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes experimental data from pre-clinical studies on anacardic acid's effects, both alone and in combination with marketed drugs.

Cancer Type Tested System This compound (AA) Effect Combination with Marketed Drug Key Findings (Combination vs. Single Agent)
Pancreatic Cancer [1] BXPC-3, CAPAN-2, PANC-1 cell lines Inhibited cell growth in a dose-dependent manner [1]. Gemcitabine or 5-Fluorouracil (5-FU) [1] Enhanced cytotoxicity; increased cell death over single agents alone [1].
Triple-Negative Breast Cancer (TNBC) [2] MDA-MB-231 cell line Induced apoptosis, caused G0/G1 cell cycle arrest, suppressed invasion/migration [2]. Not tested in this study AA alone inhibited key proteins (Hsp90 client proteins, Bcl-2, Mcl-1) [2].
Breast Cancer [3] 4T1 cell line (murine TNBC) Reduced cell viability [3]. Docetaxel (DTX) in nanoemulsions [3] Additive effect (CI<1) in nanoemulsion; superior to free drug combination (antagonistic, CI>1) [3].
Breast Cancer [4] MCF-7 cell line (in vitro & in vivo) Used as a targeting ligand on liposomes [4]. Docetaxel (DTX) in AA-functionalized liposomes [4] Higher cellular uptake, increased apoptosis, significant tumor volume reduction, and lower toxicity vs. marketed Taxotere [4].

Detailed Experimental Methodologies

To ensure the reproducibility of these findings, here is a detailed overview of the key experimental protocols used in the cited research.

1. Cell Viability and Cytotoxicity Assays (MTT Assay) [1] [2]

  • Purpose: To measure the reduction in cell viability and proliferation after treatment.
  • Procedure: Cells are seeded in multi-well plates and allowed to adhere. After 24 hours, they are treated with varying concentrations of this compound, a reference drug (e.g., Gemcitabine), or a combination of both for 24-72 hours. MTT reagent is added and incubated for about 4 hours. Metabolically active cells convert MTT into purple formazan crystals. These crystals are dissolved using a solvent like DMSO, and the intensity of the color, measured by optical density at ~570 nm, is proportional to the number of living cells.

2. Synergy Determination (Chou-Talalay Method) [3]

  • Purpose: To quantitatively determine whether the effect of a drug combination is additive, synergistic, or antagonistic.
  • Procedure: A constant ratio of the two drugs (e.g., this compound and Docetaxel) is prepared. A range of concentrations for each drug alone and in combination is tested in a cell viability assay. The data is analyzed using software to calculate a Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

3. Apoptosis Analysis (Propidium Iodide Staining and Flow Cytometry) [2]

  • Purpose: To identify and quantify apoptotic cells.
  • Procedure: After treatment, cells are harvested and fixed in ethanol. They are then stained with Propidium Iodide (PI), a fluorescent dye that binds to DNA. The cells are analyzed using a flow cytometer. As apoptotic cells have fragmented DNA, they take up less PI and appear as a distinct "sub-G1" population, which can be quantified.

4. Western Blot Analysis [1] [2]

  • Purpose: To detect specific proteins and their activation states (e.g., phosphorylation) in response to treatment.
  • Procedure: Proteins are extracted from treated and control cells, separated by size using gel electrophoresis, and transferred to a membrane. The membrane is then incubated with specific primary antibodies against the target protein (e.g., p53, phospho-ATM, Bcl-2). After washing, a secondary antibody linked to a detection system is applied. The signal is visualized to show the presence and quantity of the protein of interest.

Mechanisms of Action and Signaling Pathways

This compound exerts its anticancer effects through multiple mechanisms, which are often cell-type specific. The diagrams below illustrate two key pathways identified in the research.

pancreatic_pathway AA AA Chmp1A Chmp1A AA->Chmp1A Activates ATM ATM Chmp1A->ATM Activates p53 p53 ATM->p53 Phosphorylates & Activates Cell Growth\nInhibition Cell Growth Inhibition p53->Cell Growth\nInhibition

Diagram 1: this compound's Signaling Pathway in Pancreatic Cancer. Research indicates that in pancreatic cancer cells, this compound activates the tumor suppressor Chmp1A, which in turn activates ATM kinase. ATM then phosphorylates and activates the pivotal tumor suppressor p53, leading to inhibition of cancer cell growth [1].

tnbc_mechanisms AA AA Hsp90\nInhibition Hsp90 Inhibition AA->Hsp90\nInhibition ERS ERS AA->ERS Metabolic\nReprogramming Metabolic Reprogramming AA->Metabolic\nReprogramming MMP-2/9\nInhibition MMP-2/9 Inhibition AA->MMP-2/9\nInhibition Apoptosis Apoptosis Hsp90\nInhibition->Apoptosis e.g., Reduces Bcl-2, Mcl-1 Cell Cycle\nArrest Cell Cycle Arrest Hsp90\nInhibition->Cell Cycle\nArrest e.g., Reduces CDK-4 ERS->Apoptosis Metabolic\nReprogramming->Apoptosis Reduced\nInvasion Reduced Invasion MMP-2/9\nInhibition->Reduced\nInvasion

Diagram 2: Multi-Target Mechanisms in Breast Cancer. In TNBC and other breast cancer cells, this compound acts on several fronts. It inhibits Hsp90, leading to the degradation of oncoproteins and causing cell cycle arrest and apoptosis. It also induces Endoplasmic Reticulum Stress (ERS), inhibits key metabolic pathways, and directly inhibits Matrix Metalloproteinases (MMP-2/9), which reduces the cancer's invasive potential [2] [5] [6].

Interpretation of Current Evidence

When interpreting these findings for your research, please consider the following:

  • Pre-clinical Nature: The data is robust but originates from in vitro (cell lines) and in vivo (animal) models. Clinical efficacy in humans may differ.
  • Synergy over Replacement: this compound currently shows the greatest promise as a complementary agent that enhances the efficacy and potentially reduces the toxicity of established chemotherapeutics like Docetaxel, Gemcitabine, and 5-FU, rather than as a direct replacement [1] [4] [3].
  • Formulation is Critical: The delivery system significantly impacts efficacy. Studies show that nanoemulsions or functionalized liposomes containing this compound can achieve significantly better outcomes than the free compound [4] [3].

References

anacardic acid IC50 values different cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

IC50 Values of Anacardic Acid in Cancer Cell Lines

Cell Line Cancer Type / Description IC50 Value (µM) Assay Duration Citation
MCF-7 Breast Cancer (ERα+, Luminal A) 21 ± 6.1 µM 48 hours [1] [2]
MDA-MB-231 Triple-Negative Breast Cancer (TNBC) 38 ± 5.6 µM 48 hours [1] [2]
MDA-MB-468 Triple-Negative Breast Cancer (TNBC) 39 ± 2.2 µM 48 hours [1]
HCC1806 Triple-Negative Breast Cancer (TNBC) 41 ± 6.5 µM 48 hours [1]
BT-20 Triple-Negative Breast Cancer (TNBC) 59 ± 5.8 µM 48 hours [1]
HCT-116 Colorectal Carcinoma 30.1 µg/mL (approx. 86 µM)* Not Specified [3]
HL-60 Leukemia 29.8 µg/mL (approx. 85 µM)* Not Specified [3]
L-929 Non-tumoral Mouse Fibroblasts > highest tested concentration (Selectivity Index > 40) Not Specified [3]

Note: Values for HCT-116 and HL-60 are for a microencapsulated formulation of this compound. The approximate µM conversion is based on the molecular weight of 348.519 g/mol. [4] [3]

Detailed Experimental Context & Protocols

The IC50 values are derived from specific experimental conditions. Here are the methodologies and contexts for key data.

  • Cell Viability Assays (MTT): The IC50 values for breast cancer cell lines were determined using the MTT assay, a colorimetric method that measures the activity of mitochondrial enzymes in living cells. Cells were treated with various concentrations of this compound for 48 hours before the assay was performed [5] [1] [2].
  • Proliferation Assay (dsDNA): To corroborate the MTT findings, a parallel dsDNA quantification assay was used as an index of cell proliferation, which confirmed the anti-proliferative effects of this compound [1].
  • Key Findings on Breast Cancer Models:
    • This compound is effective against both estrogen receptor-positive (MCF-7) and triple-negative breast cancer cells, though with varying potency [1] [6].
    • Treatment leads to G0/G1 phase cell cycle arrest and induces apoptosis (programmed cell death) in TNBC cells like MDA-MB-231 [5].
    • It also suppresses cell invasion and migration, key steps in metastasis, as shown by Transwell and wound healing assays [5].

Mechanisms of Action and Pathways

This compound exerts its anticancer effects through multiple biological pathways, which explains its impact on cell viability.

g1_anatomy This compound This compound Inhibit Hsp90 ATPase Inhibit Hsp90 ATPase This compound->Inhibit Hsp90 ATPase Induce ER Stress Induce ER Stress This compound->Induce ER Stress Inhibit Lipid Biosynthesis Inhibit Lipid Biosynthesis This compound->Inhibit Lipid Biosynthesis Uncouple Oxidative Phosphorylation Uncouple Oxidative Phosphorylation This compound->Uncouple Oxidative Phosphorylation Inhibit Histone Acetyltransferases (HATs) Inhibit Histone Acetyltransferases (HATs) This compound->Inhibit Histone Acetyltransferases (HATs) Client Protein Degradation (e.g., CDK-4, Bcl-2) Client Protein Degradation (e.g., CDK-4, Bcl-2) Inhibit Hsp90 ATPase->Client Protein Degradation (e.g., CDK-4, Bcl-2) Activate Apoptosis Activate Apoptosis Induce ER Stress->Activate Apoptosis Reduced Monounsaturated Fatty Acids Reduced Monounsaturated Fatty Acids Inhibit Lipid Biosynthesis->Reduced Monounsaturated Fatty Acids Reduced ATP Production Reduced ATP Production Uncouple Oxidative Phosphorylation->Reduced ATP Production Altered Gene Expression Altered Gene Expression Inhibit Histone Acetyltransferases (HATs)->Altered Gene Expression Client Protein Degradation (e.g., CDK-4, Bcl-2)->Activate Apoptosis Cell Cycle Arrest (G0/G1) Cell Cycle Arrest (G0/G1) Client Protein Degradation (e.g., CDK-4, Bcl-2)->Cell Cycle Arrest (G0/G1) Inhibit Proliferation & Viability Inhibit Proliferation & Viability Reduced ATP Production->Inhibit Proliferation & Viability Altered Gene Expression->Inhibit Proliferation & Viability Reduced Monounsaturated Fatty Acids->Inhibit Proliferation & Viability Activate Apoptosis->Inhibit Proliferation & Viability Inhibit Invasion & Migration Inhibit Invasion & Migration Activate Apoptosis->Inhibit Invasion & Migration Cell Cycle Arrest (G0/G1)->Inhibit Proliferation & Viability Cell Cycle Arrest (G0/G1)->Inhibit Invasion & Migration

This compound's Multimodal Anticancer Mechanism

Research Implications and Considerations

For researchers, several key points emerge from the data:

  • Promising Selectivity: A very promising finding is that a formulated version of this compound showed high selectivity for cancer cells (HCT-116, HL-60) over non-tumoral cells (L-929), with no detectable IC50 in the latter at the tested concentrations [3]. This suggests a potential therapeutic window.
  • Metabolic Targeting: Integrated metabolomics and transcriptomics studies indicate that this compound disrupts critical metabolic pathways in cancer cells, including the pentose phosphate pathway, glutathione metabolism, and the citric acid (TCA) cycle [1] [2]. This positions it as a "mitocan" or mitochondria-targeting agent.
  • Influence of Formulation: The high hydrophobicity of this compound presents a challenge for administration. Research into delivery systems, such as sodium hyaluronate microcapsules, is ongoing to improve its bioavailability and antitumor selectivity [3].

References

Comprehensive Comparison of Bioactivity in Saturated versus Unsaturated Anacardic Acids

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Fundamental Properties

Anacardic acids are phenolic lipids primarily derived from cashew nut shells (Anacardium occidentale) and other plants including geraniums, ginkgo, and pistachios. These compounds consist of a salicylic acid backbone linked to a 15-carbon alkyl chain that varies in saturation levels, which fundamentally determines their bioactivity and physical properties. The four main structural variants include: saturated anacardic acids (no double bonds), and three unsaturated forms classified as monoene (one double bond), diene (two double bonds), and triene (three double bonds) forms. [1] [2]

The degree of unsaturation in the alkyl side chain significantly influences both the physical properties and biological activities of these compounds. Saturated anacardic acids tend to be solid or semi-solid at room temperature, while unsaturated variants demonstrate increasing fluidity with each additional double bond. This physical property has practical implications for biological activity, as demonstrated in geranium plants where the more fluid unsaturated anacardic acids provide better pest resistance by creating a "sticky trap" that immobilizes insects more effectively than their saturated counterparts. [3] This structure-activity relationship extends to various biological systems and forms the basis for the differential bioactivities explored in this review. [4] [3]

Antibacterial Activity: Saturated vs Unsaturated Chains

Comparative Antibacterial Efficacy

Antibacterial activity of anacardic acids exhibits significant dependence on side chain unsaturation, with particularly pronounced effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values demonstrate that unsaturated anacardic acids generally show superior potency compared to saturated forms, with the triene variant (three double bonds) being most effective. [1] [2]

Table 1: Comparative Antibacterial Activity of Anacardic Acid Variants

Bacterial Strain Saturated (1a) Monoene (1b) Diene (1c) Triene (1d) Standard Antibiotic
S. mutans (ATCC 25175) >800 µg/mL 6.25 µg/mL 3.13 µg/mL 1.56 µg/mL Vancomycin (1 µg/mL)
S. aureus (ATCC 12598) >800 µg/mL 100 µg/mL 25 µg/mL 6.25 µg/mL Methicillin (1.56 µg/mL)
P. acnes (ATCC 11827) 0.78 µg/mL 0.78 µg/mL 0.78 µg/mL 0.78 µg/mL Amoxicillin (0.117 µg/mL)

The data reveals a clear structure-activity relationship where increasing unsaturation correlates with enhanced antibacterial potency for most Gram-positive bacteria. Against S. mutans, the triene form demonstrates 512-fold greater potency than the saturated variant. Interestingly, this relationship does not hold for P. acnes, where all forms exhibit equivalent high potency, suggesting a different mechanism of action for this bacterium. [1] [2]

Spectrum of Activity and Gram-Negative Resistance

The antibacterial activity of anacardic acids is primarily restricted to Gram-positive bacteria, with limited efficacy against Gram-negative strains. Research indicates that neither saturated nor unsaturated anacardic acids show significant activity against Gram-negative species including Escherichia coli and Pseudomonas aeruginosa at concentrations up to 80µM. This selective activity likely results from differences in cell wall structure between Gram-positive and Gram-negative bacteria, with the outer membrane of Gram-negative organisms possibly limiting compound penetration. [5]

The chain length also represents a critical factor influencing antibacterial activity. Studies demonstrate that synthetic anacardic acids with either very short or very long alkyl chains (beyond 15 carbons) exhibit significantly reduced antibacterial efficacy. This suggests the 15-carbon chain length represents an optimal balance between hydrophobic and hydrophilic properties for microbial membrane interaction and disruption. [1]

Other Biological Activities

Antioxidant and Antifungal Activities

Antioxidant capacity shows a direct correlation with the degree of unsaturation in anacardic acids. The triene form demonstrates superior free radical scavenging capability in DPPH (1,1-diphenyl-2-picrylhydrazyl) assays compared to less unsaturated variants, which can be attributed to the increased number of double bonds that can participate in radical stabilization. [6] [7] This enhanced antioxidant potential makes unsaturated anacardic acids, particularly the triene form, promising candidates for applications requiring oxidative protection, such as in skin care formulations and chemoprotective agents. [6]

Conversely, antifungal activity displays an inverse relationship with unsaturation. The monoene (single double bond) variant exhibits the strongest antifungal effects, outperforming both the saturated form and the more unsaturated diene and triene forms. Research indicates that molecular linearity plays a crucial role in antifungal efficacy, with the monoene form likely achieving an optimal balance between membrane penetration and target interaction. [6] [7] This contrasting structure-activity relationship between antioxidant and antifungal activities highlights the complex interplay between this compound structure and biological function.

Table 2: Comparison of Biological Activities by Degree of Unsaturation

Biological Activity Saturated Monoene Diene Triene Assay Method
Antioxidant Activity + ++ +++ ++++ DPPH radical scavenging
Antifungal Activity ++ ++++ +++ ++ Fungal growth inhibition
Acetylcholinesterase Inhibition + ++ +++ ++++ Ellman's method
Cytotoxicity (A. salina) + ++ +++ ++++ Brine shrimp lethality
Anti-inflammatory Potential + ++ +++ ++++ COX-2/LOX inhibition
Enzyme Inhibition and Cellular Effects

Enzyme inhibitory profiles of anacardic acids vary significantly with side chain saturation. Unsaturated forms, particularly the triene variant, demonstrate strong inhibition of acetylcholinesterase (AChE), a key enzyme in neurotransmitter breakdown. This inhibition potential increases progressively with the number of double bonds in the side chain. [6] [7] Additionally, anacardic acids are recognized as histone acetyltransferase (HAT) inhibitors, with the unsaturated forms showing enhanced potency against p300/CBP and PCAF enzymes, which play crucial roles in epigenetic regulation. [4]

The anti-inflammatory potential of anacardic acids also correlates with unsaturation. Unsaturated forms exhibit superior inhibition of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes compared to their saturated counterparts. [4] [3] This dual inhibitory activity positions unsaturated anacardic acids as promising broad-spectrum anti-inflammatory agents with potential applications in cancer prevention and inflammatory disease management. Furthermore, research indicates that anacardic acids can modulate immune function by stimulating human neutrophil activity through activation of sphingosine-1-phosphate receptors (S1PR4) in a PI3K-dependent manner, enhancing their bactericidal capacity. [5]

Biosynthesis and Natural Distribution

This compound biosynthesis represents a fascinating convergence of primary lipid metabolism and polyketide synthesis pathways. These specialized compounds are produced through the action of type III polyketide synthases (PKSs) that utilize fatty acyl-CoA starters (typically C16 or C18) with malonyl-CoA extension units, followed by aldol cyclization to form the salicylic acid core structure. [4] [3] The variation in side chain saturation patterns originates from the specific fatty acid precursors incorporated during biosynthesis, with unsaturated precursors yielding correspondingly unsaturated anacardic acids.

Diagram: Biosynthetic Pathway of Anacardic Acids

G cluster_0 Precursor Determination Fatty Acid CoA Esters Fatty Acid CoA Esters Type III Polyketide Synthase Type III Polyketide Synthase Fatty Acid CoA Esters->Type III Polyketide Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Type III Polyketide Synthase Polyketide Intermediate Polyketide Intermediate Type III Polyketide Synthase->Polyketide Intermediate Aldol Cyclization Aldol Cyclization Polyketide Intermediate->Aldol Cyclization Anacardic Acids Anacardic Acids Aldol Cyclization->Anacardic Acids Saturated Anacardic Acids Saturated Anacardic Acids Anacardic Acids->Saturated Anacardic Acids Unsaturated Anacardic Acids Unsaturated Anacardic Acids Anacardic Acids->Unsaturated Anacardic Acids Saturated Fatty Acids Saturated Fatty Acids Saturated Fatty Acids->Saturated Anacardic Acids Utilizes Unsaturated Fatty Acids Unsaturated Fatty Acids Unsaturated Fatty Acids->Unsaturated Anacardic Acids Utilizes

The natural distribution of specific this compound variants differs considerably among plant species and tissues. In cashew nut shells, natural cashew nut shell liquid (CNSL) typically contains approximately 60-65% anacardic acids with a mixture of saturation states: saturated (5-8%), monoene (48-49%), diene (16-17%), and triene (29-30%). [1] [2] Interestingly, in geranium glandular trichomes, the specific presence of ω5 monounsaturated anacardic acids (22:1ω5 and 24:1ω5) correlates with pest resistance, while susceptible varieties produce predominantly saturated forms. This demonstrates how plants naturally manipulate this compound saturation to achieve specific biological functions. [3]

Research Methodologies and Experimental Protocols

Isolation and Purification Methods

This compound extraction typically begins with solvent extraction of cashew nut shells using hexane at room temperature, which yields "natural" cashew nut shell liquid (CNSL) containing approximately 60-65% anacardic acids. [6] [7] Alternative methods include supercritical CO₂ extraction, which avoids thermal decarboxylation. For laboratory-scale isolation, the most common approach involves calcium anacardate precipitation - CNSL is treated with calcium hydroxide to form a calcium salt precipitate, which is then acidified with hydrochloric acid to regenerate pure anacardic acids. [1] [2]

Separation of individual saturation variants is achieved through silver nitrate-impregnated silica gel chromatography, which exploits the differential complexation of silver ions with double bonds. [6] [7] This technique effectively separates saturated, monoene, diene, and triene forms based on their unsaturation degree. Identification and quantification typically employ reverse-phase HPLC with UV detection, though normal-phase HPLC can also be used. For complete structural characterization, researchers utilize NMR spectroscopy (both ¹H and ¹³C), with key diagnostic signals including aromatic protons (δ 6.75-7.36 ppm), olefinic protons (δ 5.05-5.88 ppm), and the carboxylic acid proton (δ ~9.79 ppm). [6] [7]

Bioactivity Assessment Protocols

Antibacterial testing typically follows standard microdilution methods to determine Minimum Inhibitory Concentrations (MICs). [5] [1] Briefly, bacterial suspensions are incubated with serial dilutions of anacardic acids in 96-well plates, with MIC defined as the lowest concentration showing no visible growth after 24 hours. Testing should include both Gram-positive (e.g., S. aureus, S. mutans) and Gram-negative (e.g., E. coli, P. aeruginosa) reference strains to confirm the characteristic Gram-selective activity of anacardic acids.

Antioxidant activity is commonly evaluated using the DPPH free radical scavenging assay. [6] [7] In this protocol, this compound solutions are mixed with DPPH in methanol, incubated in darkness for 30 minutes, and measured spectrophotometrically at 517nm. The percentage inhibition is calculated relative to a control, with IC₅₀ values determined graphically. Additional antioxidant assessments may include inhibition of xanthine oxidase and superoxide generation assays. [6]

Specialized assays for specific molecular interactions include:

  • Acetylcholinesterase inhibition using Ellman's method, measuring thiocholine production from acetylthiocholine [6] [7]
  • Cytotoxicity testing with Artemia salina (brine shrimp) lethality assays [6] [7]
  • Histone acetyltransferase inhibition using radioactive acetyl-CoA incorporation or immuno-based detection methods [4]
  • Neutrophil activation studies measuring reactive oxygen species production with fluorescent probes like DCFH-DA [5]

Diagram: Neutrophil Activation Pathway by Anacardic Acids

G cluster_0 Key Experimental Findings This compound This compound S1PR4 Receptor S1PR4 Receptor This compound->S1PR4 Receptor Binds to Unsaturated Forms More Potent Unsaturated Forms More Potent This compound->Unsaturated Forms More Potent PI3K Activation PI3K Activation S1PR4 Receptor->PI3K Activation Akt Phosphorylation Akt Phosphorylation PI3K Activation->Akt Phosphorylation NADPH Oxidase Assembly NADPH Oxidase Assembly Akt Phosphorylation->NADPH Oxidase Assembly ROS Production ROS Production NADPH Oxidase Assembly->ROS Production NET Formation NET Formation ROS Production->NET Formation Bacterial Killing Bacterial Killing NET Formation->Bacterial Killing Enhanced Immune Killing Enhanced Immune Killing NET Formation->Enhanced Immune Killing Gram-positive Specificity Gram-positive Specificity Bacterial Killing->Gram-positive Specificity DPI (Inhibitor) DPI (Inhibitor) DPI (Inhibitor)->NADPH Oxidase Assembly Inhibits CYM50358 (Antagonist) CYM50358 (Antagonist) CYM50358 (Antagonist)->S1PR4 Receptor Blocks Wortmannin (Inhibitor) Wortmannin (Inhibitor) Wortmannin (Inhibitor)->PI3K Activation Inhibits

Conclusion and Research Implications

The degree of unsaturation in anacardic acids serves as a critical determinant of their biological activities and potential applications. While unsaturated forms generally demonstrate superior potency for most applications including antibacterial, antioxidant, and anti-inflammatory activities, the optimal form ultimately depends on the specific biological target. The monoene form shows particular promise for antifungal applications, while the triene form excels in antioxidant and antibacterial contexts.

For drug development professionals, these structure-activity relationships provide valuable guidance for lead optimization. The enhanced bioactivity of unsaturated anacardic acids must be balanced against their greater susceptibility to oxidation, which may impact stability and shelf-life. Semi-synthetic derivatives offer opportunities to fine-tune these properties while maintaining therapeutic efficacy. Additionally, the immunomodulatory properties of anacardic acids, particularly their ability to enhance neutrophil-mediated bacterial killing, represent a promising avenue for combating antibiotic-resistant pathogens through host-directed therapy approaches. [5]

References

Mechanism of Action: Anacardic Acid vs. Clinical CDK4/6 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Feature Clinical CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib) Anacardic Acid
Primary Molecular Target Direct, selective inhibition of CDK4/6 kinase activity [1] [2]. Multiple; not a selective CDK inhibitor. Reported targets include Hsp90, histone acetyltransferases (HATs), NF-κB pathway, and ERα-DNA binding [3] [4] [5].
Direct CDK Inhibition Evidence Well-established; competitively block ATP-binding site, preventing CDK4/6-cyclin D complex from phosphorylating Rb protein [1] [2]. No strong evidence for direct CDK4/6 kinase inhibition found in current literature.
Effect on CDK4/6 Pathway Induces G1 cell cycle arrest by blocking Rb phosphorylation, halting progression to S-phase [1] [2]. Downregulates CDK-4 protein expression; induces G0/G1 cell cycle arrest [3]. Effect is likely downstream of other primary actions.
Key Experimental Evidence Crystal structures, kinase selectivity profiling, and cell-based assays confirming direct target engagement [2] [6]. Western blot analysis showing reduced CDK-4 protein levels in treated cells [3].

The following diagram illustrates the established mechanism of clinical CDK4/6 inhibitors, which serves as a contrast to the multi-targeted action of this compound.

G ProliferativeSignal Proliferative Signal (e.g., Estrogen) CyclinD1 Cyclin D1 ProliferativeSignal->CyclinD1 Complex Active Complex CDK4/6 - Cyclin D CyclinD1->Complex CDK46 CDK4/6 CDK46->Complex pRb Rb Protein (pRb) Complex->pRb  Phosphorylates pRb_P Phosphorylated Rb (p-pRb) pRb->pRb_P E2F E2F Transcription Factors pRb_P->E2F Releases CellCycle S-phase Entry & Cell Cycle Progression E2F->CellCycle CDK46i Clinical CDK4/6 Inhibitors (e.g., Palbociclib) CDK46i->Complex  Inhibits

Experimental Evidence for this compound

While not a direct CDK inhibitor, experimental data shows this compound impacts cancer cell proliferation and the cell cycle, partly through affecting CDK-4.

  • Experimental Workflow: The key evidence for this compound's effect on CDK-4 comes from cell-based assays followed by protein analysis.

G CellTreatment Treat Breast Cancer Cells (MDA-MB-231, MCF-7) with AnAc ViabilityAssay Cell Viability Assay (e.g., MTT, BrdU ELISA) CellTreatment->ViabilityAssay ApoptosisAssay Apoptosis Assay (e.g., DNA Fragmentation) CellTreatment->ApoptosisAssay CellCycleAnalysis Cell Cycle Analysis (Propidium Iodide Staining) CellTreatment->CellCycleAnalysis ProteinAnalysis Protein Expression Analysis (Western Blot) CellTreatment->ProteinAnalysis Result1 Result: ↓ Viability ↑ Apoptosis ViabilityAssay->Result1 ApoptosisAssay->Result1 Result2 Result: G0/G1 Phase Arrest CellCycleAnalysis->Result2 Result3 Result: ↓ CDK-4 Protein Level ↓ Other targets (e.g., Bcl-2, MMP-9) ProteinAnalysis->Result3

  • Key Experimental Observations:
    • Cell Viability & Apoptosis: this compound congener (AnAc 24:1ω5) inhibited proliferation of ERα-positive MCF-7 and triple-negative MDA-MB-231 breast cancer cells with IC₅₀ values in the low micromolar range, showing greater efficacy than on non-cancerous breast epithelial cells [7].
    • Cell Cycle Arrest: Treatment induced a arrest in the G0/G1 phase in MDA-MB-231 cells, preventing cell cycle progression [3].
    • CDK-4 Protein Downregulation: Western blot analysis confirmed that this compound treatment reduces the protein level of CDK-4 in MDA-MB-231 cells [3]. This is a key distinction from direct inhibitors.

Conclusion for Research and Development

For researchers and drug development professionals, the "CDK inhibitor" label for this compound requires careful interpretation:

  • This compound is a multi-target agent with a polypharmacology profile. Its anti-cancer effects, including G1 arrest, likely result from the combined inhibition of Hsp90, NF-κB signaling, and other targets [3] [5].
  • It reduces CDK-4 protein expression but is not a direct CDK4/6 kinase inhibitor like clinical agents [3].
  • It should be classified separately from selective CDK4/6 inhibitors. Its value lies in its unique multi-target mechanism, which may help overcome resistance to single-target drugs but also presents challenges for specific therapeutic application.

References

Bioactivity Comparison: Anacardic Acid vs. Cardanol

Author: Smolecule Technical Support Team. Date: February 2026

Bioactivity Anacardic Acid (AA) Cardanol Key Experimental Findings & Context
Antibacterial Activity Potent, particularly against Gram-positive bacteria [1] Reduced activity after decarboxylation [1] AA's 15-carbon unsaturated side chain is "lethal to Gram-positive bacteria" [1]. Heating AA converts it to cardanol with "reduced activity" [1].
α-Glucosidase Inhibition Highly potent [2] Information Missing AA congeners (AAn1, AAn2, AAn3) showed IC₅₀ values between 1.78 and 3.72 μg mL⁻¹, significantly outperforming the drug acarbose (IC₅₀ = 169.3 μg mL⁻¹). Polar groups on the aromatic ring are key for binding [2].
Effects on Human Keratinocytes Information Missing Promotes wound healing at low concentrations [3] Cardanol at <10 μg/mL was safe and accelerated wound closure in HaCaT cells. It enhanced cell proliferation and migration, and modulated cellular fatty acid profiles [3].
Antioxidant Activity Potent; linked to salicylic acid moiety and side chain unsaturation [4] Lower than natural CNSL rich in AA [5] The triene form of AA (most unsaturated) showed the strongest antioxidant activity. Acetylation of AA's phenolic hydroxyl significantly decreases this activity [5] [4].
Antifungal Activity Active; influenced by side chain linearity [4] Information Missing Contrary to other activities, the monoene AA (most linear side chain) exhibited the strongest antifungal effect, highlighting the role of molecular shape [4].
Acetylcholinesterase (AChE) Inhibition Active; increases with unsaturation [4] Information Missing The triene form of AA was the most effective AChE inhibitor [4].
Cytotoxicity Active; increases with unsaturation [4] Information Missing The triene AA showed the highest toxicity against Artemia salina [4].

Experimental Protocols for Key Findings

To ensure reproducibility, here are the methodologies from the cited studies.

Protocol 1: Cytotoxicity and Wound Healing Assay for Cardanol

This protocol is based on a 2025 study using the human keratinocyte cell line (HaCaT) to assess cardanol's safety and therapeutic potential for skin cells [3].

  • Cell Culture: HaCaT cells are cultured in Dulbecco’s Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and 2 mM L-glutamine at 37°C in a 5% CO₂ atmosphere [3].
  • Cytotoxicity (MTT Assay):
    • Seed cells in 96-well plates at 5,000 cells/well and allow them to reach 70-80% confluency.
    • Aspirate the medium and replace it with fresh medium containing varying concentrations of cardanol (e.g., 100, 10, 1, 0.1, 0.01 μg/mL).
    • After 24 hours of incubation, add 10 μL of a 5 mg/mL MTT solution to each well.
    • Incubate for 4 hours at 37°C.
    • Dissolve the formed formazan by adding 100 μL of MTT buffer and incubating overnight.
    • Measure the optical density at 570 nm using a microplate reader. Cell viability is normalized to the untreated control [3].
  • Genotoxicity (Comet Assay):
    • Seed HaCaT cells in a 6-well plate at 0.3 × 10⁶ cells/well in medium supplemented with cardanol.
    • Culture for 24 hours.
    • Assess DNA damage using single-cell gel electrophoresis per the manufacturer's guidelines [3].
  • Wound Healing (Scratch Assay):
    • Create a scratch in a confluent HaCaT cell monolayer.
    • Treat the cells with cardanol (e.g., 1 μg/mL).
    • Monitor wound closure over time (e.g., 48 hours) to evaluate the compound's effect on cell migration [3].
Protocol 2: α-Glucosidase Inhibition Assay for Anacardic Acids

This protocol is based on a 2024 study evaluating anacardic acids as potential hypoglycemic agents [2].

  • Sample Preparation: Isolate this compound congeners (monoene-AAn1, diene-AAn2, triene-AAn3) from natural CNSL using preparative HPLC [2].
  • Enzymatic Inhibition Assay:
    • Use α-glucosidase (from Saccharomyces cerevisiae) and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
    • Pre-incubate the enzyme with various concentrations of anacardic acids or the reference drug acarbose for 10 minutes.
    • Initiate the reaction by adding pNPG.
    • Measure the release of p-nitrophenol spectrophotometrically to determine enzyme activity.
    • Calculate the IC₅₀ values (concentration causing 50% enzyme inhibition) for each compound [2].
Protocol 3: Assessing the Impact of Unsaturation on AA Bioactivity

This protocol, from a 2017 study, involves isolating different AA constituents to evaluate how the side chain's unsaturation affects various biological activities [4].

  • Isolation of AA Constituents:
    • Extract natural CNSL from cashew nut shells using a solvent like hexane.
    • Separate the monoene, diene, and triene forms of this compound using column chromatography with silica gel impregnated with silver nitrate, which helps resolve compounds based on unsaturation [4].
  • Biological Activity Tests:
    • Antioxidant Activity: Assess using the DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging method.
    • Anticholinesterase Activity: Evaluate acetylcholinesterase (AChE) inhibition.
    • Cytotoxicity: Test toxicity against Artemia salina (brine shrimp) nauplii.
    • Antifungal Activity: Screen against relevant fungal strains [4].

Mechanistic Insights and Structure-Activity Relationship

The difference in bioactivity stems from their fundamental chemical structures. The workflow below illustrates the relationship and key activity changes.

G AA This compound (AA) (Salicylic Acid Derivative) - Antibacterial - α-Glucosidase Inhibition - Antioxidant Process Decarboxylation (Heating) AA->Process Cardanol Cardanol (Phenol Derivative) - Wound Healing - Industrial Applications Process->Cardanol Loss of COOH group Altered polarity & bioactivity Source Cashew Nut Shell Liquid (CNSL) Source->AA Note Key Structural Change: The carboxylic acid (-COOH) group on the aromatic ring is lost. Note->Process

  • The Role of the Carboxylic Acid Group: this compound's salicylic acid moiety (a phenolic ring with a carboxylic acid group) is crucial for its potent, direct interactions with enzyme active sites. This is evident in its strong α-glucosidase inhibition, where polar groups are key for binding [2], and its antibacterial action [1]. Removing this group to form cardanol diminishes these specific activities.
  • The Influence of the Alkyl Side Chain:
    • Degree of Unsaturation: For this compound, increasing unsaturation in the 15-carbon side chain (from monoene to triene) generally enhances certain activities like antioxidant effect, acetylcholinesterase inhibition, and cytotoxicity [4]. This is often linked to increased reactivity.
    • Molecular Linearity: In some cases, such as antifungal activity, a more linear side chain (as found in the monoene form) proves more effective, suggesting that the molecule's shape and ability to integrate into membranes or hydrophobic pockets is critical [4].

Key Takeaways for Research Applications

  • For Antimicrobial & Direct Enzyme Inhibition: Retain the This compound structure. Its salicylic acid moiety is critical for high-potency activity against targets like α-glucosidase and Gram-positive bacteria.
  • For Cell-Modulating & Pro-Healing Effects: Cardanol shows excellent promise. Its lack of a carboxylic acid group may improve compatibility with human cells, making it suitable for wound healing and dermatological applications.
  • To Tune Bioactivity: For both compounds, the unsaturation of the side chain is a powerful handle. To enhance antioxidant or cytotoxic effects, use the triene form. For antifungal activity, the monoene form is more effective.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

9.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

348.26644501 Da

Monoisotopic Mass

348.26644501 Da

Heavy Atom Count

25

Appearance

Solid powder

Melting Point

92.5 - 93 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8H693KBS2W

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

16611-84-0
11034-77-8

Wikipedia

Anacardic acid
Hydroginkgolic acid

Use Classification

Lipids -> Polyketides [PK] -> Phenolic lipids [PK15] -> Anacardic acids and derivatives [PK1504]

Dates

Last modified: 08-15-2023
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13: Nanni S, Re A, Ripoli C, Gowran A, Nigro P, D'Amario D, Amodeo A, Crea F, Grassi C, Pontecorvi A, Farsetti A, Colussi C. The nuclear pore protein Nup153 associates with chromatin and regulates cardiac gene expression in dystrophic mdx hearts. Cardiovasc Res. 2016 Nov 1;112(2):555-567. doi: 10.1093/cvr/cvw204. PubMed PMID: 28513807.
14: Moradi-Afrapoli F, van der Merwe H, De Mieri M, Wilhelm A, Stadler M, Zietsman PC, Hering S, Swart K, Hamburger M. HPLC-Based Activity Profiling for GABAA Receptor Modulators in Searsia pyroides Using a Larval Zebrafish Locomotor Assay. Planta Med. 2017 Oct;83(14-15):1169-1175. doi: 10.1055/s-0043-110768. Epub 2017 May 16. PubMed PMID: 28511229.
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